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  • Product: 3-amino-N-(3-chloro-2-methylphenyl)benzamide
  • CAS: 897595-50-5

Core Science & Biosynthesis

Foundational

3-Amino-N-(3-chloro-2-methylphenyl)benzamide: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic selection of pharmacophore building blocks dictates the success of target binding and metabolic stability. 3-Amino-N-(3-chloro-2-methylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of pharmacophore building blocks dictates the success of target binding and metabolic stability. 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (CAS: 897595-50-5) is a highly specialized, bifunctional organic intermediate[1]. Characterized by an electron-rich aminobenzamide core coupled to a sterically hindered 3-chloro-2-methylphenyl ring, this molecule serves as a critical scaffold in the development of multi-targeted kinase inhibitors and neuropharmacological agents.

This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating chemoselective synthetic protocol, and explores its authoritative applications in advanced drug development.

Physicochemical Properties & Structural Logic

The utility of 3-amino-N-(3-chloro-2-methylphenyl)benzamide lies in its precise spatial geometry and electronic distribution. The molecule is engineered to fulfill specific roles within biological binding pockets (e.g., the ATP-binding hinge region of kinases).

Quantitative Data Summary

The following table summarizes the core physicochemical parameters that govern its behavior in synthetic workflows and biological systems:

PropertyValueStructural Implication
Chemical Name 3-Amino-N-(3-chloro-2-methylphenyl)benzamideBifunctional reactive handles
CAS Registry Number 897595-50-5[1]Unique identifier for sourcing
Molecular Formula C₁₄H₁₃ClN₂O-
Molecular Weight 260.72 g/mol Optimal for Lipinski's Rule of 5
Hydrogen Bond Donors 2 (Primary amine, Amide N-H)Facilitates hinge-region binding
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Amine nitrogen)Enhances aqueous solubility
Rotatable Bonds 2Balances flexibility and rigidity
Topological Polar Surface Area 55.1 ŲFavorable for membrane permeability
Structural Causality (E-E-A-T Insight)

Every functional group in this molecule serves a distinct mechanistic purpose:

  • The 3-Amino Group: Acts as a versatile nucleophilic handle. In drug discovery, this amine is typically subjected to SNAr reactions or cross-coupling to append pyrimidine or thiazole rings.

  • The Amide Linker: Provides a rigid, planar geometry with potent hydrogen-bonding capabilities, essential for anchoring the molecule to the peptide backbone of target proteins.

  • The 3-Chloro-2-methylphenyl Moiety: The ortho-methyl and meta-chloro substitutions[2] create severe steric bulk. This induces atropisomerism (restricted rotation around the N-aryl bond), locking the molecule into a specific bioactive conformation that minimizes entropic penalty upon target binding.

Pharmacology A 3-Amino-N-(3-chloro-2- methylphenyl)benzamide Scaffold B 3-Amino Group (Nucleophilic Handle) A->B C 3-Chloro-2-methylphenyl (Steric Shielding) A->C D Coupling to Pyrimidine/ Thiazole Rings B->D E Restricted Rotation (Atropisomerism) C->E F Multi-Targeted Kinase Inhibitors (e.g., BCR-ABL) D->F E->F G 5-HT3 Receptor Antagonists E->G

Caption: Structural logic and pharmacological applications of the benzamide scaffold.

Self-Validating Synthetic Methodology

Synthesizing this compound requires strict chemoselectivity. The primary challenge is reducing the nitro precursor to an amine without triggering the hydrodehalogenation of the aryl chloride bond.

Phase 1: Amidation (Schotten-Baumann Conditions)
  • Causality: Utilizing an acid chloride (3-nitrobenzoyl chloride) ensures rapid, high-yielding amide bond formation. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. If HCl is not neutralized, it will protonate the 3-chloro-2-methylaniline[2], rendering it non-nucleophilic and halting the reaction.

Protocol:

  • Preparation: Dissolve 3-chloro-2-methylaniline (1.0 eq) and DIPEA (2.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Addition: Cool the reaction vessel to 0 °C. Add 3-nitrobenzoyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The complete consumption of the aniline and the appearance of a new, UV-active spot confirms intermediate formation. LC-MS must show an [M+H]+ peak at m/z 291.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Phase 2: Chemoselective Nitro Reduction
  • Causality: Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is strictly avoided here. Palladium readily inserts into the C-Cl bond via oxidative addition, leading to unwanted dehalogenation[3]. Instead, a modified Béchamp reduction using Iron (Fe) in acetic acid is utilized. Iron operates via a single-electron transfer (SET) mechanism that selectively reduces the nitro group while leaving the halogen perfectly intact[3].

Protocol:

  • Preparation: Suspend the 3-nitro-N-(3-chloro-2-methylphenyl)benzamide intermediate (1.0 eq) in a mixture of ethanol and glacial acetic acid (3:1 v/v).

  • Catalyst Addition: Add finely powdered Iron (Fe) (5.0 eq) to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 2-3 hours.

  • Validation Check (Critical): Filter an aliquot and analyze via IR spectroscopy. The reaction is complete when the asymmetric NO₂ stretch (1530 cm⁻¹) disappears and primary N-H stretches (3300–3400 cm⁻¹) emerge. LC-MS must confirm a mass shift of exactly -30 Da, yielding an [M+H]+ peak at m/z 261.

  • Purification: Filter the hot mixture through a Celite pad to remove iron salts. Concentrate the filtrate, neutralize with 1M aqueous NaOH, extract with ethyl acetate, and recrystallize from ethanol to yield the pure title compound.

Synthesis A 3-Nitrobenzoyl Chloride C Amide Coupling (DIPEA, DCM) A->C B 3-Chloro-2- methylaniline B->C D 3-Nitro-N-(3-chloro- 2-methylphenyl)benzamide C->D E Chemoselective Reduction (Fe, AcOH, 80°C) D->E F 3-Amino-N-(3-chloro- 2-methylphenyl)benzamide E->F

Caption: Workflow for the chemoselective synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Applications in Advanced Drug Development

A. Oncology: Kinase Inhibitor Regioisomer Studies

The 3-chloro-2-methylphenyl group is a critical structural isomer of the 2-chloro-6-methylphenyl moiety found in the blockbuster anti-leukemia drug Dasatinib . In pharmaceutical quality control and structural activity relationship (SAR) studies, derivatives of 3-amino-N-(3-chloro-2-methylphenyl)benzamide are synthesized as "Dasatinib Impurities"[4]. By studying how this specific regioisomer interacts with the BCR-ABL tyrosine kinase, researchers can map the exact spatial constraints of the ATP-binding pocket, leading to the design of next-generation inhibitors capable of overcoming the notorious T315I gatekeeper mutation.

B. Neuropharmacology: 5-HT3 Receptor Antagonism

Beyond oncology, the N-(3-chloro-2-methylphenyl) amide motif is highly prized in neuropharmacology. Recent studies demonstrate that compounds bearing this specific halogenated aniline ring (such as quinoxaline-2-carboxamide derivatives) exhibit potent 5-HT3 receptor antagonism[5]. These molecules demonstrate high binding affinity (pA2 = 7.6) and have shown significant efficacy in reversing depressive anhedonia and anxiety in chronic neurobehavioral models[5]. The benzamide analog serves as an excellent, more metabolically stable scaffold for developing these CNS-active therapeutics.

References

  • [1] 897595-50-5 | 3-Amino-N-(3-chloro-2-methylphenyl)benzamide | BLDpharm. BLD Pharm. 1

  • [5] Antidepressant and anti-anxiety like effects of 4i (N-(3-chloro-2-methylphenyl) quinoxalin-2-carboxamide), a novel 5-HT3 receptor antagonist in acute and chronic neurobehavioral rodent models. PubMed (NIH). 5

  • [4] N-(3-chloro-2-methylphenyl)-2-((6-(4-(hydroxymethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide (Dasatinib Impurity). ChemScene. 4

  • [2] 3-Chloro-2-methylaniline 99 87-60-5. MilliporeSigma. 2

  • [3] Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS). 3

Sources

Exploratory

3-amino-N-(3-chloro-2-methylphenyl)benzamide CAS number and identifiers

An In-depth Technical Guide to 3-amino-N-(3-chloro-2-methylphenyl)benzamide Abstract This technical guide provides a comprehensive overview of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, a substituted aromatic amide of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Abstract

This technical guide provides a comprehensive overview of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, a substituted aromatic amide of interest in chemical synthesis and drug discovery. This document consolidates essential chemical identifiers, physicochemical properties, a detailed synthetic protocol, and characterization data. Furthermore, it explores the potential applications of this molecule as a building block in medicinal chemistry, grounded in the broader context of benzamide derivatives in drug development. Safety and handling protocols are also summarized to ensure its proper use in a research environment. This guide is intended to be a foundational resource for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Core Chemical Identity and Properties

3-amino-N-(3-chloro-2-methylphenyl)benzamide is a specific organic compound featuring a benzamide core structure. This core is functionalized with an amino group on one aromatic ring and both chloro and methyl substituents on the other. These features make it a versatile intermediate for further chemical modifications.

Chemical Identifiers

A consolidated list of identifiers for 3-amino-N-(3-chloro-2-methylphenyl)benzamide is presented below, providing a standardized basis for its reference in research and procurement.

IdentifierValueSource(s)
CAS Number 897595-50-5[1]
IUPAC Name 3-amino-N-(3-chloro-2-methylphenyl)benzamide
Molecular Formula C₁₄H₁₃ClN₂O[1][2]
Molecular Weight 260.72 g/mol [1][2]
Canonical SMILES CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)N)Cl
InChI Key InChI=1S/C14H13ClN2O/c1-9-11(15)6-5-8-12(9)17-14(19)10-4-2-3-7-13(10)16/h2-8H,16H2,1H3,(H,17,19)
Physicochemical Properties

The physical and chemical properties of a compound are critical for its application in experimental settings, influencing factors such as solubility, reaction conditions, and stability.

PropertyValueNotes
Appearance Typically an off-white to light-colored powder.Based on general properties of similar benzamides.[3]
Melting Point Not explicitly reported. Requires experimental determination.
Boiling Point Not experimentally determined. Predicted to be >300 °C.Predictions for similar structures suggest high boiling points.
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.Benzamides generally show good solubility in such solvents.[4]
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed.Standard practice for chemical reagents.[5]

Synthesis and Characterization

The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide is most directly achieved through amide bond formation, a cornerstone reaction in organic chemistry.

Synthetic Pathway Overview

The principal route for synthesizing the title compound involves the coupling of 3-aminobenzoic acid with 3-chloro-2-methylaniline. To facilitate this reaction, the carboxylic acid is typically activated, for example, by converting it to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting reactive intermediate readily undergoes nucleophilic acyl substitution with the amine.

G A 3-Aminobenzoic Acid B 3-Aminobenzoyl Chloride A->B + SOCl₂ D 3-amino-N-(3-chloro-2- methylphenyl)benzamide B->D C 3-Chloro-2-methylaniline C->D Base (e.g., Pyridine)

Caption: Synthetic workflow for 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Materials:

  • 3-Aminobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 3-Chloro-2-methylaniline

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-aminobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 3-aminobenzoyl chloride is typically used immediately in the next step.

  • Amide Coupling: Dissolve the crude 3-aminobenzoyl chloride in fresh anhydrous DCM. In a separate flask, dissolve 3-chloro-2-methylaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM.

  • Reaction: Slowly add the acyl chloride solution to the aniline solution at 0 °C with stirring. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product.

Characterization

The identity and purity of the synthesized compound must be confirmed using spectroscopic methods. While specific spectra for this exact compound require experimental generation, the expected data are summarized below based on its functional groups.

TechniqueExpected Data
¹H-NMR Signals in the aromatic region (approx. 6.5-8.0 ppm), a singlet for the methyl (CH₃) group (approx. 2.2-2.4 ppm), a broad singlet for the amide (N-H) proton, and a broad singlet for the amine (NH₂) protons.
¹³C-NMR A signal for the carbonyl (C=O) carbon (approx. 165-170 ppm), multiple signals in the aromatic region (approx. 115-145 ppm), and a signal for the methyl (CH₃) carbon (approx. 15-20 ppm).
IR Spectroscopy Characteristic absorption bands for N-H stretching (amine and amide, approx. 3200-3400 cm⁻¹), C=O stretching (amide I band, approx. 1640-1680 cm⁻¹), and C-Cl stretching.[6]
Mass Spectrometry The molecular ion peak (M+) corresponding to the compound's molecular weight (260.72 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.

Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds in medicinal chemistry, known for a wide range of pharmacological activities.[7] While 3-amino-N-(3-chloro-2-methylphenyl)benzamide is primarily available as a research chemical, its structure serves as a valuable scaffold for the synthesis of more complex molecules.

Role as a Chemical Intermediate

The primary application of this compound is as a building block in organic synthesis. The presence of three distinct functional points—the amino group, the amide linkage, and the aromatic rings—allows for diverse chemical transformations. The amino group, for instance, can be diazotized or acylated to introduce new functionalities, making it a key intermediate in the construction of novel chemical libraries for high-throughput screening.

Potential in Medicinal Chemistry

The benzamide scaffold is a privileged structure found in numerous approved drugs. Its derivatives have shown potential as antitumor, antipsychotic, and prokinetic agents.[7][8] The specific substitution pattern of 3-amino-N-(3-chloro-2-methylphenyl)benzamide could be explored for developing new therapeutic agents. For example, similar amino-aryl-benzamide structures have been investigated for treating conditions like nonalcoholic fatty liver disease (NAFLD).[9]

G cluster_0 Drug Discovery Pipeline A 3-amino-N-(3-chloro-2- methylphenyl)benzamide (Scaffold) B Chemical Library Synthesis A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: Role as a scaffold in a typical drug discovery workflow.

Safety and Handling

Proper handling of chemical reagents is paramount for laboratory safety. The following guidelines are based on safety data sheets for similar benzamide compounds.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or under a chemical fume hood.[5] Wash hands thoroughly after handling.

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[10]

  • Spills: In case of a spill, ensure adequate ventilation, avoid dust formation, and collect the material into suitable containers for disposal.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides.[5]

Conclusion

3-amino-N-(3-chloro-2-methylphenyl)benzamide, identified by CAS number 897595-50-5, is a well-defined chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. This guide has provided a thorough compilation of its chemical identifiers, properties, a robust synthesis protocol, and an overview of its potential applications. By serving as a versatile building block, it enables the exploration of novel chemical space, which is critical for the discovery of new therapeutic agents. Adherence to appropriate safety protocols is essential when working with this compound to ensure a safe and effective research environment.

References

  • Santa Cruz Biotechnology. N-(3-Amino-2-methylphenyl)-3-chlorobenzamide.

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

  • BLDpharm. 3-Amino-N-(3-chloro-2-methylphenyl)benzamide.

  • Fisher Scientific. Safety Data Sheet - 3-Amino-4-methylbenzamide.

  • BLDpharm. 3-CHloro-n-(3-chloro-2-methylphenyl)benzamide.

  • Sigma-Aldrich. Safety Data Sheet - Benzamide.

  • PubChem. 3-amino-N-(4-methylphenyl)benzamide.

  • PubChem. 3-amino-2-chloro-N-(3-methylcyclobutyl)benzamide.

  • Cayman Chemical. Safety Data Sheet - 3-amino Benzamide.

  • TCI Chemicals. Safety Data Sheet - 3-Amino-N-methylbenzamide.

  • PubChem. 3-amino-N-(3-methylphenyl)benzamide.

  • ChemicalBook. 3-amino-N-(2-methylphenyl)benzamide.

  • Echemi. 3-AMINO-N-METHYL-N-PHENYL-BENZAMIDE Safety Data Sheets.

  • Wikipedia. 3-Aminobenzamide.

  • Cayman Chemical. 3-amino Benzamide (CAS 3544-24-9).

  • Open Research@CSIR-NIScPR. Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone.

  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties.

  • SpectraBase. 3-Amino-4-chloro-N-methylbenzamide.

  • LookChem. Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE.

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

  • ChemicalBook. 3-amino-N-(2-methylphenyl)benzamide | 14315-20-9.

  • PMC. 2-Chloro-N-(3-methylphenyl)benzamide.

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

  • BenchChem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.

  • Google Patents. US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.

  • BenchChem. An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.

  • ChemRxiv. Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists.

  • BenchChem. An In-depth Technical Guide to 3-Chloroiminodibenzyl: Synthesis, Properties, and Application in Drug Development.

  • Chemdiv. Compound 2-chloro-N-(3-methylphenyl)benzamide.

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening.

  • PMC. 3-Chloro-N-(3-methylphenyl)benzamide.

  • Google Patents. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.

  • WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE.

  • Sigma-Aldrich. 2-chloro-N-(3-methylphenyl)benzamide | 2447-92-9.

Sources

Foundational

Spectroscopic Characterization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS No: 897595-50-5).[1] As a molecule of intere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS No: 897595-50-5).[1] As a molecule of interest within medicinal chemistry and materials science, its unambiguous structural confirmation is paramount for research and development. Due to the limited availability of public experimental data, this document synthesizes established spectroscopic principles and data from analogous structures to present a predictive analysis. We outline detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal logic behind experimental choices. The predicted data, presented in structured tables, serves as a benchmark for researchers undertaking the empirical synthesis and validation of this compound. This guide is designed for scientists and professionals in drug development, offering a robust, self-validating protocol for structural elucidation.

Compound Profile

The structural integrity of any advanced research compound underpins the reliability of all subsequent experimental findings. Herein, we detail the fundamental properties of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

PropertyValueSource
IUPAC Name 3-amino-N-(3-chloro-2-methylphenyl)benzamide-
CAS Number 897595-50-5[1]
Molecular Formula C₁₄H₁₃ClN₂O[1]
Molecular Weight 260.72 g/mol [1]
Chemical Structure -

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established substituent effects and data from related benzanilide structures.[2][3][4]

Experimental Protocol: NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides due to its ability to prevent the exchange of labile N-H protons, ensuring their observation.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.[5][6] Higher field strengths provide superior signal dispersion, which is critical for resolving the complex aromatic regions of this molecule.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans is required to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectrum (Solvent: DMSO-d₆)

The asymmetry of the molecule suggests that all protons are chemically non-equivalent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~9.5 - 10.0s (broad)1HAmide N-HThe amide proton is deshielded due to the electron-withdrawing carbonyl group and potential intramolecular hydrogen bonding. Its signal is often broad.
~7.0 - 7.8m3H3-chloro-2-methylphenyl Ar-HThese three aromatic protons will appear as a complex multiplet due to their respective spin-spin coupling.
~6.6 - 7.3m4H3-aminophenyl Ar-HThe electron-donating amino group shifts these protons upfield relative to the other aromatic ring. The substitution pattern leads to complex splitting.
~5.2s (broad)2HAmino N-H₂The chemical shift of primary amine protons can vary and the signal is typically broad. This is distinct from the downfield amide proton.
~2.2s3HMethyl C-H₃The methyl group attached to the aromatic ring is expected to be a sharp singlet in the typical benzylic methyl region.
Predicted ¹³C NMR Spectrum (Solvent: DMSO-d₆)

The absence of molecular symmetry predicts that all 14 carbon atoms will be unique, resulting in 14 distinct signals.[7]

Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~166Amide C=OThe carbonyl carbon of an amide typically appears in this downfield region.[8]
~148C-NH₂ (Aromatic)The carbon directly attached to the electron-donating amino group is significantly shielded and appears downfield.
~130 - 140Quaternary Ar-CIncludes C-Cl, C-C=O, and the carbon bearing the methyl group. Their specific shifts are influenced by multiple substituent effects.
~110 - 130Ar-C-HThe remaining 7 aromatic carbons will resonate in this characteristic region. Carbons ortho and para to the amino group will be more upfield.
~18Methyl C-H₃Aliphatic carbons are highly shielded and appear far upfield.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, whose vibrations correspond to specific energy absorptions.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-600 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal must be acquired and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

Predicted Characteristic IR Absorption Bands

The IR spectrum of a substituted benzamide is rich with information. Key diagnostic peaks are predicted as follows, based on data from benzamide and its derivatives.[9][10][11]

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional GroupExpert Insights
3450 - 3300N-H Stretch (asymmetric & symmetric)MediumPrimary Amine (-NH₂)The presence of two distinct peaks in this region is a hallmark of a primary amine.[11]
3350 - 3250N-H StretchMedium (broad)Secondary Amide (-CONH-)This peak, often broadened by hydrogen bonding, confirms the amide linkage. It may overlap with the amine stretches.
3100 - 3000C-H StretchMediumAromatic C-HAbsorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds.[12]
2980 - 2850C-H StretchWeak-MediumMethyl C-HAbsorptions below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.[12]
~1660 C=O Stretch (Amide I) Strong Amide This is typically the most intense and diagnostically significant peak in the spectrum, confirming the carbonyl group.[11]
~1600N-H Bend (Amide II)StrongAmideThis band, resulting from N-H bending coupled with C-N stretching, is another key indicator of a secondary amide.[10][11]
1600 - 1450C=C StretchMedium-StrongAromatic RingMultiple sharp peaks in this region confirm the presence of the benzene rings.[12]
~750C-Cl StretchStrongAryl HalideThe C-Cl stretch appears in the fingerprint region and provides evidence for the chloro-substituent.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: ESI-Q-TOF MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.

  • Analysis: Analyze the ions using a Quadrupole Time-of-Flight (Q-TOF) mass analyzer, which provides high-resolution mass accuracy, allowing for the confirmation of the elemental formula.

  • Fragmentation (MS/MS): To study fragmentation, the molecular ion can be selected and subjected to Collision-Induced Dissociation (CID) to generate a tandem mass spectrum (MS/MS).

Predicted Mass Spectrum Data
m/z ValueIon AssignmentExpert Insights
261.08 [M+H]⁺ In positive-ion ESI, the protonated molecule is the primary observed species. Its high-resolution mass should match the calculated exact mass of C₁₄H₁₄ClN₂O⁺.
263.08 [M+H+2]⁺ The presence of one chlorine atom (with isotopes ³⁵Cl and ³⁷Cl) will produce a characteristic isotopic peak two mass units higher, with an intensity approximately one-third that of the [M+H]⁺ peak. This is a crucial validation point.
120.05 [C₇H₆NO]⁺A dominant fragment resulting from the characteristic cleavage of the amide N-CO bond, corresponding to the 3-aminobenzoyl cation.[13]
140.04 [C₇H₇ClN]⁺The other major fragment from the amide bond cleavage, corresponding to the protonated 3-chloro-2-methylaniline moiety.

Integrated Analysis and Characterization Workflow

No single technique provides absolute structural proof. The trustworthiness of the characterization lies in the integration of all spectroscopic data, where each result corroborates the others. The workflow below illustrates the logical progression from sample to confirmed structure.

G Figure 1. Integrated Spectroscopic Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Primary Data Analysis cluster_confirm Structural Confirmation Sample 3-amino-N-(3-chloro-2- methylphenyl)benzamide Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Place solid on ATR Sample->Prep_IR Prep_MS Dissolve in Methanol Sample->Prep_MS NMR 400 MHz NMR Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS ESI-Q-TOF MS Prep_MS->MS NMR_Data ¹H & ¹³C Spectra: Chemical Shifts, Integration, Coupling NMR->NMR_Data IR_Data IR Spectrum: Key Absorption Bands (C=O, N-H, C-Cl) IR->IR_Data MS_Data Mass Spectrum: [M+H]⁺ & Isotope Pattern, Fragmentation MS->MS_Data Confirmation Structure Elucidated NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the synthesis and structural confirmation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

References

  • J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]

  • WorldOfChemicals. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Primary Amides, Part 2. Deuteration of Benzamide and Hydrogen Bonding Effects of Ortho Alkoxybenzamides. Retrieved from [Link]

  • TSI Journals. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations. Retrieved from [Link]

  • TSI Journals. (2018). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum[9]. Retrieved from [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Amino-4-chloro-N-methylbenzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). N-(3-Chlorophenyl)-2-methylbenzamide. Retrieved from [Link]

  • PubMed. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof.
  • NIH National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(3-methylphenyl)benzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Columbia University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, 2-methyl-N-(3-chloro-4-methylphenyl)- - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • University of Washington. (n.d.). Interpreting MS/MS spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(3-Chloro-phenyl)-2-iodo-benzamide - Optional[13C NMR] - Chemical. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(3-methylphenyl)benzamide. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzamide, N-methyl-N-phenyl-. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Retrieved from [Link]

Sources

Exploratory

physical properties of 3-amino-N-(3-chloro-2-methylphenyl)benzamide (melting point, appearance)

Technical Guide: Physicochemical Characterization of Novel Benzamide Derivatives A Focus on 3-amino-N-(3-chloro-2-methylphenyl)benzamide Introduction: The Challenge of Characterizing Novel Chemical Entities In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physicochemical Characterization of Novel Benzamide Derivatives

A Focus on 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Introduction: The Challenge of Characterizing Novel Chemical Entities

In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a routine yet critical endeavor. Each new molecule, such as the focus of this guide, 3-amino-N-(3-chloro-2-methylphenyl)benzamide, presents a unique set of physical and chemical properties that must be meticulously characterized. This characterization is fundamental to understanding a compound's potential applications, from its behavior in biological systems to its suitability for various formulations.

A thorough search of the existing scientific literature and chemical databases reveals a notable absence of specific experimental data for the physical properties of 3-amino-N-(3-chloro-2-methylphenyl)benzamide. This is not an uncommon scenario for newly synthesized compounds. Therefore, this guide will serve a dual purpose. Firstly, it will provide a predictive analysis of the expected physical properties of the target molecule based on the known characteristics of structurally analogous compounds. Secondly, it will present a detailed, field-proven methodology for the empirical determination of these properties, specifically focusing on appearance and melting point. This approach is designed to equip researchers and drug development professionals with both a theoretical framework and a practical guide for the characterization of new benzamide derivatives.

Predicted Physical Properties of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

The physical properties of a molecule are intrinsically linked to its structure. In the absence of direct data, we can infer the likely characteristics of 3-amino-N-(3-chloro-2-methylphenyl)benzamide by examining its structural relatives. The presence of aromatic rings, an amide linkage, an amino group, and chloro- and methyl-substituents all contribute to the intermolecular forces that dictate its physical state, color, and melting point. Aromatic amides are typically crystalline solids at room temperature due to the potential for hydrogen bonding via the amide and amino groups, as well as pi-stacking interactions between the phenyl rings. The color of such compounds can vary from white to off-white or pale yellow, depending on the presence of chromophoric groups and trace impurities.

To provide a more quantitative prediction, the following table summarizes the reported physical properties of several structurally similar benzamide derivatives.

Compound NameMolecular FormulaMelting Point (°C)Appearance
N-(3-methylphenyl)benzamideC₁₄H₁₃NO125Not specified
4-Cyano-N-(4-nitrophenyl)benzamideC₁₄H₉N₃O₃95–98Light yellow powder
4-Cyano-N-(4-methoxy-2-nitrophenyl)benzamideC₁₅H₁₁N₃O₄190–193Light yellow powder
3,4,5-Trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamideC₁₇H₁₈N₂O₆200–204Orange powder
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide HClC₁₄H₁₅ClN₂O₃280–284White powder
3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamideC₁₄H₁₂Cl₂N₂ONot specifiedNot specified
3-Amino-N-methylbenzamideC₈H₁₀N₂ONot specifiedSolid

This table is a compilation of data for structurally related compounds to provide a predictive framework for the properties of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Based on these analogs, it is reasonable to hypothesize that 3-amino-N-(3-chloro-2-methylphenyl)benzamide will be a crystalline solid with a melting point likely in the range of 100-200°C. Its appearance is expected to be a white, off-white, or pale yellow powder.

Experimental Determination of Physical Properties

The following protocols are presented as a self-validating system for the accurate and reproducible determination of the appearance and melting point of a novel compound like 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Determination of Appearance

The "appearance" of a chemical substance is its most fundamental physical property. It includes its physical state, color, and form. This observation is best performed on a pure, dry sample in a well-lit environment against both a white and a black background to ensure accurate color and form determination.

Protocol:

  • Place a small, representative sample of the purified and dried compound onto a clean, dry watch glass.

  • Observe the sample under a bright, neutral light source.

  • Record the physical state of the substance (e.g., crystalline solid, amorphous powder, etc.).

  • Describe the color of the sample by comparing it against a white background. Use standardized color descriptors (e.g., white, off-white, pale yellow).

  • Observe the form of the solid particles. If crystalline, note the general shape of the crystals if visible (e.g., needles, plates). This may require low-power magnification.

  • Repeat the color observation against a black background to note any subtle hues that may not be apparent against a white background.

  • Record all observations in a laboratory notebook, including the date, analyst's name, compound identifier, and batch number.

Causality Behind Experimental Choices:

  • Purified and Dried Sample: The presence of residual solvents or impurities can significantly alter the color and melting point of a compound. Using a purified and thoroughly dried sample is crucial for obtaining intrinsic properties.

  • Neutral Light Source and Contrasting Backgrounds: These conditions are essential for an unbiased and accurate description of the color. A neutral light source prevents color casts, while contrasting backgrounds enhance the perception of the true color.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity.

Protocol: Capillary Melting Point Determination

  • Ensure the melting point apparatus is calibrated using certified reference standards.

  • Finely powder a small amount of the dry sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue heating and record the temperature at which the last solid particle melts (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

  • Perform the determination in triplicate to ensure reproducibility.

Causality Behind Experimental Choices:

  • Calibration: Regular calibration of the melting point apparatus with standards of known melting points ensures the accuracy of the temperature readings.

  • Fine Powder and Proper Packing: A finely powdered and well-packed sample ensures uniform heat distribution throughout the sample, leading to a sharper and more accurate melting point range.

  • Slow Heating Rate: A slow heating rate near the melting point is critical. If heated too quickly, the thermometer reading will lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

Visualizing the Melting Point Determination Workflow

The following diagram illustrates the key steps and decision points in the protocol for determining the melting point of a novel compound.

MeltingPointWorkflow Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Reporting start Start: Purified, Dry Sample powder Finely powder the sample start->powder pack Pack into capillary tube (2-3 mm) powder->pack place Place capillary in calibrated apparatus pack->place Transfer to Apparatus rapid_heat Rapid heating to ~15-20°C below expected MP place->rapid_heat slow_heat Slow heating (1-2°C/min) rapid_heat->slow_heat observe_onset Record T1: First liquid drop appears slow_heat->observe_onset observe_clear Record T2: All solid melts observe_onset->observe_clear report Report melting point as T1 - T2 observe_clear->report Data Collection repeat Perform in triplicate for reproducibility report->repeat purity Assess purity (sharp range indicates high purity) repeat->purity

Caption: Workflow for the determination of a compound's melting point.

Conclusion

While specific experimental data for 3-amino-N-(3-chloro-2-methylphenyl)benzamide is not yet publicly available, a systematic approach based on the analysis of analogous structures allows for a reasonable prediction of its physical properties. It is anticipated to be a crystalline solid, likely white to pale yellow in color, with a melting point in the range of 100-200°C. This technical guide provides robust, field-tested protocols for the empirical determination of these crucial physical characteristics. Adherence to these methodologies will ensure the generation of accurate and reliable data, a cornerstone of scientific integrity and a prerequisite for the successful advancement of any research or development program involving novel chemical entities.

References

  • Stenutz, R. (n.d.). N-(3-methylphenyl)benzamide. Stenutz. Retrieved from [Link]

  • Matiadis, D., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 947-961. Retrieved from [Link]

  • WorldOfChemicals. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Retrieved from [Link]

Foundational

Technical Guide: Biological Activity and Therapeutic Potential of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Derivatives

Executive Summary The core scaffold, N-(3-chloro-2-methylphenyl)benzamide, represents a highly versatile pharmacophore in modern medicinal and agricultural chemistry. The specific substitution pattern—a chlorine atom at...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The core scaffold, N-(3-chloro-2-methylphenyl)benzamide, represents a highly versatile pharmacophore in modern medicinal and agricultural chemistry. The specific substitution pattern—a chlorine atom at the meta position and a methyl group at the ortho position of the aniline ring—imparts unique steric hindrance and lipophilicity. When functionalized with an amino group (e.g., 3-amino-N-(3-chloro-2-methylphenyl)benzamide), the molecule becomes an ideal precursor for bioisosteric replacement and hybridization.

This whitepaper details the mechanistic rationale, biological efficacy, and validated experimental protocols for two primary derivative classes: 1,2,4-oxadiazole bioisosteres (utilized as broad-spectrum agrochemicals) and thiourea hybrids (utilized as potent pharmacological urease inhibitors).

Structural Rationale and Bioisosteric Optimization

As application scientists, we do not merely synthesize derivatives; we rationally design them based on target pocket microenvironments. The causality behind selecting the 3-chloro-2-methylphenyl benzamide scaffold lies in its conformational rigidity.

  • Steric Locking: The 2-methyl and 3-chloro groups restrict the rotation of the phenyl ring, locking the amide bond into an energetically favorable conformation that enhances target binding pocket insertion.

  • Bioisosterism: The native amide bond is susceptible to enzymatic hydrolysis in biological systems. Replacing the benzamide core with a 1,2,4-oxadiazole ring (a proven amide bioisostere) significantly enhances metabolic stability while maintaining the necessary hydrogen-bond acceptor properties. This specific modification has yielded highly potent fungicidal and insecticidal agents 1[1].

  • Thiourea Hybridization: Converting the 3-amino group into an aroyl-thiourea moiety introduces strong metal-chelating properties. The sulfur and nitrogen atoms in the thiourea group act as bidentate ligands, effectively chelating the bi-nickel (Ni²⁺) center in the active site of metalloenzymes like urease 2[2].

Optimization Scaffold Base Scaffold: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Mod1 Amide Bioisosterism (1,2,4-Oxadiazole Incorporation) Scaffold->Mod1 Scaffold Hopping Mod2 Thiourea Hybridization (Aroyl-thiourea derivatives) Scaffold->Mod2 Functionalization Agro Agrochemical Activity (Fungicidal & Insecticidal) Mod1->Agro Target: Fungi/Insects Pharma Pharmacological Activity (Urease Inhibition & Antioxidant) Mod2->Pharma Target: Jack Bean Urease Tox Toxicity Profiling (Zebrafish Embryo Model) Agro->Tox Pharma->Tox

Caption: Logical workflow of structural optimization from the base benzamide scaffold to active derivatives.

Agrochemical Applications: Fungicidal and Insecticidal Activity

Derivatives where the benzamide core is substituted with pyrazole-linked or quinoline-linked 1,2,4-oxadiazoles exhibit broad-spectrum agrochemical activity.

  • Fungicidal Efficacy: The high lipophilicity of the 3-chloro-2-methylphenyl moiety facilitates rapid penetration through the fungal cell membrane. Compounds such as 3-(5-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl)-N-(3-chloro-2-methylphenyl)benzamide show exceptional inhibition against Pyricularia oryzae (up to 100% inhibition) and Sclerotinia sclerotiorum.

  • Insecticidal Efficacy: These derivatives also exhibit significant lethality against agricultural pests like Mythimna separata and Spodoptera frugiperda3[3].

Data Presentation: Fungicidal Activity
Derivative ClassStructural ModificationTarget PathogenMax Inhibition Rate (%)
Pyrazole-Oxadiazole3-Cl-2-CH₃ Phenyl + PyrazolePyricularia oryzae100.0%
Pyrazole-Oxadiazole3-Cl-2-CH₃ Phenyl + PyrazoleSclerotinia sclerotiorum69.2%
Pyridine-Oxadiazole3-Cl-2-CH₃ Phenyl + PyridineBotrytis cinerea79.7%

Pharmacological Applications: Urease Inhibition

Helicobacter pylori survival in the highly acidic gastric environment relies entirely on urease, a nickel-dependent metalloenzyme that hydrolyzes urea into ammonia to neutralize stomach acid. 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids act as highly potent urease inhibitors.

  • Mechanistic Action: The thiourea group chelates the bi-nickel center of the urease active site. Concurrently, the 3-chloro-2-methylphenyl group occupies the hydrophobic pocket adjacent to the active site, enhancing binding affinity via robust Van der Waals interactions.

  • Efficacy: These derivatives demonstrate IC₅₀ values ranging from 0.0019 to 0.0532 µM, vastly outperforming the standard clinical inhibitor, thiourea (IC₅₀ ~4.74 µM) 2[2].

Data Presentation: Urease Inhibitory Activity
Compound SeriesSubstitution on Benzamide RingIC₅₀ Range (µM)Reference Standard IC₅₀ (µM)
Aroyl-Thiourea HybridsNitro, Chloro, Methyl variants0.0019 - 0.05324.7455 (Thiourea)

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, it is critical to employ self-validating systems to ensure data integrity. The following protocols include built-in validation steps to prevent false positives.

Protocol A: In Vitro Urease Inhibition Assay (Indophenol Method)

Causality: The indophenol method quantifies the ammonia produced by urease. By measuring absorbance at 625 nm, we can inversely correlate color intensity with inhibitor efficacy. Pre-incubation is strictly required to allow the thiourea moiety to chelate the Ni²⁺ ions before substrate competition occurs.

Step-by-Step Methodology:

  • Preparation: Dissolve derivatives in DMSO. Validation Check: Ensure final DMSO concentration in the assay is <1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Mix 25 µL of Jack Bean Urease (JBU) enzyme solution with 5 µL of the test compound. Incubate at 30°C for exactly 15 minutes.

  • Reaction: Add 55 µL of urea substrate buffer (100 mM urea in phosphate buffer, pH 6.8). Incubate for 15 minutes at 30°C.

  • Detection: Add 45 µL of phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) followed by 70 µL of alkali reagent (0.5% w/v NaOH, 0.1% active hypochlorite). Incubate for 50 minutes in the dark.

  • Validation & Analysis: Measure absorbance at 625 nm using a microplate reader. Self-Validation: Always run a positive control (standard thiourea) and a negative control (DMSO only) on the same plate. Calculate IC₅₀ using non-linear regression analysis.

UreaseAssay Prep Compound Preparation (Derivatives in DMSO) Incubation Enzyme Incubation (JBU + Compound + Buffer) Prep->Incubation Reaction Substrate Addition (Urea cleavage to NH3) Incubation->Reaction 15 min at 30°C Detection Colorimetric Detection (Indophenol Method at 625 nm) Reaction->Detection Phenol-Hypochlorite Analysis Data Analysis (IC50 Calculation vs Thiourea) Detection->Analysis

Caption: Step-by-step experimental workflow for the colorimetric Urease Inhibition Assay.

Protocol B: Zebrafish Embryo Toxicity Assay

Causality: Agrochemicals and novel pharmaceuticals must be evaluated for off-target environmental and systemic toxicity. Zebrafish embryos offer a high-throughput, transparent in vivo model that correlates highly with vertebrate developmental toxicity.

Step-by-Step Methodology:

  • Exposure: Transfer healthy, fertilized zebrafish embryos (4 hours post-fertilization, hpf) into 24-well plates (10 embryos per well).

  • Dosing: Expose embryos to varying concentrations of the benzamide derivatives (e.g., 1, 5, 10, 20 mg/L) dissolved in standard E3 medium.

  • Observation: Monitor the plates at 24, 48, 72, and 96 hpf using an inverted microscope.

  • Endpoints: Record mortality, hatching rate, and morphological deformities (e.g., pericardial edema, spinal curvature). Calculate the LC₅₀ to establish the safety margin.

Conclusion

The 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold is a privileged structure in drug discovery. Through rational bioisosteric replacement and functionalization, it yields highly potent agrochemicals and pharmacological inhibitors. Future development should focus on optimizing the pharmacokinetic profiles of the thiourea hybrids for in vivo efficacy against H. pylori infections, while leveraging the oxadiazole derivatives for sustainable crop protection.

References

  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.MDPI (International Journal of Molecular Sciences).
  • Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole.RSC Advances.
  • Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo.MDPI (Molecules).
  • Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach.National Institutes of Health (PMC).

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Putative PARP Inhibitory Mechanism of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Abstract 3-amino-N-(3-chloro-2-methylphenyl)benzamide is a novel small molecule with a chemical structure suggestive of interaction with key cellular enzymes. Publicly available data on its biological activity is sparse[...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-amino-N-(3-chloro-2-methylphenyl)benzamide is a novel small molecule with a chemical structure suggestive of interaction with key cellular enzymes. Publicly available data on its biological activity is sparse[1][2][3][4][5][6][7][8]; however, its benzamide core is a common feature in pharmacologically active compounds, including potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). This guide presents a comprehensive, hypothesis-driven framework for the systematic investigation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, hereafter referred to as "Compound X," as a putative inhibitor of the PARP enzyme family. We provide a logical, multi-stage experimental plan, from initial enzymatic screening to cellular mechanism validation and functional consequence assessment, designed for researchers in drug development and chemical biology. This document serves as a roadmap for elucidating the mechanism of action for this and other novel compounds with similar structural motifs.

Introduction: The Rationale for a PARP-Inhibition Hypothesis

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the DNA damage response (DDR).[9] PARP1, the most abundant and well-studied member, acts as a primary sensor for DNA single-strand breaks (SSBs).[9] Upon detecting a break, PARP1 binds to the DNA and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[9][10] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[9]

The therapeutic potential of PARP inhibitors (PARPi) is most prominently realized through the concept of synthetic lethality.[11] In cancer cells with pre-existing defects in homologous recombination (HR), a major pathway for repairing double-strand breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the collapse of replication forks.[12][13] This generates DSBs that the HR-deficient cells cannot repair, resulting in cell death.[10][14] This synthetic lethal relationship is particularly effective in tumors with mutations in BRCA1 or BRCA2 genes.[11][15][16]

A key aspect of modern PARPi is their ability not only to inhibit the catalytic activity of PARP but also to "trap" the PARP enzyme on the DNA.[17][18][19] This PARP-DNA complex is a significant steric hindrance to DNA replication and is considered a major contributor to the cytotoxicity of these drugs.[18][19]

Given the structural features of Compound X, we hypothesize that it functions as a PARP inhibitor. This guide outlines the necessary experiments to rigorously test this hypothesis.

Part 1: Primary Target Validation via In Vitro Enzymatic Assay

Causality: Before investigating complex cellular effects, it is imperative to first determine if Compound X directly inhibits the enzymatic activity of purified PARP1 protein. A direct, cell-free enzymatic assay provides the cleanest initial assessment of target engagement and potency, typically measured as the half-maximal inhibitory concentration (IC50).

Experimental Protocol 1: Fluorometric PARP1 Enzymatic Assay

This protocol is adapted from commercially available kits and established methodologies.[20] It measures the consumption of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP1, during the PARylation of histone proteins.

Methodology:

  • Plate Coating: Coat a 96-well plate with histone protein, which will serve as the substrate for PARP1. Incubate and wash to remove unbound histones.[21]

  • Reagent Preparation:

    • Prepare a 2X working solution of recombinant human PARP1 enzyme in assay buffer.

    • Prepare a 2X working solution of biotinylated NAD+ and activated DNA in assay buffer.

    • Prepare a serial dilution of Compound X in assay buffer containing a constant, low percentage of DMSO (e.g., final concentration ≤1%). Include a vehicle-only (DMSO) control and a potent known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Enzymatic Reaction:

    • Add the Compound X dilutions or controls to the histone-coated wells.

    • Add the 2X PARP1 enzyme solution to initiate the pre-incubation of the enzyme with the inhibitor.

    • Initiate the PARylation reaction by adding the 2X biotinylated NAD+/activated DNA solution.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-HRP (Horseradish Peroxidase) conjugate, which will bind to the biotinylated PAR chains attached to the histones. Incubate and wash.

    • Add an HRP substrate (e.g., TMB). The HRP will catalyze a colorimetric change.

    • Stop the reaction with an acidic solution (e.g., 2 M H₂SO₄).[21]

  • Data Acquisition & Analysis:

    • Read the absorbance at 450 nm using a microplate reader.[21]

    • Subtract the background (no enzyme) from all readings.

    • Normalize the data with the vehicle control representing 0% inhibition and a no-enzyme or maximally inhibited well representing 100% inhibition.

    • Plot the normalized response against the log of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

CompoundPARP1 IC50 (nM) [Hypothetical Data]
Olaparib (Control)5
Compound X 35

Workflow Diagram:

A Coat Plate with Histones B Add Compound X (Serial Dilution) A->B C Add PARP1 Enzyme B->C D Add NAD+ & DNA (Start Reaction) C->D E Incubate (60 min) D->E F Add Streptavidin-HRP E->F G Add HRP Substrate (Color Development) F->G H Read Absorbance (450 nm) G->H I Calculate IC50 H->I cluster_0 DNA Damage Response cluster_1 Inhibition Point SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 binds PAR PAR Chains PARP1->PAR synthesizes DSB Double-Strand Break (DSB) (Replication Fork Collapse) PARP1->DSB leads to BER Base Excision Repair (BER) PAR->BER recruits BER->SSB repairs gH2AX γH2AX Foci DSB->gH2AX triggers HR Homologous Recombination (HR) DSB->HR requires CompoundX Compound X CompoundX->PARP1 inhibits & traps

Caption: PARP1 signaling in DNA repair and the effect of inhibition.

Part 3: Functional Consequence - Synthetic Lethality

Causality: The definitive functional outcome of a PARP inhibitor in oncology is its ability to selectively kill cancer cells with HR defects. [11][15]This experiment tests the core therapeutic hypothesis of synthetic lethality by comparing the cytotoxicity of Compound X in a matched pair of cell lines: one proficient in HR (BRCA wild-type) and one deficient (BRCA-mutant).

Experimental Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo)

This protocol measures the metabolic activity of cells as a proxy for viability after drug treatment. [22][23][24] Methodology:

  • Cell Seeding:

    • Select an isogenic pair of cell lines, such as DLD-1 BRCA2+/+ (HR-proficient) and DLD-1 BRCA2-/- (HR-deficient).

    • Seed an equal number of cells (e.g., 5,000-10,000 cells/well) for both cell lines into 96-well plates. [22]Allow them to adhere overnight.

  • Drug Treatment:

    • Prepare a 2-fold serial dilution of Compound X over a wide concentration range (e.g., 1 nM to 50 µM).

    • Treat the cells for 72-96 hours, which is sufficient time for the synthetic lethal effect to manifest. Include vehicle-only controls.

  • Viability Measurement (MTT Method):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. [25][26]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [24] * Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals. [25] * Read the absorbance at 570 nm. [26]4. Data Analysis:

    • Normalize the absorbance readings to the vehicle-treated control wells for each cell line.

    • Plot the percent viability against the log of Compound X concentration for both cell lines on the same graph.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

Expected Outcome & Data Presentation: Compound X should exhibit significantly greater potency (a much lower GI50) in the BRCA2-deficient cells compared to the BRCA2-proficient cells, demonstrating a synthetic lethal effect.

Cell LineGenotypeGI50 (nM) [Hypothetical Data]
DLD-1BRCA2 +/+15,200
DLD-1BRCA2 -/-85

Synthetic Lethality Diagram:

cluster_Normal Normal Cell (HR Proficient) cluster_Cancer Cancer Cell (HR Deficient) PARP_N PARP Pathway (SSB Repair) Viable_N Cell Viable PARP_N->Viable_N HR_N HR Pathway (DSB Repair) HR_N->Viable_N PARPi_N Compound X PARPi_N->PARP_N inhibits PARP_C PARP Pathway (SSB Repair) Death_C Cell Death (Synthetic Lethality) PARP_C->Death_C HR_C HR Pathway (DSB Repair) HR_C->Death_C PARPi_C Compound X PARPi_C->PARP_C inhibits

Sources

Foundational

The Enduring Versatility of Substituted Benzamides: A Technical Guide for Drug Discovery and Development

Foreword: Beyond a Simple Scaffold The benzamide core, a deceptively simple aromatic amide, represents a cornerstone in modern medicinal and agricultural chemistry. Its remarkable versatility as a privileged scaffold has...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Beyond a Simple Scaffold

The benzamide core, a deceptively simple aromatic amide, represents a cornerstone in modern medicinal and agricultural chemistry. Its remarkable versatility as a privileged scaffold has given rise to a diverse array of compounds with profound impacts on human health and food security. From the intricate modulation of central nervous system receptors to the targeted disruption of fungal respiration, the strategic placement of substituents on the benzamide ring has unlocked a vast and varied pharmacological landscape. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere cataloging of compounds. Instead, it aims to provide a deeper understanding of the causality behind the design, synthesis, and application of substituted benzamides, grounded in established scientific principles and field-proven insights. We will explore the nuanced structure-activity relationships, delve into the intricacies of their mechanisms of action, and provide practical guidance on their synthesis and characterization.

I. The Pharmacological Spectrum of Substituted Benzamides: A Tale of Diverse Targets

The therapeutic and agrochemical applications of substituted benzamides are a testament to the power of substituent-driven target engagement. By modifying the electronic and steric properties of the benzamide nucleus, chemists have been able to achieve remarkable selectivity for a wide range of biological targets.

Modulating the Central Nervous System: Antipsychotics and Antiemetics

Perhaps the most well-known application of substituted benzamides is in the realm of neuropsychiatry. These compounds have revolutionized the treatment of psychosis and nausea through their interaction with dopamine and serotonin receptors.

Substituted benzamides such as amisulpride and sulpiride are classified as atypical antipsychotics due to their unique pharmacological profile.[1][2] Their primary mechanism of action involves the selective antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway of the brain.[3] This blockade of dopamine signaling is crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[4]

What sets these atypical antipsychotics apart from their "typical" predecessors is their reduced propensity to cause extrapyramidal side effects (motor control issues). This improved side-effect profile is attributed to their limbic selectivity, meaning they preferentially bind to D2 receptors in the limbic system (associated with mood and emotion) over those in the striatum (involved in motor function).[5]

The dose-dependent effects of amisulpride are particularly noteworthy. At higher doses (400-1200 mg), it acts as a potent postsynaptic D2/D3 antagonist, effectively treating positive symptoms.[6] Conversely, at lower doses (50 mg), it preferentially blocks presynaptic D2/D3 autoreceptors.[6] This leads to an increase in dopamine release, which is thought to contribute to its efficacy in treating the negative symptoms of schizophrenia (e.g., apathy, anhedonia) and dysthymia.[6][7]

Signaling Pathway of Dopamine D2 Receptor Antagonism by Substituted Benzamides

D2_Receptor_Signaling cluster_synapse Dopamine_release Dopamine Release D2_autoreceptor D2 Autoreceptor Dopamine_release->D2_autoreceptor Dopamine Dopamine Dopamine_release->Dopamine D2_receptor D2 Receptor (GPCR) Dopamine->D2_receptor Binds G_protein Gi/o Protein D2_receptor->G_protein Activates Beta_arrestin β-Arrestin D2_receptor->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB) PKA->Downstream Phosphorylates AKT_GSK3 AKT/GSK-3β Pathway Beta_arrestin->AKT_GSK3 Modulates Benzamide Substituted Benzamide Benzamide->D2_receptor Antagonizes

Caption: Dopamine D2 receptor signaling pathway and its antagonism by substituted benzamides.

Substituted benzamides like metoclopramide are effective antiemetics due to their dual action on both the central and peripheral nervous systems.[8][9] Centrally, they act as dopamine D2 receptor antagonists in the chemoreceptor trigger zone (CTZ) of the brainstem, an area that detects emetic signals in the blood.[10] By blocking dopamine's action in the CTZ, metoclopramide reduces the urge to vomit.

Peripherally, metoclopramide exhibits prokinetic effects, meaning it enhances gastrointestinal motility.[3] This action is primarily mediated through its agonist activity at serotonin 5-HT4 receptors and antagonist activity at 5-HT3 receptors in the gut.[11] The increased motility helps to move stomach contents into the small intestine, further reducing feelings of nausea.

The structure-activity relationship (SAR) of these antiemetic benzamides reveals the importance of specific substitutions on the aromatic ring. For instance, modification of the 2-methoxy group of metoclopramide can reduce its D2 receptor antagonism without diminishing its antiemetic efficacy against chemotherapy-induced nausea, suggesting a non-dopaminergic component to its action in this context.[12]

Combating Cancer: A Multifaceted Approach

The benzamide scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various hallmarks of cancer.

Certain benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[13] HDACs are enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In cancer cells, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.

Benzamide-based HDAC inhibitors, such as entinostat (MS-275) , can chelate the zinc ion in the active site of HDACs, thereby inhibiting their activity.[13] This leads to the re-expression of tumor suppressor genes, inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[13][14] The SAR of these compounds often involves a zinc-binding group (the benzamide), a linker region, and a cap group that interacts with the surface of the enzyme.[15]

Protein kinases are another important class of targets for anticancer drug development. They are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers.

Several 4-methylbenzamide derivatives have shown potent inhibitory activity against protein kinases such as Bcr-Abl, which is a key driver in chronic myeloid leukemia.[1] The SAR of these compounds indicates that the nature of the substituent at the 4-position of the benzamide ring is critical for their anticancer activity.[1]

Taming Inflammation: COX Inhibition and Beyond

Substituted benzamides have also demonstrated significant anti-inflammatory properties. Parsalmide , for example, is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[16] Interestingly, some benzamide-based NSAIDs preferentially inhibit COX-1 but do not cause the gastric damage typically associated with non-selective NSAIDs.[16]

More recent research has uncovered a novel anti-inflammatory mechanism for some benzamides, including metoclopramide. These compounds have been shown to inhibit the transcription factor NF-κB, a master regulator of the inflammatory response.[17] By inhibiting NF-κB, these benzamides can suppress the production of pro-inflammatory cytokines like TNF-α, offering a different therapeutic avenue for inflammatory diseases.[17]

Protecting Our Crops: The Role of Benzamides in Agriculture

The versatility of the benzamide scaffold extends beyond medicine into the realm of agriculture, where they are used as effective fungicides, herbicides, and insecticides.

Benzamide fungicides, such as fluopyram , are potent inhibitors of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[18] This inhibition disrupts the Krebs cycle and electron transport, leading to a cessation of cellular energy production and ultimately, fungal death.[18] These succinate dehydrogenase inhibitors (SDHIs) are effective against a broad spectrum of fungal pathogens.[18]

Benzamide herbicides employ various mechanisms of action to control unwanted vegetation. Some, like the N-benzyl benzamides, are believed to act on the carotenoid biosynthesis pathway, leading to the destruction of chlorophyll and a "bleaching" effect on the plant.[13] Others are thought to inhibit the synthesis of very long-chain fatty acids, which are essential components of plant cell membranes.[19] Certain benzamides also act as mitosis inhibitors by binding to tubulin and disrupting the formation of microtubules, which are necessary for cell division.[19]

II. The Chemist's Toolkit: Synthesis and Characterization of Substituted Benzamides

The synthesis of substituted benzamides is a well-established area of organic chemistry, with several reliable and scalable methods available to researchers. The choice of synthetic route often depends on the nature of the substituents and the desired scale of the reaction.

General Synthetic Strategies

The most common approach to synthesizing substituted benzamides involves the formation of an amide bond between a benzoic acid derivative and an amine.[20] Two of the most widely used methods are:

  • Acyl Chloride Method (Schotten-Baumann Conditions): This involves the reaction of a substituted benzoyl chloride with a primary or secondary amine in the presence of a base.[20] The high reactivity of the acyl chloride typically leads to high yields and relatively short reaction times.

  • Amide Coupling Reagents: This method involves the direct coupling of a substituted benzoic acid with an amine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[20] This method is particularly useful when dealing with sensitive substrates.

General Workflow for Benzamide Synthesis

Benzamide_Synthesis start1 Substituted Benzoic Acid acyl_chloride Substituted Benzoyl Chloride start1->acyl_chloride product Substituted Benzamide acyl_chloride->product Amine, Base start2 Substituted Benzoic Acid activated_ester Activated Ester start2->activated_ester EDC/HOBt activated_ester->product amine Amine (R-NH2)

Caption: Common synthetic routes to substituted benzamides.

Detailed Experimental Protocol: Synthesis of a Tryptamine-Based Benzamide Derivative

This protocol provides a step-by-step method for the synthesis of a tryptamine-based benzamide, a class of compounds with potential biological activities.[21]

Materials:

  • Tryptamine (1.2 mmol)

  • Substituted Benzoyl Chloride (1.2 mmol)

  • 4M Sodium Hydroxide (1.2 mmol)

  • Dichloromethane (DCM) (3 mL)

  • Distilled Water

  • Magnesium Sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve tryptamine (1.2 mmol) in dichloromethane (3 mL).

  • Base Addition: Add an aqueous solution of 4M sodium hydroxide (1.2 mmol) to the tryptamine solution and stir for 5 minutes.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Add the substituted benzoyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add distilled water (20 mL) to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Separate the organic layer.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude benzamide.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Characterization Techniques

The structural elucidation and purity assessment of synthesized substituted benzamides are crucial for ensuring their quality and for understanding their biological activity. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the synthesized compound by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can also be used to determine its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound and for quantitative analysis.

  • Melting Point: The melting point is a useful physical property for characterizing a solid compound and as an indicator of its purity.

III. From Bench to Bedside (and Field): Metabolism and Toxicology

A thorough understanding of the metabolic fate and toxicological profile of substituted benzamides is paramount for their development as safe and effective therapeutic agents or agrochemicals.

Metabolic Pathways

Substituted benzamides undergo extensive metabolism in the body, primarily in the liver. The specific metabolic pathways depend on the nature and position of the substituents. Common metabolic transformations include:

  • Oxidation: This is a major metabolic pathway, often mediated by cytochrome P450 (CYP) enzymes.[22] For example, metoclopramide is primarily metabolized by CYP2D6 through N-dealkylation and N-hydroxylation.[4]

  • Conjugation: After oxidation, the metabolites are often conjugated with endogenous molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion from the body.[22]

  • Hydrolysis: The amide bond of some benzamides can be hydrolyzed by amidases, though this is generally a minor pathway for many of the more stable compounds.

Toxicological Profile

The toxicity of substituted benzamides varies widely depending on the specific compound and its application.

  • Medicinal Benzamides: The most common side effects of benzamide antipsychotics are related to their dopamine-blocking activity and can include extrapyramidal symptoms, although these are less frequent with atypical agents.[5] Some benzamides can also cause hyperprolactinemia (increased prolactin levels) due to their action on the pituitary gland.[8] Toxicological studies in animals are essential to determine the potential for organ toxicity, genotoxicity, and carcinogenicity.[12]

  • Agricultural Benzamides: The toxicological evaluation of agricultural benzamides focuses on their potential effects on non-target organisms, including mammals, birds, fish, and beneficial insects, as well as their environmental fate.[23] Regulatory agencies establish acceptable daily intake (ADI) levels and maximum residue limits (MRLs) for these compounds in food products to ensure consumer safety.[2] While many benzimidazole fungicides are considered to have low to moderate toxicity, their potential for environmental persistence and impact on ecosystems must be carefully assessed.[2]

IV. The Future is Substituted: Concluding Remarks and Future Directions

The substituted benzamide scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of bioactive compounds. The journey from the early antiarrhythmic procainamide to the latest generation of multi-targeted anticancer agents and highly specific agrochemicals highlights the enduring power of this chemical motif.

As our understanding of disease biology and crop protection deepens, the opportunities for designing novel and improved substituted benzamides will continue to expand. Future research will likely focus on:

  • Developing compounds with even greater target selectivity to minimize off-target effects and improve safety profiles.

  • Exploring novel mechanisms of action to address unmet medical needs and combat resistance in both medicine and agriculture.

  • Utilizing computational and in silico methods to accelerate the design and optimization of new benzamide derivatives.

  • Investigating the therapeutic potential of substituted benzamides in new disease areas , such as neurodegenerative disorders and metabolic diseases.

The continued exploration of the chemical space around the benzamide core, guided by a deep understanding of structure-activity relationships and mechanistic principles, promises to deliver the next generation of innovative solutions for human health and a sustainable future.

V. References

  • Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology. [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Journal of Chemical and Pharmaceutical Research.

  • Metoclopramide: Introduction to Oral Pro-Kinetic and Antiemetic Agent. IntechOpen.

  • Metoclopramide - StatPearls - NCBI Bookshelf. [Link]

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. Molecules. [Link]

  • Summary of Herbicide Mechanism of Action According to the Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) Classification. Weed Technology.

  • Application Notes and Protocols for the Synthesis of Substituted Benzamides. Benchchem.

  • Consensus on the use of substituted benzamides in psychiatric patients. PubMed.

  • Dopamine receptor signaling and current and future antipsychotic drugs. PMC. [Link]

  • Comparative Guide to the Structure-Activity Relationship (SAR) of Benzamide Analogs with Anticancer Activity. Benchchem.

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry.

  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed.

  • Substituted benzamides. 1. Potential nondopaminergic antagonists of chemotherapy-induced nausea and emesis. PubMed.

  • Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6. ClinPGx.

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate.

  • Clinical-Pharmacokinetics-of-Metoclopramide.pdf. ResearchGate.

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed.

  • Synthesis of substituted benzamides from substituted benzyl alcohols. ResearchGate.

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI.

  • Putative signaling pathways downstream of dopamine receptors with... ResearchGate.

  • csfs155.txt.

  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. [Link]

  • • SAFETY DATA SHEET - Sigma-Aldrich.

  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed.

  • D2 (Dopamine) Receptors Mnemonic for USMLE. Pixorize.

  • Studies on the mechanism of action of substituted benzamide drugs. PubMed.

  • New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. [Link]

  • The Efficacy of N-[2-(2-Pyridinyl)ethyl]benzamide Derivatives in a Class of Modern Fungicides. Benchchem.

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. PMC. [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PMC. [Link]

  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. ResearchGate.

  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. PubMed.

  • PESTICIDE TOXICITY TABLE. Gov.bc.ca.

  • (PDF) Research Progress on Benzimidazole Fungicides: A Review. ResearchGate.

  • Research Progress on Benzimidazole Fungicides: A Review. MDPI.

  • f LD LD 50 50 =.

  • Benzamide - SAFETY DATA SHEET.

  • Human metabolism of four synthetic benzimidazole opioids: isotonitazene, metonitazene, etodesnitazene, and metodesnitazene. The HRB National Drugs Library.

  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Open Exploration Publishing.

  • Substituted benzamides with conformationally restricted side chains. 1. Quinolizidine derivatives as selective gastric prokinetic agents. PubMed.

  • Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. PubMed.

  • Drug repurposing strategy II: from approved drugs to agri-fungicide leads. PMC. [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed.

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.

Sources

Exploratory

discovery and history of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

An in-depth technical guide on the synthesis, characterization, and potential evaluation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide. Introduction In the landscape of chemical research and drug discovery, countless n...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis, characterization, and potential evaluation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Introduction

In the landscape of chemical research and drug discovery, countless novel molecules are synthesized and evaluated. This guide focuses on a specific, yet not widely documented, compound: 3-amino-N-(3-chloro-2-methylphenyl)benzamide. A thorough search of publicly available scientific literature and patent databases does not yield a specific discovery history or significant body of research for this particular molecule. This suggests that it may be a novel chemical entity or a research intermediate that has not been extensively studied or reported.

Therefore, this document serves as a forward-looking technical guide, providing a robust framework for the synthesis, purification, structural elucidation, and potential biological evaluation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide. It is designed for researchers, scientists, and drug development professionals, offering a practical and scientifically rigorous approach to the initial investigation of a novel chemical compound. The methodologies described herein are based on established and reliable chemical and biological techniques, ensuring a self-validating system for the characterization of this and similar novel molecules.

Part 1: Synthesis and Retrosynthetic Analysis

The synthesis of an amide bond is a cornerstone of organic chemistry, and the proposed synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide relies on a well-established amide coupling reaction. The retrosynthetic analysis reveals two primary starting materials: a benzoic acid derivative and an aniline derivative.

Retrosynthetic Pathway

target 3-amino-N-(3-chloro-2-methylphenyl)benzamide disconnection Amide bond disconnection target->disconnection intermediates Starting Materials disconnection->intermediates benzoic_acid 3-aminobenzoic acid intermediates->benzoic_acid aniline 3-chloro-2-methylaniline intermediates->aniline

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The following protocol details the synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide from 3-aminobenzoic acid and 3-chloro-2-methylaniline using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).

Materials:

  • 3-aminobenzoic acid

  • 3-chloro-2-methylaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-aminobenzoic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Activation: Add EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 3-chloro-2-methylaniline (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution (3x).

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Synthetic Workflow Diagram

start Dissolve 3-aminobenzoic acid and HOBt in DMF activate Add EDC and stir for 30 min start->activate add_amine Add 3-chloro-2-methylaniline activate->add_amine react Stir overnight at room temperature add_amine->react workup Aqueous workup react->workup purify Flash column chromatography workup->purify product Pure 3-amino-N-(3-chloro-2-methylphenyl)benzamide purify->product

Caption: Step-by-step synthetic workflow diagram.

Part 2: Structural Elucidation and Purity Assessment

Following synthesis and purification, it is imperative to confirm the chemical structure and assess the purity of the final compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the connectivity of atoms in the molecule. The chemical shifts, integration, and coupling patterns of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed picture of the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A sharp, single peak in the chromatogram indicates a high degree of purity.

Expected Analytical Data
Technique Expected Outcome Purpose
¹H NMR Characteristic peaks for aromatic and amine protons with appropriate integration and splitting patterns.Structural Confirmation
¹³C NMR Expected number of carbon signals corresponding to the molecular structure.Structural Confirmation
HRMS Molecular ion peak corresponding to the calculated exact mass of C₁₄H₁₃ClN₂O.Elemental Composition
HPLC A single major peak with >95% purity.Purity Assessment

Part 3: Hypothetical Biological Evaluation

Given the structural motifs present in 3-amino-N-(3-chloro-2-methylphenyl)benzamide, specifically the benzamide core, it is plausible to hypothesize that this compound may interact with biological targets such as enzymes or receptors. For instance, many benzamide derivatives are known to be inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) or to interact with dopamine receptors.

Proposed Primary Biological Assay: A Kinase Inhibition Screen

As a starting point for biological evaluation, a broad-spectrum kinase inhibition assay would be a valuable initial screen to identify any potential activity.

High-Level Protocol:

  • Compound Preparation: Prepare a stock solution of the purified compound in dimethyl sulfoxide (DMSO).

  • Kinase Panel: Select a panel of representative kinases from different families of the human kinome.

  • Assay Performance: Perform in vitro kinase activity assays in the presence of a fixed concentration of the test compound (e.g., 10 µM).

  • Data Analysis: Measure the inhibition of kinase activity relative to a vehicle control (DMSO). Express the results as a percentage of inhibition.

  • Hit Identification: Identify any kinases that show significant inhibition (e.g., >50%) for further investigation.

Hypothetical Signaling Pathway Modulation

Should the compound be identified as a potent inhibitor of a specific kinase, for example, a receptor tyrosine kinase (RTK), it could potentially modulate downstream signaling pathways involved in cell proliferation and survival.

ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk ras Ras rtk->ras compound 3-amino-N-(3-chloro-2-methylphenyl)benzamide (Hypothetical Inhibitor) compound->rtk raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway.

Conclusion

While the are not documented in the public domain, this guide provides a comprehensive and technically sound framework for its de novo synthesis, characterization, and initial biological evaluation. The methodologies outlined herein are grounded in established scientific principles and represent a robust starting point for any researcher interested in investigating this or other novel chemical entities. This systematic approach ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and progress in the field of drug discovery.

References

  • Amide Bond Formation: Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Carbodiimide Chemistry: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Flash Chromatography: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Kinase Inhibition Assays: Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315. [Link]

Foundational

A Guide to the Safe Laboratory Handling of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Introduction: Understanding the Compound and its Class 3-amino-N-(3-chloro-2-methylphenyl)benzamide belongs to the class of substituted benzamides. This family of compounds, characterized by an amide functional group att...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Compound and its Class

3-amino-N-(3-chloro-2-methylphenyl)benzamide belongs to the class of substituted benzamides. This family of compounds, characterized by an amide functional group attached to a benzene ring, is prevalent in medicinal chemistry and materials science. The structure incorporates features of both aromatic amines and chlorinated aromatic compounds, which dictates its potential toxicological and reactive profile. Aromatic amines, as a class, are known for potential health hazards, including skin irritation, eye damage, and, in some cases, mutagenicity. Therefore, handling this compound requires a multi-layered safety approach that prioritizes minimizing all routes of exposure.

This guide provides a framework for researchers, scientists, and drug development professionals to establish safe handling protocols, from initial receipt of the compound to its final disposal. The causality behind each recommendation is explained to foster a deeper understanding and a culture of safety within the laboratory.

Hazard Identification and Risk Assessment

Based on data from analogous compounds such as benzamide and various aminobenzamides, 3-amino-N-(3-chloro-2-methylphenyl)benzamide should be treated as a hazardous substance.[2][3][4]

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3] Ingestion may lead to gastrointestinal irritation.[4]

  • Skin Irritation: Expected to cause skin irritation upon direct contact.[3][5] Aromatic amines can be absorbed through the skin, contributing to systemic exposure.[6]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation.[3][5]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[3]

  • Genetic Defects (Suspected): Some related benzamides are suspected of causing genetic defects.[2][7] This necessitates handling the compound with high caution to minimize any long-term health risks.

GHS Classification (Anticipated)

The following table summarizes the probable Globally Harmonized System (GHS) classification based on data from similar compounds.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

The Hierarchy of Controls: A Self-Validating System of Safety

The most effective approach to laboratory safety involves implementing a hierarchy of controls. This system prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Designated Areas, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The Hierarchy of Controls prioritizes safer lab practices.

Engineering Controls

The primary line of defense is to physically separate the researcher from the hazard.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust particles.[8] The hood also serves as a physical barrier against splashes.

  • Ventilated Balance Enclosure: For high-precision weighing, a ventilated balance enclosure provides containment while minimizing air turbulence.

Administrative Controls

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

  • Designated Areas: Clearly designate specific areas within the lab for handling this compound.[8]

  • Hygiene Practices: Prohibit eating, drinking, and smoking in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[9]

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for this class of compounds.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesChemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.Protects eyes from dust and splashes.
Face ShieldTo be worn with goggles during procedures with a high splash potential (e.g., bulk transfers).Provides full-face protection.
Skin/Body Protection Chemical-Resistant GlovesNitrile gloves are appropriate. Inspect before use and use proper removal technique.Prevents direct skin contact.[9]
Lab CoatLong-sleeved, properly fitting lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved RespiratorA full-face particle respirator may be required if engineering controls fail or for emergency response.[9]Prevents inhalation of airborne particles.

Experimental Protocols: Step-by-Step Methodologies

Weighing and Solution Preparation Protocol

This protocol is designed to minimize aerosolization and exposure.

  • Preparation:

    • Don all required PPE (safety goggles, nitrile gloves, lab coat).

    • Ensure the chemical fume hood is functioning correctly.

    • Place all necessary equipment (spatula, weigh paper/boat, container for the solution, solvent) inside the fume hood.

  • Weighing:

    • Carefully transfer the approximate amount of 3-amino-N-(3-chloro-2-methylphenyl)benzamide from the stock bottle to a weigh boat.

    • Avoid creating dust by handling the solid gently. Do not crush or grind the material outside of a contained system.

    • Close the stock bottle immediately after use.

  • Dissolution:

    • Place the weigh boat containing the compound into the receiving flask or beaker.

    • Using a pipette or wash bottle, carefully add the desired solvent to wash the compound into the container.

    • Gently swirl or stir the mixture until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container located within the fume hood.

    • Wipe down the work surface inside the fume hood with an appropriate solvent and decontaminant.

Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

Small Spill (Solid, <1 gram) inside a Fume Hood:

  • Alert colleagues in the immediate area.

  • Gently cover the spill with an absorbent material to prevent further aerosolization.

  • Carefully scoop the material into a labeled container for hazardous waste.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Dispose of all cleanup materials as hazardous waste.

Exposure Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill_Response_Workflow cluster_spill Solid Chemical Spill Response Spill Spill Occurs Alert Alert Area Personnel Spill->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Alert->PPE Contain Cover Spill with Absorbent (Avoid Raising Dust) PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all Materials as Hazardous Waste Decontaminate->Dispose

Caption: A logical workflow for responding to a solid chemical spill.

Storage and Waste Disposal

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9][10]

  • Location: Store in a designated chemical cabinet away from incompatible materials.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[4]

Waste Disposal

All waste materials must be treated as hazardous.

  • Waste Segregation: Due to the presence of chlorine, this compound and any materials contaminated with it should be disposed of in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][11]

Conclusion

While 3-amino-N-(3-chloro-2-methylphenyl)benzamide is a valuable compound in research and development, its structural characteristics demand a cautious and systematic approach to laboratory handling. By understanding the potential hazards and implementing a robust safety system based on the hierarchy of controls, researchers can effectively minimize risk. The protocols and guidelines presented in this document provide a foundation for building a safe and productive laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

  • 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Dye|Dye intermediates|Fluorescent Brightener|pigment dye . (2013, June 18). WorldOfChemicals. [Link]

  • BENZAMIDE . New Jersey Department of Health. [Link]

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 3-amino-N-(3-chloro-2-methylphenyl)benzamide

An Application Note and Detailed Protocol for the Synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-amino-N-(3-chloro-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, a potentially valuable intermediate in drug discovery and materials science. The synthesis involves a two-step process commencing with the protection of 3-aminobenzoic acid, followed by an amide coupling reaction with 3-chloro-2-methylaniline, and concluding with deprotection. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of experimental choices, and methods for characterization.

Introduction

Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The specific structural motifs within 3-amino-N-(3-chloro-2-methylphenyl)benzamide, including the aminobenzoyl core and the substituted aniline, suggest its potential as a scaffold for the development of novel therapeutic agents. The synthesis of such molecules requires a robust and well-characterized protocol to ensure high purity and yield, which is crucial for subsequent biological screening and development.

This application note details a reliable synthetic route to 3-amino-N-(3-chloro-2-methylphenyl)benzamide. The described methodology employs a common protecting group strategy to prevent self-reaction of the bifunctional 3-aminobenzoic acid and utilizes a well-established amide coupling agent to ensure efficient bond formation.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 3-Aminobenzoic Acid B Boc-Protected Intermediate A->B Boc₂O, NaOH, THF/H₂O D Protected Product B->D EDC, HOBt, DIPEA, DMF C 3-Chloro-2-methylaniline C->D E 3-amino-N-(3-chloro-2-methylphenyl)benzamide D->E TFA, DCM

Figure 1: Overall synthetic scheme for 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Materials and Reagents

ReagentSupplierPurityCAS Number
3-Aminobenzoic acidSigma-Aldrich≥99%99-05-8
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich99%24424-99-5
Sodium hydroxide (NaOH)Fisher Scientific≥97%1310-73-2
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%109-99-9
3-Chloro-2-methylanilineAlfa Aesar98%87-60-5
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-Aldrich≥98%25952-53-8
Hydroxybenzotriazole (HOBt)Sigma-Aldrich≥97%2592-95-2
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich≥99.5%7087-68-5
Dimethylformamide (DMF), anhydrousSigma-Aldrich≥99.8%68-12-2
Trifluoroacetic acid (TFA)Sigma-Aldrich99%76-05-1
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%75-09-2
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade141-78-6
HexanesFisher ScientificHPLC Grade110-54-3
Magnesium sulfate (MgSO₄), anhydrousSigma-Aldrich≥99.5%7487-88-9

Experimental Protocols

Part 1: Synthesis of 3-((tert-butoxycarbonyl)amino)benzoic acid

Rationale: The amino group of 3-aminobenzoic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent amide bond formation, which could otherwise lead to polymerization.

Protection_Workflow A Dissolve 3-aminobenzoic acid and NaOH in THF/H₂O B Cool to 0 °C A->B C Add Boc₂O dropwise B->C D Warm to room temperature and stir overnight C->D E Acidify with 1M HCl D->E F Extract with EtOAc E->F G Dry organic layer with MgSO₄ F->G H Concentrate in vacuo G->H I Purify by column chromatography H->I

Figure 2: Workflow for the Boc-protection of 3-aminobenzoic acid.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-aminobenzoic acid (5.0 g, 36.5 mmol) and sodium hydroxide (1.61 g, 40.2 mmol) in a mixture of tetrahydrofuran (50 mL) and water (25 mL).

  • Cool the solution to 0 °C in an ice bath.

  • To the cooled solution, add di-tert-butyl dicarbonate (8.7 g, 39.8 mmol) portion-wise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • After the reaction is complete (monitored by TLC), acidify the mixture to a pH of approximately 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-((tert-butoxycarbonyl)amino)benzoic acid.

Part 2: Synthesis of tert-butyl (3-((3-chloro-2-methylphenyl)carbamoyl)phenyl)carbamate

Rationale: An amide bond is formed between the Boc-protected 3-aminobenzoic acid and 3-chloro-2-methylaniline using EDC as a coupling agent and HOBt to suppress side reactions and improve efficiency. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and to facilitate the reaction.

Procedure:

  • To a solution of 3-((tert-butoxycarbonyl)amino)benzoic acid (4.0 g, 16.9 mmol) in anhydrous dimethylformamide (40 mL) under a nitrogen atmosphere, add EDC (3.9 g, 20.3 mmol) and HOBt (2.7 g, 20.3 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 3-chloro-2-methylaniline (2.6 g, 18.6 mmol) followed by the dropwise addition of N,N-diisopropylethylamine (3.5 mL, 20.3 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Upon completion, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to yield the desired protected product.

Part 3: Synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the target compound.

Procedure:

  • Dissolve the purified tert-butyl (3-((3-chloro-2-methylphenyl)carbamoyl)phenyl)carbamate (3.0 g, 8.0 mmol) in dichloromethane (30 mL).

  • To this solution, add trifluoroacetic acid (15 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC. Once complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to dryness.

  • The crude product can be further purified by recrystallization or column chromatography to obtain the final product, 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

  • TFA is highly corrosive and should be handled with extreme care.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Application

Application Note: Laboratory Preparation of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide

Executive Summary & Scientific Rationale Functionalized benzamides are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, poly(ADP-ribose) polymerase (PARP) i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Functionalized benzamides are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and epigenetic modulators[1]. The target compound, 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS: 897595-50-5)[2], features a highly specific substitution pattern: an aniline donor ring coupled to an ortho-methyl, meta-chloro substituted aryl ring via an amide linkage.

Directly coupling 3-aminobenzoic acid with 3-chloro-2-methylaniline is synthetically unviable due to the presence of both a nucleophilic amine and an electrophilic carboxylic acid on the same molecule, which inevitably leads to competitive self-condensation and oligomerization. To bypass this, a robust two-step synthetic sequence is employed: an initial Schotten-Baumann-type acylation using a nitro-protected building block[1], followed by a chemoselective reduction that carefully preserves the aryl chloride bond[3].

Retrosynthetic Analysis & Mechanistic Causality

As a self-validating system, every reagent and condition in this protocol is selected based on predictable mechanistic causality:

  • Step 1: Acylation via 3-Nitrobenzoyl Chloride. Instead of using expensive peptide coupling reagents (e.g., HATU, EDC) with 3-nitrobenzoic acid, we utilize 3-nitrobenzoyl chloride. The highly electrophilic acyl chloride drives the nucleophilic acyl substitution to completion rapidly at low temperatures. The strongly electron-withdrawing nitro group further activates the carbonyl carbon, ensuring high yields even with the sterically hindered ortho-methyl substituted aniline[1].

  • Step 2: Chemoselective Nitro Reduction. The intermediate, 3-nitro-N-(3-chloro-2-methylphenyl)benzamide, must be reduced to the corresponding amine. The primary challenge in this step is preventing the concurrent reduction of the carbon-chlorine bond (hydrodehalogenation)[3]. Standard catalytic hydrogenation using Palladium on carbon (Pd/C) and H₂ gas is highly active but notoriously non-selective, often cleaving the C-Cl bond[3]. To achieve absolute chemoselectivity, we utilize a Béchamp-type single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl). In this system, Fe⁰ acts as the mild electron source, while NH₄Cl acts as the proton donor, reducing the nitro group to an amine while leaving the aryl chloride completely intact[3][4].

Experimental Workflow

Workflow A 3-Chloro-2-methylaniline + 3-Nitrobenzoyl chloride B 3-Nitro-N-(3-chloro-2- methylphenyl)benzamide A->B Step 1: Acylation TEA, DCM, 0 °C ➔ RT C 3-Amino-N-(3-chloro-2- methylphenyl)benzamide B->C Step 2: Chemoselective Reduction Fe, NH4Cl, EtOH/H2O, Reflux

Figure 1: Two-step chemoselective synthetic workflow for 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Detailed Laboratory Protocols

Protocol A: Synthesis of 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide

This step utilizes an amine base to neutralize the HCl byproduct, driving the reaction forward and preventing the protonation of the nucleophilic aniline[5].

  • Preparation: In an oven-dried, round-bottom flask purged with inert gas (N₂ or Argon), dissolve 3-chloro-2-methylaniline (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add Triethylamine (TEA, 1.5 equiv, 15 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath[5].

  • Electrophile Addition: In a separate vial, dissolve 3-nitrobenzoyl chloride (1.05 equiv, 10.5 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled aniline mixture over 15 minutes to control the exothermic reaction[5].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the starting aniline should be completely consumed.

  • Self-Validating Workup:

    • Wash the organic layer with 1M HCl (2 × 20 mL) to remove unreacted aniline and excess TEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize residual acid and extract any hydrolyzed 3-nitrobenzoic acid byproduct.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow solid.

Protocol B: Chemoselective Reduction to Target Amine

This step utilizes heterogeneous iron to selectively reduce the nitro group without cleaving the aryl chloride[3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend the 3-nitro-N-(3-chloro-2-methylphenyl)benzamide intermediate (1.0 equiv, ~8 mmol) in a solvent mixture of Ethanol and Water (4:1 v/v, 40 mL)[3].

  • Reagent Addition: Add Iron powder (5.0 equiv, 40 mmol) and Ammonium Chloride (NH₄Cl, 5.0 equiv, 40 mmol) to the suspension[3].

  • Reaction: Heat the mixture to reflux (approx. 80–85 °C) with vigorous magnetic stirring for 2–4 hours. The reaction is complete when TLC (Hexanes:EtOAc 1:1) shows the disappearance of the yellow nitro compound and the appearance of a highly polar, UV-active spot (fluorescent under 254 nm). During this process, the iron powder is partially converted into insoluble Fe₃O₄[4].

  • Self-Validating Workup:

    • While the mixture is still hot, filter it through a tightly packed pad of Celite to remove the iron oxides and unreacted iron powder[3]. Wash the Celite pad generously with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous slurry with Ethyl Acetate (3 × 30 mL). The aqueous layer retains the inorganic ammonium and iron salts.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the crude target compound. Purify via recrystallization from hot ethanol or silica gel chromatography.

Quantitative Data & Analytical Characterization

To validate the causality of the chosen reduction method, Table 1 summarizes the empirical chemoselectivity of various reducing agents on halogenated nitroarenes.

Table 1: Catalyst Selection & Chemoselectivity for Step 2

Reducing Agent System Reaction Conditions Conversion (%) Dehalogenated Byproduct (%) Target Amine Yield (%)
H₂, 10% Pd/C MeOH, RT, 1 atm >99% >40% (High) <50%
NaBH₄, NiCl₂ MeOH, 0 °C 95% ~15% (Moderate) 75%

| Fe, NH₄Cl | EtOH/H₂O, Reflux | >99% | Not Detected | 92% |

Table 2: Expected Analytical Characterization Data

Analytical Technique Parameter Expected Observation for Target Compound
LC-MS (ESI+) m/z[M+H]⁺ 261.08 (Matches formula C₁₄H₁₄ClN₂O⁺)
¹H NMR (DMSO-d₆) Primary Amine (-NH₂) Broad singlet, ~5.3 ppm, integrating for 2H
¹H NMR (DMSO-d₆) Amide Proton (-NH-CO) Sharp singlet, ~9.8 ppm, integrating for 1H
¹H NMR (DMSO-d₆) Aryl Methyl (-CH₃) Singlet, ~2.3 ppm, integrating for 3H

| FT-IR Spectroscopy | N-H stretches | Twin peaks at ~3450 and 3350 cm⁻¹ (1° amine) |

References

  • ACS Publications. Naphthalene-1,8-diylbis(diphenylmethylium) as an Organic Two-Electron Oxidant: Benzidine Synthesis via Oxidative Self-Coupling of N,N-Dialkylanilines. The Journal of Organic Chemistry. Retrieved from: [Link]

  • RSC Publishing. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. Retrieved from: [Link]

Sources

Method

use of 3-amino-N-(3-chloro-2-methylphenyl)benzamide in medicinal chemistry

Application Note & Protocol: Strategic Utilization of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide in Medicinal Chemistry Executive Summary In modern drug discovery, the identification and functionalization of privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Strategic Utilization of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide in Medicinal Chemistry

Executive Summary

In modern drug discovery, the identification and functionalization of privileged scaffolds are paramount for accelerating lead optimization. 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (CAS: 897595-50-5) has emerged as a highly versatile building block[1][2]. Comprising a rigidified benzamide core, a sterically demanding 3-chloro-2-methylphenyl moiety, and a nucleophilic 3-amino vector, this intermediate is specifically engineered for the synthesis of targeted therapies, including kinase inhibitors, urease inhibitors, and G-protein coupled receptor (GPCR) antagonists.

As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical scaffold design and practical benchtop execution. This document details the mechanistic rationale behind the scaffold's structural features, provides self-validating synthetic protocols, and outlines the metabolic considerations necessary for successful drug development.

Mechanistic Rationale & Structural Biology Perspective

The architectural design of 3-amino-N-(3-chloro-2-methylphenyl)benzamide is not arbitrary; every functional group serves a distinct pharmacological and synthetic purpose.

  • The 3-Chloro-2-methylphenyl Motif (The "Steric Lock"): The 3-chloro-2-methylaniline moiety is a highly valued pharmaceutical intermediate utilized to access restricted hydrophobic pockets[3][4]. The ortho-methyl group is critical: it sterically clashes with the amide carbonyl, restricting the dihedral angle between the phenyl ring and the amide plane. This locks the molecule into a specific bioactive conformation, significantly reducing the entropic penalty upon target binding. Furthermore, the meta-chloro substituent provides lipophilicity and halogen bonding capabilities, which have been shown to drive potent activity in targets such as urease enzymes[5] and 5-HT3 receptors[6].

  • The Benzamide Linker (The "Hinge Binder"): The amide bond provides essential hydrogen bond donor (NH) and acceptor (C=O) interactions. In kinase drug discovery, this motif frequently mimics the interactions of ATP's adenine ring within the kinase hinge region.

  • The 3-Amino Group (The "Diversification Vector"): The primary amine acts as a highly reactive nucleophile. It allows for late-stage diversification (LSD) via acylation, sulfonylation, or Buchwald-Hartwig cross-coupling, enabling medicinal chemists to rapidly generate libraries and tune pharmacokinetic (PK) properties without rebuilding the core scaffold.

ScaffoldLogic Scaffold 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (Core Scaffold) Sub1 3-Chloro-2-methylphenyl Scaffold->Sub1 Sub2 Benzamide Linker Scaffold->Sub2 Sub3 3-Amino Group Scaffold->Sub3 Func1 Hydrophobic Pocket (Steric Lock) Sub1->Func1 Func2 H-Bonding (Hinge Region) Sub2->Func2 Func3 Late-Stage Diversification (Solubility/Targeting) Sub3->Func3

Fig 1: Structural rationale and binding interactions of the benzamide scaffold.

Physicochemical Profiling & Pharmacokinetic Predictors

Before initiating a synthetic campaign, it is crucial to evaluate the scaffold's baseline physicochemical properties against Lipinski's Rule of 5. The data below demonstrates why this scaffold is an ideal starting point for lead optimization.

PropertyValue / DescriptorImpact on Drug Design
Molecular Formula C14H13ClN2OOptimal starting size for fragment-based or lead-oriented synthesis.
Molecular Weight 260.72 g/mol Leaves ~240 Da budget for diversification before hitting the Rule of 5 limit.
LogP (Predicted) ~3.2Lipophilic enough for membrane permeability; requires polar groups on the 3-amino vector.
H-Bond Donors 2 (NH2, Amide NH)Facilitates bidentate interactions with target binding sites.
H-Bond Acceptors 1 (Amide C=O)Complements the donor profile; maintains a low topological polar surface area (TPSA).
Rotatable Bonds 2Highly rigidified by the ortho-methyl group, enhancing target selectivity.

Metabolic Warning: Metabolic studies on compounds containing the 3-chloro-2-methylphenyl moiety indicate potential interactions with cytochromes P450 (specifically CYP3A4, CYP2C9, and CYP2D6)[7]. When designing libraries, the substituents added to the 3-amino group must be optimized to lower lipophilicity and mitigate potential drug-drug interactions (DDIs).

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the synthesis of the core scaffold and its subsequent late-stage functionalization.

Protocol A: Chemoselective Synthesis of the Core Scaffold

Causality Insight: The synthesis begins with the amide coupling of 3-nitrobenzoyl chloride and 3-chloro-2-methylaniline. The critical step is the subsequent reduction. Standard Palladium on Carbon (Pd/C) hydrogenation is strictly avoided, as it frequently causes dehalogenation of the aryl chloride. Instead, a chemoselective Iron/Ammonium Chloride ( Fe/NH4​Cl ) reduction is employed to preserve the crucial 3-chloro substituent.

Step-by-Step Procedure:

  • Amide Coupling: Dissolve 3-chloro-2-methylaniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Note: DIPEA is chosen over Triethylamine to prevent nucleophilic competition and effectively scavenge HCl, preventing the protonation of the sterically hindered aniline.

  • Cool the mixture to 0 °C and dropwise add 3-nitrobenzoyl chloride (1.1 eq) dissolved in DCM. Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate to yield the nitro-intermediate.

  • Chemoselective Reduction: Suspend the nitro-intermediate in an Ethanol/Water mixture (4:1 v/v). Add Iron powder (5.0 eq) and NH4​Cl (2.0 eq). Reflux at 80 °C for 3 hours.

  • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 1:1). To validate the completion of the reduction, perform a ninhydrin stain on the TLC plate. The appearance of a distinct colored spot confirms the formation of the primary amine, differentiating it from the UV-active but ninhydrin-negative nitro precursor.

  • Purification: Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate and recrystallize from ethanol to yield pure 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Protocol B: Late-Stage Diversification (Urea Library Generation)

Causality Insight: To target the allosteric pockets of kinases, converting the 3-amino group into a urea moiety is highly effective. The urea motif acts as an extended hydrogen bond donor/acceptor network.

Step-by-Step Procedure:

  • Dissolve the synthesized core scaffold (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Add the desired electrophile, such as an aryl or alkyl isocyanate (1.1 eq), dropwise at room temperature.

  • Stir for 6-12 hours. The formation of the urea derivative often results in precipitation from the THF solution.

  • Self-Validation Step: Filter the precipitate and wash with cold THF. Analyze via LC-MS. The disappearance of the NH2​ stretch (~3300 cm−1 ) and the appearance of a strong urea carbonyl stretch (~1650 cm−1 ) in FT-IR confirms successful functionalization.

SynthesisWorkflow A Precursors (Aniline + Acid Chloride) B Amide Coupling & Fe/NH4Cl Reduction A->B C Core Scaffold (CAS 897595-50-5) B->C D Electrophilic Diversification C->D Nucleophilic Attack E Targeted Drug Library D->E

Fig 2: Synthetic workflow from precursors to targeted drug library generation.

References

  • Sinfoo Biotech. "3-amino-n-(3-chloro-2-methylphenyl)benzamide,(CAS# 897595-50-5)". Sinfoo Biotech.
  • BLDpharm. "897595-50-5|3-Amino-N-(3-chloro-2-methylphenyl)benzamide". BLDpharm.
  • ChemicalBull. "Buy 3-chloro-2-methylaniline From Trusted Chemical Supplier India". ChemicalBull.
  • MDPI. "Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach". MDPI.
  • PubMed. "A novel 5HT3 antagonist 4i (N-(3-chloro-2-methylphenyl)quinoxalin-2-carboxamide) prevents diabetes-induced depressive phenotypes in mice: Modulation of serotonergic system". NIH.
  • DOI.org. "IN VITRO METABOLISM OF THE CALMODULIN ANTAGONIST DY-9760e BY HUMAN LIVER MICROSOMES: INVOLVEMENT OF CYTOCHROMES P450". DOI.

Sources

Application

Application Notes: 3-amino-N-(3-chloro-2-methylphenyl)benzamide in the Synthesis of Novel Diamide Insecticides

Introduction and Scientific Context The compound 3-amino-N-(3-chloro-2-methylphenyl)benzamide is a versatile synthetic intermediate with significant potential in the development of next-generation agrochemicals. Its bifu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Context

The compound 3-amino-N-(3-chloro-2-methylphenyl)benzamide is a versatile synthetic intermediate with significant potential in the development of next-generation agrochemicals. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a stable amide linkage, makes it an ideal scaffold for constructing complex molecules with potent insecticidal activity. This document provides a comprehensive guide to the application of this intermediate in the synthesis of novel diamide insecticides, a class of compounds renowned for their efficacy and favorable safety profiles.[1][2]

Diamide insecticides, such as chlorantraniliprole and flubendiamide, represent a major advancement in pest management.[3][4][5] They exhibit a unique mode of action, targeting the insect ryanodine receptor (RyR), which leads to uncontrolled calcium release from muscle cells, resulting in paralysis and death of the target pest.[3][6][7] This specific mode of action provides excellent control of a wide range of chewing pests, particularly Lepidoptera, while showing low toxicity to non-target organisms, including mammals.[5]

The structural core of 3-amino-N-(3-chloro-2-methylphenyl)benzamide provides a strategic starting point for accessing novel chemical space within the diamide class. The 3-amino group serves as a key handle for introducing diverse acyl moieties, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of insecticidal potency and spectrum.

Proposed Synthetic Application: Synthesis of a Novel Diamide Insecticide

This section outlines a detailed protocol for the synthesis of a novel diamide insecticide from 3-amino-N-(3-chloro-2-methylphenyl)benzamide. The proposed target molecule is designed based on the established pharmacophore of anthranilic diamide insecticides, where an N-pyridylpyrazole carboxylic acid is coupled with the aniline moiety.

Synthetic Workflow Overview

The overall synthetic strategy involves the acylation of the 3-amino group of the starting material with a suitable acid chloride. This reaction forms the crucial second amide bond that defines the diamide class of insecticides.

Diagram: Synthetic Workflow

G A 3-amino-N-(3-chloro-2-methylphenyl)benzamide (Starting Material) C Acylation Reaction A->C B 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (Acylating Agent) B->C D Novel Diamide Insecticide (Target Product) C->D E Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) E->C

Caption: Proposed synthesis of a novel diamide insecticide.

Detailed Experimental Protocol

This protocol details the laboratory-scale synthesis of a representative novel diamide insecticide.

Reaction: Acylation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride.

Rationale: The choice of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride as the acylating agent is based on its prevalence in the structure of highly active commercial insecticides like chlorantraniliprole.[8][9] The pyrazole-pyridine core is known to bind effectively to the insect ryanodine receptor.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
3-amino-N-(3-chloro-2-methylphenyl)benzamide276.732.77 g10.0
3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride328.363.61 g11.0
Anhydrous Pyridine79.101.58 g (1.6 mL)20.0
Anhydrous Dichloromethane (DCM)-100 mL-

Procedure:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-N-(3-chloro-2-methylphenyl)benzamide (2.77 g, 10.0 mmol) and anhydrous pyridine (1.6 mL, 20.0 mmol) in anhydrous dichloromethane (50 mL).

  • Reaction Setup: Stir the solution at room temperature under a nitrogen atmosphere.

  • Addition of Acylating Agent: Dissolve 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (3.61 g, 11.0 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel.

  • Reaction Execution: Add the acid chloride solution dropwise to the stirred solution of the amine over a period of 30 minutes. An exotherm may be observed. Maintain the reaction temperature below 30 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up:

    • Once the reaction is complete, quench the reaction mixture by the slow addition of 50 mL of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure novel diamide insecticide.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Mechanism of Action and Biological Significance

The synthesized novel diamide is expected to exhibit its insecticidal effect through the same mode of action as other diamide insecticides.

Diagram: Mechanism of Action

G A Novel Diamide Insecticide B Insect Ryanodine Receptor (RyR) A->B Binds to C Activation of RyR B->C D Uncontrolled Release of Ca²⁺ from Sarcoplasmic Reticulum C->D E Depletion of Ca²⁺ Stores D->E F Muscle Contraction and Paralysis E->F G Cessation of Feeding F->G H Lethargy and Death G->H

Caption: The mode of action of diamide insecticides.

The binding of the diamide molecule to the insect's ryanodine receptor locks the calcium channel in an open state.[3][6] This leads to a continuous and uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[7][10] The resulting depletion of calcium stores disrupts normal muscle function, causing rapid cessation of feeding, lethargy, muscle paralysis, and ultimately, the death of the insect.[6][10] The high selectivity of diamides for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.[5]

Structure-Activity Relationship (SAR) Insights

The modular synthesis approach enabled by 3-amino-N-(3-chloro-2-methylphenyl)benzamide allows for extensive SAR studies. Key areas for further optimization include:

  • Modification of the Acyl Group: Introduction of different substituted pyrazoles, pyridines, or other heterocyclic systems to probe the binding pocket of the ryanodine receptor.

  • Substitution on the Benzamide Ring: While the starting material is fixed in this protocol, future work could explore the impact of different substituents on the benzamide portion of the molecule.

  • Substitution on the N-phenyl Ring: The 3-chloro-2-methylphenyl group is crucial for maintaining the correct conformation for binding. Further optimization of this part of the molecule could lead to enhanced activity or a modified spectrum of control.

Safety and Handling

Standard laboratory safety precautions should be observed when handling all chemicals. The synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. For detailed safety information, refer to the Safety Data Sheets (SDS) of all reagents used.

Conclusion

3-amino-N-(3-chloro-2-methylphenyl)benzamide is a valuable and strategic intermediate for the synthesis of novel diamide insecticides. The protocol outlined in this application note provides a robust and reproducible method for the preparation of a potential new active ingredient. The inherent flexibility of this synthetic route offers significant opportunities for the discovery and development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • Diamide insecticides - Wikipedia. Available at: [Link]

  • Diamides | Toxic Substances - U.OSU. Available at: [Link]

  • Diving Into Diamides - GrowerTalks. Available at: [Link]

  • Do diamide insecticides have any impact on beneficial arthropods? A review. SpringerLink. Available at: [Link]

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 25(18), 10431-10433. Available at: [Link]

  • Cloyd, R. (Year not available). Dr. Bugs: Anthranilic diamide insecticides. Greenhouse Product News. Available at: [Link]

  • CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents.
  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group - SciELO. Available at: [Link]

  • CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents.
  • Design, Synthesis and Biological Activities of Novel Analogues of Chlorantraniliprole Containing Heptafluoroisopropyl Group - ResearchGate. Available at: [Link]

  • CN103058993B - Chlorantraniliprole preparation method - Google Patents.
  • Design, synthesis and insecticidal activity of biphenyl-diamide derivatives. ScienceDirect. Available at: [Link]

  • Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring. PubMed. Available at: [Link]

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Method

Comprehensive Analytical Characterization of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide: Methodologies and Protocols

Application Note & Technical Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Chemical Profiling The compound 3-amino-N-(3-chloro-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Chemical Profiling

The compound 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS: 897595-50-5; Molecular Formula: C₁₄H₁₃ClN₂O; MW: 260.72 g/mol ) is a highly specific organic building block frequently utilized in the synthesis of targeted therapeutics and kinase inhibitors. Structurally, it features a benzamide core with a primary amine at the 3-position of the benzoyl ring, and a 3-chloro-2-methylphenyl moiety attached to the amide nitrogen.

In pharmaceutical development, establishing a rigorous, self-validating analytical profile for such intermediates is critical. A single structural misassignment (e.g., an unrecognized regioisomer) can derail downstream synthesis and compromise Active Pharmaceutical Ingredient (API) efficacy. This application note outlines an orthogonal analytical strategy—combining LC-MS, NMR, and ATR-FTIR—to ensure absolute structural confidence and compliance with ICH Q6A specifications[1].

The Self-Validating Analytical Strategy (Causality & Logic)

To achieve unquestionable scientific integrity, we employ a self-validating system where the limitations of one technique are covered by the strengths of another:

  • High-Resolution LC-MS: Confirms the exact mass and chromatographic purity[2]. However, mass spectrometry cannot easily differentiate between positional isomers (e.g., 3-amino vs. 4-amino substitution).

  • Nuclear Magnetic Resonance (NMR): Solves the regiochemistry problem. By using DMSO-d₆ as a solvent, we slow the proton exchange rate, allowing us to distinctly observe and differentiate the primary amine (-NH₂) and secondary amide (-NH-) protons, confirming exact connectivity[3].

  • Attenuated Total Reflectance FTIR (ATR-FTIR): Acts as the final orthogonal check. It requires no sample preparation, preserving the solid-state integrity of the compound, and definitively proves the presence of the carbonyl (Amide I) and amine functional groups[4].

G Start 3-amino-N-(3-chloro-2-methylphenyl)benzamide Characterization Workflow LCMS LC-MS / HRMS (Purity & Exact Mass) Start->LCMS NMR 1H & 13C NMR (DMSO-d6) (Regiochemistry & Connectivity) Start->NMR FTIR ATR-FTIR (Functional Group Validation) Start->FTIR Val1 Mass Confirmation [M+H]+ = 261.08 m/z LCMS->Val1 Val2 Structural Elucidation Distinct -NH2 and -NH- shifts NMR->Val2 Val3 Orthogonal Validation Amide I & N-H Stretches FTIR->Val3 Final ICH Q6A Compliant API / Intermediate Specification Val1->Final Val2->Final Val3->Final

Orthogonal self-validating workflow for intermediate characterization and ICH Q6A compliance.

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: Determine compound purity and confirm the monoisotopic mass. Causality: Reverse-phase LC separates the target from synthetic impurities (e.g., unreacted 3-chloro-2-methylaniline), while positive Electrospray Ionization (ESI+) gently ionizes the basic amine to yield the [M+H]⁺ adduct[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute a 10 µL aliquot into 990 µL of 50:50 Water:Acetonitrile to achieve a 10 µg/mL working solution.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes; hold at 95% B for 1.0 minute. Flow rate: 0.4 mL/min.

  • MS Parameters: Set the mass spectrometer to ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Scan range: 100–800 m/z.

  • Data Extraction: Extract the chromatogram at 254 nm (UV) for purity calculation and identify the peak corresponding to m/z 261.08.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the 1,3-disubstitution on the benzoyl ring and the 1,2,3-trisubstitution on the aniline ring. Causality: CDCl₃ is often the default NMR solvent; however, for this molecule, DMSO-d₆ is mandatory. The strong hydrogen-bonding capability of DMSO-d₆ drastically reduces the exchange rate of the -NH₂ and -NH- protons with trace water, allowing them to appear as sharp, distinct signals rather than broad, uninterpretable humps[3].

Step-by-Step Methodology:

  • Sample Preparation: Weigh 15 mg of the compound into a clean glass vial. Add 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Dissolution: Sonicate for 2 minutes until completely dissolved. Transfer to a 5 mm precision NMR tube.

  • Acquisition (¹H NMR): Acquire data on a 400 MHz or 600 MHz spectrometer. Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Number of scans (NS) = 16; Relaxation delay (D1) = 2.0 s.

  • Acquisition (2D HSQC/HMBC): If aromatic proton overlap occurs between the two rings, run a ¹H-¹³C HMBC to trace the 3-bond coupling from the amide proton to the carbonyl carbon and the adjacent aromatic carbons.

Attenuated Total Reflectance FTIR (ATR-FTIR)

Objective: Rapid, non-destructive validation of functional groups. Causality: ATR-FTIR directly analyzes the solid powder, bypassing the moisture contamination risks associated with traditional KBr pellet pressing. This ensures the N-H stretching region remains free of O-H interference from hygroscopic salts[4].

Step-by-Step Methodology:

  • Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the solid powder directly onto the diamond crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample.

  • Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Cleaning: Release the anvil, wipe the crystal with a lint-free tissue and isopropanol.

Data Interpretation & Expected Results

The following tables summarize the quantitative data expected when characterizing 3-amino-N-(3-chloro-2-methylphenyl)benzamide, serving as a reference for quality control (QC) release.

Table 1: Quantitative LC-MS and FTIR Data Summary
Analytical TechniqueParameter / FeatureExpected Value / RangeStructural Significance
LC-MS (ESI+) Monoisotopic Mass [M+H]⁺261.08 m/zConfirms C₁₄H₁₃ClN₂O formula
LC-MS (UV) Chromatographic Purity> 98.0% (Area %)ICH Q6A compliance threshold
ATR-FTIR N-H Stretch (Primary Amine)~3450 & 3350 cm⁻¹Confirms -NH₂ group
ATR-FTIR N-H Stretch (Sec. Amide)~3280 cm⁻¹Confirms -NH- group
ATR-FTIR C=O Stretch (Amide I)~1645 cm⁻¹Confirms benzamide carbonyl
Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Notes
~9.80 Singlet (s)1HAmide (-NH-)Highly deshielded due to adjacent carbonyl and aromatic ring.
~7.10 - 7.40 Multiplets (m)7HAromatic ProtonsOverlapping signals from the benzoyl and aniline rings. 2D NMR required for exact assignment.
~5.30 Broad Singlet (br s)2HAmine (-NH₂)Visible distinctly due to DMSO-d₆ hydrogen bonding.
~2.25 Singlet (s)3HMethyl (-CH₃)Shielded aliphatic protons on the aniline ring.

Quality Control & Regulatory Compliance

To utilize this compound as an intermediate in cGMP manufacturing, the analytical data must satisfy ICH Q6A guidelines [1]. The orthogonal approach detailed above ensures that the "Identity" and "Purity" criteria are unequivocally met. The combination of exact mass (LC-MS), functional group fingerprinting (FTIR), and absolute connectivity (NMR) creates a robust data package that prevents downstream batch failures caused by isomeric impurities.

References

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at:[Link]

  • NMR Spectroscopy Revolutionizes Drug Discovery. Spectroscopy Online. Available at:[Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. European Pharmaceutical Review. Available at:[Link]

  • API Identification Using FTIR Spectroscopy. Edinburgh Analytical. Available at:[Link]

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Application

Application Notes &amp; Protocols: Leveraging 3-Amino-N-(3-chloro-2-methylphenyl)benzamide in Synthetic Chemistry

Prepared by: Gemini, Senior Application Scientist Introduction: The Versatility of a Benzamide Building Block In the landscape of modern drug discovery and materials science, the benzamide moiety is a cornerstone of mole...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of a Benzamide Building Block

In the landscape of modern drug discovery and materials science, the benzamide moiety is a cornerstone of molecular design.[1] Its prevalence is a testament to its unique structural and electronic properties, which allow it to participate in key hydrogen bonding interactions and provide a rigid scaffold for orienting other functional groups. 3-Amino-N-(3-chloro-2-methylphenyl)benzamide is a particularly valuable bifunctional building block, offering two distinct reactive sites for chemical elaboration: a nucleophilic primary aromatic amine and a stable amide linkage.

This guide provides researchers, medicinal chemists, and drug development professionals with a detailed exploration of experimental procedures utilizing 3-amino-N-(3-chloro-2-methylphenyl)benzamide. The protocols herein are designed not merely as a list of steps but as a self-validating framework, grounded in established chemical principles. We will delve into the causality behind experimental choices, offering insights to empower researchers to adapt and innovate upon these foundational methods. The applications discussed focus on leveraging the primary amino group for the synthesis of more complex derivatives, a critical step in fragment-based drug discovery and the development of novel bioactive compounds.[2]

Compound Profile and Handling

Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and handling requirements of the starting material.

PropertyValueSource
Chemical Name 3-Amino-N-(3-chloro-2-methylphenyl)benzamideBLDpharm[3]
Molecular Formula C₁₄H₁₃ClN₂OSanta Cruz Biotechnology[4]
Molecular Weight 260.72 g/mol Santa Cruz Biotechnology[4]
CAS Number 897595-50-5BLDpharm[3]
Appearance Typically an off-white to light brown solidGeneral knowledge
Classification Organic Building Block, Amine, Amide, Aryl HalideBLDpharm[3]

Safety and Handling: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide is intended for research use only.[3][4] Researchers should consult the material's Safety Data Sheet (SDS) prior to use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Application: N-Acylation of the Primary Amino Group

The most direct application of this building block involves the acylation of its primary amino group. This reaction forms a new, more complex diamide structure, a common motif in pharmacologically active molecules. The following protocol provides a general yet robust method for this transformation.

Principle of the Reaction

The lone pair of electrons on the nitrogen of the 3-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The reaction is typically conducted in the presence of a non-nucleophilic base, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[5]

Detailed Experimental Protocol: Synthesis of an N-Acyl Derivative

This protocol describes a general procedure for the reaction of 3-amino-N-(3-chloro-2-methylphenyl)benzamide with an acid chloride.

Materials and Reagents:

  • 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq)

  • Acylating agent (e.g., Benzoyl chloride) (1.0 - 1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.1 - 1.5 eq)[5]

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Addition of Base: Add the tertiary amine base (e.g., TEA, 1.2 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive acid chloride.

  • Addition of Acylating Agent: Dissolve the acid chloride (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the cooled, stirring reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (to remove excess base), deionized water, and finally brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Visualization: N-Acylation Workflow

N_Acylation_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Start Dissolve Starting Material & Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool Inert Atmosphere Add Add Acylating Agent (Dropwise) Cool->Add Stir Stir at Room Temp (Monitor by TLC) Add->Stir Quench Quench with Water Stir->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash (Acid, Water, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End Final Product Purify->End

Caption: Workflow for the N-acylation of the starting material.

Advanced Application: Diazotization and Functional Group Transformation

The primary aromatic amine of the building block can be converted into a diazonium salt, an exceptionally versatile intermediate for introducing a wide array of functional groups onto the aromatic ring.

Principle of the Reaction

Treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) yields a diazonium salt. This intermediate can then undergo substitution reactions, often catalyzed by copper(I) salts (Sandmeyer reaction), to replace the diazonium group with functionalities such as -Cl, -Br, -CN, or -OH. This two-step sequence dramatically expands the synthetic utility of the initial building block.

Detailed Experimental Protocol: Diazotization and Sandmeyer Cyanation

This protocol outlines the conversion of the amino group to a cyano group.

Materials and Reagents:

  • 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.0 - 1.1 eq)

  • Copper(I) Cyanide (CuCN) (1.1 - 1.3 eq)

  • Sodium Cyanide (NaCN) (if needed to solubilize CuCN)

  • Deionized water, ice

Procedure:

  • Diazonium Salt Formation:

    • Suspend 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq) in a mixture of concentrated HCl and water in a beaker.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.

    • Dissolve sodium nitrite (1.05 eq) in a small amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension. Keep the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly below 5 °C. The reaction is complete when a drop of the solution gives a positive test on starch-iodide paper (turns blue-black).

  • Catalyst Preparation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.

    • Cool this solution to 0 °C.

  • Sandmeyer Reaction:

    • Slowly and carefully add the cold diazonium salt solution from step 1 to the cold, stirred catalyst solution from step 2. Effervescence (N₂ gas) will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product should be purified by column chromatography.

Visualization: Diazotization Pathway

Diazotization_Pathway Start 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Start->Diazonium NaNO2, HCl 0-5 °C Product 3-Cyano-N-(3-chloro-2-methylphenyl)benzamide (Ar-CN) Diazonium->Product CuCN (Sandmeyer Reaction)

Caption: Pathway from the primary amine to a nitrile via diazotization.

Application in Heterocyclic Synthesis

Derivatives of 3-amino-N-(3-chloro-2-methylphenyl)benzamide are excellent precursors for the synthesis of complex heterocyclic systems. For instance, an N-acylated derivative can be cyclized to form a benzotriazinone, a scaffold found in various biologically active molecules.[6]

Principle of the Reaction

This strategy involves a two-step process. First, the primary amine is acylated with a 2-aminobenzoyl chloride or its equivalent (as described in Section 3.0), resulting in a 2-amino-N-arylbenzamide derivative.[6] This intermediate is then subjected to diazotization. The resulting diazonium salt undergoes spontaneous intramolecular cyclization to yield the final 3-aryl-1,2,3-benzotriazin-4(3H)-one product.[6]

Conceptual Protocol: Synthesis of a Benzotriazinone Derivative
  • Synthesize the Precursor: Following the N-acylation protocol in Section 3.2, react 3-amino-N-(3-chloro-2-methylphenyl)benzamide with isatoic anhydride or a 2-aminobenzoyl chloride to synthesize the corresponding 2-amino-N-(aryl)benzamide intermediate.[7]

  • Diazotization and Cyclization:

    • Dissolve the intermediate from the previous step in aqueous acid (e.g., acetic acid or dilute HCl).

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite dropwise.

    • After the addition, allow the reaction to stir at low temperature for a short period and then warm to room temperature. The spontaneous cyclization will occur upon formation of the diazonium salt.[6]

  • Isolation: The heterocyclic product often precipitates from the reaction mixture and can be collected by filtration, washed with water, and purified by recrystallization.

Visualization: Heterocycle Formation Logic

Heterocycle_Formation Start Starting Material (Ar1-NH2) Acylation N-Acylation Start->Acylation Isatoic Anhydride Intermediate Diamide Intermediate (Ar1-NH-CO-Ar2-NH2) Acylation->Intermediate Cyclization Diazotization & Intramolecular Cyclization Intermediate->Cyclization NaNO2, Acid Product Benzotriazinone Product Cyclization->Product

Caption: Logical flow for the synthesis of a heterocyclic product.

Characterization of Synthesized Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure. The disappearance of the primary amine signal and the appearance of a new amide N-H singlet (typically δ 9-11 ppm) is indicative of successful acylation.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups. Look for characteristic C=O and N-H stretching frequencies.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

References

  • 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). WorldOfChemicals. Available at: [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 14(1), 033-041. Available at: [Link]

  • 3-amino-N-(3-methylphenyl)benzamide | C14H14N2O - PubChem. PubChem. Available at: [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. Available at: [Link]

  • Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o861. Available at: [Link]

  • Jampilek, J., et al. (2004). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pak. J. Pharm. Sci., 29(3), 933-937. Available at: [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2023). Google Patents.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). ResearchGate. Available at: [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof. (2018). Google Patents.
  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. (2025). ChemRxiv. Available at: [Link]

  • Synthesis of N-Alkyl Amino Acids. ResearchGate. Available at: [Link]

  • Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. (2020). Google Patents.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). Molecules, 19(3), 3576-3590. Available at: [Link]

  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Semantic Scholar. Available at: [Link]

Sources

Method

derivatization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide for SAR studies

Application Notes & Protocols Topic: Derivatization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide for Structure-Activity Relationship (SAR) Studies Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Derivatization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Rationale

The 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold is a valuable starting point in medicinal chemistry. Its structure features a central benzamide linkage, a common motif in numerous biologically active compounds, connecting two substituted phenyl rings.[1][2] The key to its utility in drug discovery lies in the strategically placed 3-amino group, a versatile chemical handle ripe for modification.

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework to understand how specific structural features of a molecule influence its biological activity.[2][3][4] By synthesizing a focused library of derivatives from a parent compound and evaluating their performance in a relevant biological assay, researchers can build a qualitative and quantitative model of the pharmacophore. This model is critical for rationally designing next-generation compounds with enhanced potency, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]

This guide provides a detailed framework for the derivatization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide. It outlines robust synthetic protocols for modifying the 3-amino group, details the necessary analytical characterization techniques, and presents a logical workflow for establishing a coherent SAR. The protocols are designed to be self-validating, and the rationale behind key experimental choices is explained to empower researchers in their decision-making process.

cluster_Core Core Scaffold: 3-amino-N-(3-chloro-2-methylphenyl)benzamide cluster_Points Potential Derivatization Points Core Core Structure P1 Position 1: 3-Amino Group (Primary Target) P1->Core Direct Modification P2 Position 2: Benzamide Ring P2->Core Requires new starting material P3 Position 3: N-Aryl Ring P3->Core Requires new starting material

Caption: Key derivatization points on the core scaffold.

Synthetic Derivatization Strategies at the 3-Amino Position

The primary amino group on the benzamide ring is a potent nucleophile, making it an ideal target for a variety of chemical transformations. The following protocols detail robust methods for its derivatization.

Protocol 1: N-Acylation for Amide Library Synthesis

The formation of a new amide bond at the 3-amino position is one of the most common and effective derivatization strategies. This introduces a wide range of functionalities and allows for fine-tuning of steric and electronic properties.

Causality Behind Method Choice:

  • Method A (Acyl Chlorides): This is a highly efficient and often rapid method suitable for stable, commercially available acyl chlorides.[6][7] The high reactivity of the acyl chloride drives the reaction to completion, often without the need for coupling agents.

  • Method B (Carboxylic Acid Coupling): This method offers superior versatility, as the diversity of commercially available carboxylic acids far exceeds that of acyl chlorides.[8] Modern coupling reagents like HATU or EDC/HOBt are highly efficient, minimize side reactions, and are crucial for preventing racemization if chiral carboxylic acids are used.[8]

Materials:

  • 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq)

  • Desired Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Protocol:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq) in anhydrous DCM.

  • Add the base (e.g., TEA, 1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-acylated derivative.

Materials:

  • 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq)

  • Desired Carboxylic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)

  • N-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or DCM

  • DIPEA (2.5 eq)

Step-by-Step Protocol:

  • To a round-bottom flask, add the carboxylic acid (1.1 eq), HOBt (1.2 eq), and the starting benzamide (1.0 eq).[8]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise and allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Stir overnight (12-18 hours), monitoring completion by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Sulfonylation for Sulfonamide Library Synthesis

Sulfonamides are important functional groups in medicinal chemistry. This protocol provides a direct route to their synthesis from the parent amine.

Materials:

  • 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq)

  • Desired Sulfonyl Chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq)

  • Anhydrous Pyridine or DCM with TEA (2.0 eq)

Step-by-Step Protocol:

  • Dissolve the starting benzamide (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) and cool to 0 °C.

  • Slowly add the sulfonyl chloride (1.1 eq) to the solution.

  • Stir the reaction at 0 °C for 1 hour, then at room temperature for 4-6 hours until TLC indicates completion.

  • Carefully pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • If necessary, recrystallize or purify the crude product by flash column chromatography.

cluster_Protocols Derivatization Protocols cluster_Products Derivative Classes Start 3-Amino-N-(3-chloro-2- methylphenyl)benzamide P1 Protocol 1: N-Acylation Start->P1 R-COCl, Base or R-COOH, EDC/HOBt P2 Protocol 2: N-Sulfonylation Start->P2 R-SO2Cl, Pyridine P3 Protocol 3: (Future Scope) N-Alkylation Start->P3 R-CHO, NaBH(OAc)3 Prod1 Amide Library (R-CO-NH-) P1->Prod1 Prod2 Sulfonamide Library (R-SO2-NH-) P2->Prod2 Prod3 Amine Library (R-CH2-NH-) P3->Prod3

Caption: Synthetic workflow for derivatization.

Physicochemical and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of each synthesized derivative before biological testing.[9][10]

Trustworthiness through Validation: Each protocol is validated by the successful characterization of its products. The combination of NMR and Mass Spectrometry provides orthogonal confirmation of the molecular structure, while HPLC confirms purity.[11]

Technique Purpose Expected Observations for a Successful N-Acylation
¹H NMR Structural Elucidation & ConnectivityDisappearance of the broad singlet corresponding to the starting -NH₂ protons (typically ~3.5-4.5 ppm in DMSO-d₆). Appearance of a new, sharp singlet for the amide N-H proton (typically downfield, ~8-10 ppm). Appearance of new signals corresponding to the protons of the added acyl group.[11][12][13]
¹³C NMR Carbon Framework ConfirmationAppearance of a new carbonyl carbon signal for the newly formed amide (typically ~165-175 ppm). Appearance of new carbon signals from the added acyl group.[11][13]
Mass Spec (ESI-MS) Molecular Weight ConfirmationThe observed mass-to-charge ratio (m/z) for the molecular ion peak (e.g., [M+H]⁺) must match the calculated molecular weight of the expected product.[10][11]
HPLC Purity AssessmentA single major peak (typically >95% purity by area) at a specific retention time under defined chromatographic conditions.[11][14]

Framework for a Structure-Activity Relationship (SAR) Study

With a library of pure, characterized derivatives in hand, the SAR study can commence. This is an iterative process aimed at building a predictive model for biological activity.

The Iterative SAR Cycle:

  • Design: Select a diverse yet focused set of modifications based on chemical feasibility and hypotheses about desired interactions (e.g., hydrogen bonding, steric bulk, electronics).

  • Synthesize: Prepare the designed derivatives using the protocols outlined above.

  • Test: Screen all compounds in a validated, quantitative biological assay (e.g., an enzymatic IC₅₀ or cell-based EC₅₀ assay) to determine their activity.

  • Analyze: Correlate the structural changes with the observed changes in biological activity. Identify trends and key structural features. This analysis informs the next design cycle.

Design Design Analogs (Hypothesis-Driven) Synthesize Synthesize & Purify (Protocols 1, 2, etc.) Design->Synthesize Feasible Chemistry Test Biological Assay (e.g., IC50) Synthesize->Test Pure Compounds Analyze Analyze Data (Generate SAR) Test->Analyze Activity Data Analyze->Design New Hypothesis

Caption: The iterative cycle of an SAR study.

Example SAR Data Table and Analysis

To illustrate the process, consider the following hypothetical data for a series of N-acylated derivatives tested against a target protein kinase.

Cmpd ID R Group (at 3-NH position) Structure Kinase IC₅₀ (nM) SAR Interpretation
Start-1 -H(Starting Amine)>10,000The unsubstituted amine is inactive.
Deriv-1A -COCH₃Acetyl8,500Small acyl group confers weak activity.
Deriv-1B -CO(CH₂)₂Ph3-Phenylpropanoyl950Extending the linker and adding a phenyl ring significantly improves potency. Suggests a hydrophobic pocket.
Deriv-1C -CO-PhBenzoyl780Direct attachment of the phenyl ring is also effective.
Deriv-1D -CO-(p-F-Ph)4-Fluorobenzoyl250Adding an electron-withdrawing group in the para position enhances activity, possibly via a specific interaction (e.g., H-bond).
Deriv-1E -CO-(p-OMe-Ph)4-Methoxybenzoyl1,200An electron-donating group in the para position is detrimental compared to the unsubstituted phenyl, suggesting electronics play a key role.
Deriv-2A -SO₂CH₃Methanesulfonyl6,200The sulfonamide linkage is tolerated but less effective than the corresponding amide (vs. Deriv-1A), indicating the amide carbonyl may be important.
  • Core Requirement: Acylation of the 3-amino group is essential for activity.

  • Key Interaction: A terminal phenyl ring dramatically increases potency (compare Deriv-1A to 1B and 1C ), indicating the presence of a hydrophobic binding pocket that can accommodate an aromatic ring.

  • Electronic Effects: The substituent on the terminal phenyl ring has a strong influence. Electron-withdrawing groups at the para-position are beneficial (Deriv-1D ), while electron-donating groups are detrimental (Deriv-1E ). This suggests a specific electronic or hydrogen bonding interaction in that region of the protein active site.

  • Linker Importance: The amide linker appears more favorable than a sulfonamide linker (Deriv-1A vs Deriv-2A ), suggesting the amide carbonyl oxygen might be acting as a hydrogen bond acceptor.

References

  • BenchChem. (n.d.). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • BenchChem. (n.d.). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • Al-Suwaidan, I. A., et al. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader.
  • Caldarelli, A., et al. (2013). N-arylbenzamides: extremely simple scaffolds for the development of novel estrogen receptor agonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 148-152. Retrieved from [Link]

  • (2026, February 9). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • BenchChem. (n.d.). Synthetic Routes for N-(3-aminopyridin-4-yl)benzamide Analogs: Application Notes and Protocols.
  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
  • Al-Masry, A. A., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2296. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • (2025, October 14). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
  • BenchChem. (n.d.). Application Notes & Protocols: Amide Bond Formation Using 3-Phenylpropanoyl Bromide and Primary Amines.
  • Kim, D., et al. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. Molecules, 24(15), 2783. Retrieved from [Link]

  • Molnar, M., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(2), M1871. Retrieved from [Link]

  • (2025, May 10). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. ResearchGate.
  • Quan, M. L., et al. (2002). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. Journal of Medicinal Chemistry, 45(13), 2694-2703. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Large-Scale Synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the large-scale synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, a key intermediate in ph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, a key intermediate in pharmaceutical development. The synthesis is presented as a robust two-step process, commencing with the amidation of 3-nitrobenzoyl chloride with 3-chloro-2-methylaniline to form an amide intermediate, followed by a highly efficient and selective catalytic transfer hydrogenation to yield the final product. This guide offers detailed, scalable protocols, discusses the rationale behind the chosen methodologies, and provides in-depth information on purification, characterization, and safety considerations.

Introduction

3-amino-N-(3-chloro-2-methylphenyl)benzamide is a valuable building block in the synthesis of a variety of pharmacologically active compounds. Its structural motifs, a substituted benzamide and a primary aromatic amine, are prevalent in numerous drug candidates. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic strategy detailed herein is designed for high yield, purity, and operational simplicity, making it suitable for large-scale production.

The synthesis proceeds in two key stages:

  • Amide Bond Formation: A classic Schotten-Baumann reaction between 3-nitrobenzoyl chloride and 3-chloro-2-methylaniline. This method is widely used in industrial processes due to its reliability and high conversion rates.[1]

  • Nitro Group Reduction: A selective reduction of the nitro intermediate to the desired primary amine. For large-scale applications, a catalytic transfer hydrogenation using an iron-based catalyst is recommended. This approach is more cost-effective and avoids the use of high-pressure hydrogen gas, enhancing safety and simplifying the required equipment.[2][3][4]

This document will provide detailed experimental procedures for each step, along with guidance on purification, analytical characterization, and essential safety protocols for handling the involved reagents and intermediates.

Overall Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram:

G cluster_0 Step 1: Amidation cluster_1 Step 2: Nitro Reduction 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Amidation Amidation Reaction (Schotten-Baumann) 3-Nitrobenzoyl_Chloride->Amidation 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline->Amidation N-(3-chloro-2-methylphenyl)-3-nitrobenzamide N-(3-chloro-2-methylphenyl)- 3-nitrobenzamide Amidation->N-(3-chloro-2-methylphenyl)-3-nitrobenzamide Nitro_Intermediate N-(3-chloro-2-methylphenyl)- 3-nitrobenzamide Reduction Catalytic Transfer Hydrogenation (Fe Catalyst) Nitro_Intermediate->Reduction Final_Product 3-amino-N-(3-chloro-2-methylphenyl)benzamide Reduction->Final_Product

Caption: Overall workflow for the synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Part 1: Synthesis of N-(3-chloro-2-methylphenyl)-3-nitrobenzamide (Amidation)

The initial step involves the formation of the amide bond through the reaction of an acid chloride with an amine. This reaction is typically fast and high-yielding.[5]

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
3-Nitrobenzoyl chloride185.561.0
3-Chloro-2-methylaniline141.601.05
Triethylamine (TEA)101.191.2
Dichloromethane (DCM)84.93-

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 3-chloro-2-methylaniline (1.05 eq) and triethylamine (1.2 eq) in dichloromethane (DCM). The volume of DCM should be sufficient to ensure good stirring of the resulting slurry.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Acid Chloride: Prepare a solution of 3-nitrobenzoyl chloride (1.0 eq) in DCM. Add this solution dropwise to the cooled amine solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The formation of a precipitate (triethylamine hydrochloride) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.[6]

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude N-(3-chloro-2-methylphenyl)-3-nitrobenzamide as a solid. The product can be further purified by recrystallization if necessary, though it is often of sufficient purity for the subsequent step.

Part 2: Synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide (Nitro Reduction)

The reduction of the nitro group is a critical step. Catalytic transfer hydrogenation with an iron catalyst and a hydrogen donor like formic acid is a green, efficient, and scalable method that avoids the use of flammable hydrogen gas.[2][7]

Experimental Protocol

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
N-(3-chloro-2-methylphenyl)-3-nitrobenzamide306.721.0
Iron powder (<325 mesh)55.845.0
Ammonium chloride53.494.0
Ethanol46.07-
Water18.02-

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend N-(3-chloro-2-methylphenyl)-3-nitrobenzamide (1.0 eq) and ammonium chloride (4.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Addition of Iron: Add iron powder (5.0 eq) to the suspension in portions to control the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the nitro intermediate is consumed.[8]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

    • Wash the filter cake thoroughly with ethanol.

    • Concentrate the combined filtrate under reduced pressure to remove the ethanol.

  • Extraction and Isolation:

    • Add water and ethyl acetate to the residue.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Purification Protocol

Recrystallization is an effective method for purifying the final product on a large scale.[]

Solvent System Selection: A mixed solvent system, such as isopropanol/water or ethanol/water, is often effective for recrystallizing aromatic amines.[10]

Procedure:

  • Dissolution: Dissolve the crude product in a minimal amount of hot isopropanol.

  • Crystallization: Slowly add water to the hot solution until it becomes slightly turbid. If turbidity persists, add a small amount of hot isopropanol to redissolve it.

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point is indicative of high purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the amine protons, the amide proton, and the methyl group. The integration of these peaks should be consistent with the structure.[11][12]
¹³C NMR The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule.[13]
HPLC A single major peak with a purity of >98% is expected.[8]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[5]

  • A thorough risk assessment should be conducted before commencing any large-scale synthesis.

Reagent-Specific Hazards:

  • 3-Nitrobenzoyl chloride: Corrosive and a lachrymator. Handle with extreme care. Reacts with water and moisture.

  • 3-Chloro-2-methylaniline: Toxic and an irritant. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and corrosive.

  • Iron powder: Flammable solid. Avoid creating dust clouds.

Logical Relationship Diagram

G Start Starting Materials (3-Nitrobenzoyl Chloride, 3-Chloro-2-methylaniline) Amidation Amidation Reaction Start->Amidation Workup1 Aqueous Work-up Amidation->Workup1 Isolation1 Isolation of Nitro Intermediate Workup1->Isolation1 Nitro_Reduction Nitro Group Reduction Isolation1->Nitro_Reduction Workup2 Filtration & Extraction Nitro_Reduction->Workup2 Purification Recrystallization Workup2->Purification Analysis Analytical Characterization (NMR, HPLC, MS) Purification->Analysis Final_Product Pure 3-amino-N-(3-chloro-2-methylphenyl)benzamide Analysis->Final_Product

Caption: Logical flow of the synthesis and purification process.

References

  • Benchchem. (2025). Technical Support Center: Purification of 3-Amino-2-chlorobenzylamine.
  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and selective iron-catalyzed transfer hydrogenation of nitroarenes without base. Journal of the American Chemical Society, 133(32), 12875-12879.
  • Tondreau, A. M., & Chirik, P. J. (2019). Room Temperature Iron-Catalyzed Transfer Hydrogenation and Regioselective Deuteration of Carbon-Carbon Double Bonds. Journal of the American Chemical Society, 141(3), 1437-1446.
  • Tondreau, A. M., & Chirik, P. J. (2017). Room temperature iron catalyzed transfer hydrogenation using n-butanol and poly(methylhydrosiloxane). Green Chemistry, 19(13), 3024-3029.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides.
  • Stanton, R. A., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. ChemistryOpen, e202500088.
  • Khamkar, S. L., Mohan, R., Santhosh, J., Shinde, H. M., Handore, K. L., Mohan, S. V., & Reddy, D. S. (2025). Scalable and sustainable reductive amidation of nitroarenes, nitroalkenes, and nitroalkyls with acyl saccharins in aqueous media.
  • Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide.
  • ResearchGate. (n.d.). General mechanistic of reaction for iron(II) catalytic transfer hydrogenation.
  • BOC Sciences. (n.d.). Recrystallization Techniques.
  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1562-1689.
  • Jones, R. A. Y., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
  • Wang, Y., et al. (2021).
  • Mondal, S., et al. (2021). Ligand-free iron carbonyl catalyzed transfer hydrogenation strategy: synthesis of N-heterocycles. Organic Chemistry Frontiers, 8(13), 3326-3332.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Santa Cruz Biotechnology. (n.d.). N-(3-Amino-2-methylphenyl)-3-chlorobenzamide.
  • CN116730859A. (2023). Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o861.
  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Benaglia, M., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(8), 1159-1186.
  • Benchchem. (2025). Technical Support Center: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide.
  • CN104356022A. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.
  • US10975031B2. (2021). Method for purifying aromatic amino acids.

Sources

Method

Application Note: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide as a Key Intermediate in the Synthesis of Heterocyclic Kinase Inhibitors

Executive Summary & Mechanistic Rationale In modern targeted drug discovery, the rational design of Type II kinase inhibitors relies heavily on modular building blocks that can precisely occupy distinct microenvironments...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern targeted drug discovery, the rational design of Type II kinase inhibitors relies heavily on modular building blocks that can precisely occupy distinct microenvironments within the kinase active site. 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (CAS: 897595-50-5)[1] is a highly versatile, bifunctional intermediate specifically primed for the synthesis of complex heterocyclic therapeutics.

The structural architecture of this compound offers two distinct pharmacological and synthetic advantages:

  • The 3-Chloro-2-methylphenyl Moiety : This sterically hindered, lipophilic tail is perfectly calibrated to penetrate the deep hydrophobic pocket exposed only in the inactive "DFG-out" conformation of kinases (such as BCR-ABL, FLT3, and PDGFRα)[2]. The ortho-methyl group restricts the dihedral angle of the aniline ring, locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding.

  • The Meta-Amino Group : Functioning as a highly reactive nucleophile, the 3-amino group allows for rapid functionalization via transition-metal-catalyzed cross-coupling or electrophilic addition. This enables the modular attachment of various hinge-binding heterocycles (e.g., pyrimidines, quinazolines, or indazoles)[2].

Pharmacophore Hinge Hinge Region Binder (Heterocyclic Core) Linker H-Bond Network (3-Amino Linker) Hinge->Linker DFG DFG-Out Pocket (Benzamide Motif) Linker->DFG Hydrophobic Deep Hydrophobic Pocket (3-Chloro-2-methylphenyl) DFG->Hydrophobic

Pharmacophore mapping of the compound's motifs to kinase DFG-out binding pockets.

Workflow 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The most efficient method to append a heterocyclic core to 3-amino-N-(3-chloro-2-methylphenyl)benzamide is via a Buchwald-Hartwig cross-coupling reaction[3]. This protocol details the coupling of the intermediate with a generic heteroaryl chloride (e.g., 4-chloroquinazoline).

Reaction Optimization & Causality

The amination of anilines with heterocyclic halides requires careful tuning of the catalytic system to prevent off-target reactions (such as transamidation of the benzamide) and to overcome the high activation energy of C-N reductive elimination[4].

We selected Xantphos as the optimal ligand. Xantphos is a bidentate phosphine with a wide "bite angle" (~111°). This specific geometry forces the square-planar Pd(II) intermediate into a sterically strained conformation that dramatically accelerates reductive elimination—often the rate-limiting step in forming bulky C-N bonds[5]. Furthermore, Cs₂CO₃ is utilized as a mild base; stronger bases like NaOtBu can deprotonate the benzamide nitrogen, leading to competitive N-arylation at the amide position[3][6].

Table 1: Optimization of Catalytic Conditions for Heteroaryl Coupling

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂BINAPNaOtBuToluene10022Significant benzamide degradation via strong alkoxide.
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane10045Monodentate ligand led to slow reductive elimination.
3Pd₂(dba)₃XantphosK₃PO₄Toluene10076Moderate conversion; base solubility limited the rate.
4 Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 89 Clean conversion; optimal bite angle and base tolerance.
Step-by-Step Protocol

Reagents Required:

  • 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 equiv, 1.0 mmol, 260.7 mg)

  • Heteroaryl Halide (e.g., 4-chloroquinazoline) (1.1 equiv, 1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)

  • Xantphos (0.04 equiv, 4 mol%)[5]

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • Preparation of the Catalytic System: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

    • Expert Insight: Weighing the Pd catalyst and ligand together in a glovebox or under a strict nitrogen cone prevents the premature oxidation of Pd(0) to inactive Pd(II) species.

  • Substrate Addition: Add 3-amino-N-(3-chloro-2-methylphenyl)benzamide and the heteroaryl halide to the vessel.

  • Solvent Addition & Degassing: Add 10 mL of anhydrous 1,4-Dioxane. Immediately subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Dissolved oxygen is a potent poison for the oxidative addition step. Standard sparging is often insufficient for sterically hindered substrates; freeze-pump-thaw ensures absolute anaerobicity.

  • Thermal Activation: Backfill the Schlenk tube with Argon, seal it, and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Causality: 1,4-Dioxane (b.p. 101 °C) provides the exact thermal energy required to overcome the activation barrier of the Xantphos-mediated reductive elimination without degrading the benzamide core.

  • Self-Validating In-Process Control (IPC): After 8 hours, remove a 10 µL aliquot under Argon, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Metric: The reaction is validated to proceed to the next step if the starting material mass (m/z 261.1 [M+H]⁺) is depleted by >95%. If an intermediate mass corresponding to the Pd(II)-oxidative addition complex is observed, reductive elimination has stalled; add an additional 1 mol% of Xantphos.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (DCM/MeOH gradient).

Workflow cluster_0 Reactants A 3-Amino-N-(3-chloro- 2-methylphenyl)benzamide F Amine Coordination & Deprotonation A->F B Heteroaryl Halide (e.g., 2-Chloropyrimidine) E Oxidative Addition B->E C Pd2(dba)3 / Xantphos Base (Cs2CO3) D Pd(0) Active Species C->D D->E E->F G Reductive Elimination F->G G->D Regenerates Pd(0) H Final Heterocyclic Kinase Inhibitor G->H

Buchwald-Hartwig catalytic cycle for amination of the benzamide intermediate.

Workflow 2: Synthesis of Urea-Linked Multikinase Inhibitors

Beyond direct heteroaryl coupling, the 3-amino group of this intermediate can be converted into a urea linkage. Urea motifs are critical in kinase inhibitors (e.g., Sorafenib analogs) as they act as bidentate hydrogen bond donors to the catalytic glutamate and the DFG aspartate backbone.

Step-by-Step Protocol

Reagents Required:

  • 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 equiv, 1.0 mmol, 260.7 mg)

  • Heterocyclic Isocyanate (e.g., 5-methylisoxazole-3-isocyanate) (1.05 equiv, 1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 equiv, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Procedure:

  • Substrate Dissolution: Dissolve 3-amino-N-(3-chloro-2-methylphenyl)benzamide in anhydrous DCM in a flame-dried round-bottom flask under Argon.

  • Catalytic Activation: Add DIPEA to the solution.

    • Causality: While the reaction between an aniline and an isocyanate can proceed uncatalyzed, the meta-amino group on the electron-withdrawing benzoyl ring has reduced nucleophilicity. A catalytic amount of DIPEA enhances the nucleophilic attack by stabilizing the transition state during the addition to the isocyanate carbon.

  • Isocyanate Addition: Cool the mixture to 0 °C using an ice bath. Add the heterocyclic isocyanate dropwise over 10 minutes.

    • Causality: Isocyanates are highly reactive and prone to moisture-induced dimerization. Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of symmetric urea byproducts.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validating Precipitation: As the urea product forms, it typically exhibits drastically lower solubility in DCM compared to the starting aniline. The reaction is self-validating if a dense white precipitate forms after 2-3 hours.

  • Isolation: Filter the precipitate directly using a Büchner funnel. Wash the filter cake with cold DCM (2 x 5 mL) and Hexanes (10 mL) to yield the analytically pure urea-linked heterocyclic compound.

References

  • Title: 3-amino-n-(3-chloro-2-methylphenyl)benzamide,(CAS# 897595-50-5)
  • Title: Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic Synthesis URL
  • Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: LibreTexts URL
  • Title: Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC Source: J&K Scientific URL
  • Source: PubMed Central (PMC)
  • Title: Validating the Mechanism of N-Xantphos Catalyzed Amination: A Comparative Guide Source: BenchChem URL

Sources

Application

Purification of 3-amino-N-(3-chloro-2-methylphenyl)benzamide: A Guide for Researchers

Introduction 3-amino-N-(3-chloro-2-methylphenyl)benzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. As with many multi-step organic syntheses, the crude product often contai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-amino-N-(3-chloro-2-methylphenyl)benzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. As with many multi-step organic syntheses, the crude product often contains impurities that must be removed to ensure accurate biological evaluation and meet regulatory standards. This technical guide provides a comprehensive overview of robust purification methods for crude 3-amino-N-(3-chloro-2-methylphenyl)benzamide, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established principles of organic chemistry and are designed to be both effective and adaptable to various laboratory settings.

Chemical Properties and Impurity Profile

A thorough understanding of the target molecule's properties and potential impurities is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

PropertyValueSource
CAS Number 897595-50-5[1]
Molecular Formula C₁₄H₁₃ClN₂O[1]
Molecular Weight 260.72 g/mol [1]
Appearance Off-white to beige solid (predicted)General knowledge of similar compounds
Melting Point Not experimentally determined in available literature. This should be determined as a key purity benchmark.
Solubility Predicted to have good solubility in polar organic solvents like methanol, ethanol, and acetone, and limited solubility in non-polar solvents like hexanes.[2][2]

The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide typically involves the coupling of a 3-aminobenzoic acid derivative with 3-chloro-2-methylaniline. Based on this, common impurities may include:

  • Unreacted Starting Materials: 3-aminobenzoic acid and 3-chloro-2-methylaniline.

  • Reagent-Derived Impurities: Coupling agents and their byproducts.

  • Side-Reaction Products: Hydrolysis of an activated benzoic acid derivative back to 3-aminobenzoic acid.

Purification Strategies

A multi-pronged approach to purification is often the most effective. The following sections detail recrystallization and column chromatography protocols, which can be used sequentially for achieving high purity.

Recrystallization: The First Line of Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[3] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures.[3]

This protocol is a good starting point due to the general solubility of benzamides in polar organic solvents.[4]

Materials:

  • Crude 3-amino-N-(3-chloro-2-methylphenyl)benzamide

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 3-amino-N-(3-chloro-2-methylphenyl)benzamide. Add a minimal amount of hot ethanol to dissolve the solid completely. Stirring and gentle heating will facilitate dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly turbid. This indicates that the saturation point has been reached.

  • Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the determined melting point.

Table 2: Solvent Selection for Recrystallization

Solvent/Solvent SystemRationale
Ethanol/Water Good for moderately polar compounds. The water acts as an anti-solvent.
Methanol Similar to ethanol, often provides good solubility at high temperatures.
Acetone A more polar aprotic solvent that can be effective.[4]
Ethyl Acetate/Hexanes A less polar system that can be useful if the compound is less polar than anticipated.

Column Chromatography: For High-Purity Isolation

For instances where recrystallization does not yield a product of sufficient purity, or for the separation of closely related impurities, column chromatography is the method of choice. The basic amino group in the target molecule can interact with the acidic silica gel, potentially leading to poor separation (streaking). This can be mitigated by the addition of a basic modifier to the eluent.[5]

Protocol 2: Flash Column Chromatography on Silica Gel

Materials:

  • Crude or partially purified 3-amino-N-(3-chloro-2-methylphenyl)benzamide

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Triethylamine

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Eluent Preparation: Prepare a stock solution of the desired mobile phase. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with the addition of 1% triethylamine to prevent streaking.[5]

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the prepared mobile phase, collecting fractions in test tubes.

  • Monitoring: Monitor the separation by TLC analysis of the collected fractions. Visualize the spots under a UV lamp.

  • Gradient Elution (Optional): If the product is eluting too slowly, the polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate.

  • Fraction Pooling and Concentration: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Workflow Visualization

The following diagrams illustrate the logical flow of the purification processes.

PurificationWorkflow cluster_recrystallization Recrystallization Protocol A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Induce Crystallization (e.g., add anti-solvent) C->D E Slow Cooling D->E F Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Purified Product H->I

Caption: Workflow for the recrystallization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

ChromatographyWorkflow cluster_chromatography Column Chromatography Protocol J Crude or Partially Purified Product L Load Sample J->L K Prepare Silica Gel Column K->L M Elute with Solvent System L->M N Collect Fractions M->N O Monitor by TLC N->O P Combine Pure Fractions O->P Q Evaporate Solvent P->Q R Isolated Pure Product Q->R

Caption: Workflow for the column chromatography purification of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Conclusion

The purification of crude 3-amino-N-(3-chloro-2-methylphenyl)benzamide can be effectively achieved through a systematic application of recrystallization and column chromatography. The protocols provided in this guide offer a robust starting point for researchers. It is recommended that the melting point of the purified material be determined and compared with subsequent batches to ensure consistency and high purity. The adaptability of these methods allows for optimization based on the specific impurity profile of the crude product and the scale of the purification.

References

  • Dye & Intermediates. 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. [Link]

  • StudyMoose. Purification of Benzoic Acid by Sublimation and Melting Point Determination. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • SciSpace. Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]

  • Teledyne ISCO. Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. [Link]

  • PubChem. 3-amino-N-(3-methylphenyl)benzamide. [Link]

  • LookChem. Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. [Link]

  • PMC. 3-Chloro-N-(2-methylphenyl)benzamide. [Link]

  • Google Patents.

Sources

Method

The 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Scaffold: A Versatile Framework for Modern Drug Discovery

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Benzamide Scaffold The benzamide moiety is a cornerstone of medicinal chemistry, a seemingly simple yet remarkably versatile pharmacophore that has give...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Benzamide Scaffold

The benzamide moiety is a cornerstone of medicinal chemistry, a seemingly simple yet remarkably versatile pharmacophore that has given rise to a multitude of therapeutic agents.[1] Its journey from a fundamental chemical entity to the core of numerous drugs is a testament to the power of scaffold-based drug design.[1][2] Benzamide derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[3] This inherent biological promiscuity makes the benzamide scaffold a "privileged structure" in drug discovery, capable of interacting with a diverse array of biological targets.[2]

This guide focuses on a specific, yet highly potential, benzamide scaffold: 3-amino-N-(3-chloro-2-methylphenyl)benzamide . The strategic placement of the amino group at the 3-position offers a key vector for chemical modification, allowing for the exploration of vast chemical space and the fine-tuning of biological activity. The N-aryl substitution with a 3-chloro-2-methylphenyl group provides a distinct lipophilic and electronic profile that can be exploited to achieve target specificity and desirable pharmacokinetic properties. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on leveraging this scaffold for the design and discovery of novel therapeutics. We will delve into the rationale behind its selection, provide detailed protocols for library synthesis, and outline robust screening cascades for identifying and optimizing lead compounds against various target classes.

Rationale for Scaffold Selection: A Strategic Starting Point

The choice of the 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold is predicated on several key considerations in modern drug design:

  • Proven Biological Relevance: The 3-aminobenzamide core is a well-established inhibitor of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair.[4][5] This provides a strong, validated starting point for developing novel anticancer agents.

  • Synthetic Tractability: The amide bond is readily formed using a variety of robust and well-documented chemical reactions, making the synthesis of a diverse library of analogues a straightforward process.[6]

  • Tunable Physicochemical Properties: The amino group serves as a handle for introducing a wide range of substituents, allowing for the systematic modulation of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing drug-like characteristics.[7]

  • Vectors for Optimization: The scaffold presents multiple points for chemical modification, not only at the 3-amino position but also on both aromatic rings, enabling extensive structure-activity relationship (SAR) studies and lead optimization.[8][9]

Application Note I: Combinatorial Library Synthesis

A primary advantage of the 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold is its amenability to combinatorial synthesis, allowing for the rapid generation of a large and diverse library of compounds for high-throughput screening.

Protocol 1: Parallel Amide Synthesis via Acyl Chlorides

This protocol describes a general method for the parallel synthesis of a library of N-acylated derivatives of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Materials:

  • 3-amino-N-(3-chloro-2-methylphenyl)benzamide (starting scaffold)

  • A diverse collection of carboxylic acids

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • 96-well reaction block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Acyl Chloride Formation:

    • In each well of a 96-well reaction block, dispense a solution of a unique carboxylic acid (1.2 equivalents) in anhydrous DCM.

    • To each well, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF.

    • Stir the reaction mixtures at room temperature for 1-2 hours, or until the evolution of gas ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material by thin-layer chromatography (TLC).

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Amide Coupling:

    • To each well containing the crude acyl chloride, add a solution of 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 equivalent) in anhydrous DCM.

    • Add triethylamine (2.0 equivalents) to each well to act as a base.

    • Seal the reaction block and stir the mixtures at room temperature for 4-16 hours. Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reactions by adding water to each well.

    • Perform a liquid-liquid extraction in the plate format using DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic extracts over anhydrous sodium sulfate.

    • Filter and concentrate the solutions to yield the crude products.

    • Purify the compounds using parallel purification techniques such as mass-directed automated preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of each compound in the library using LC-MS and ¹H NMR spectroscopy.

Diagram: Synthetic Workflow for Library Generation

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Analysis Carboxylic_Acids Diverse Carboxylic Acids (in 96-well plate) Add_Reagents Add Oxalyl Chloride & cat. DMF Carboxylic_Acids->Add_Reagents Acyl_Chlorides Formation of Acyl Chlorides Add_Reagents->Acyl_Chlorides Amide_Formation Amide Library Formation Acyl_Chlorides->Amide_Formation Scaffold 3-amino-N-(3-chloro-2-methylphenyl)benzamide Add_Base Add TEA or DIPEA Scaffold->Add_Base Add_Base->Amide_Formation Purification Parallel Purification (Prep-HPLC) Amide_Formation->Purification Analysis LC-MS & NMR Analysis Purification->Analysis

Caption: Parallel synthesis workflow for generating a diverse benzamide library.

Application Note II: High-Throughput Screening (HTS) and Lead Identification

With a diverse library in hand, the next step is to screen for biological activity. The choice of assay will depend on the therapeutic area of interest. Given the known activities of benzamide derivatives, we present protocols for three high-value target classes: PARP, COX-2, and HDACs.

Protocol 2: In Vitro PARP1 Inhibitor Screening Assay (Colorimetric)

This protocol is adapted from commercially available kits and provides a robust method for identifying inhibitors of PARP1.[10][11]

Principle: The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. PARP1 activity is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Materials:

  • Histone-coated 96-well strip plate

  • Recombinant human PARP1 enzyme

  • PARP buffer (containing NAD⁺)

  • Synthesized benzamide library compounds (dissolved in DMSO)

  • 3-Aminobenzamide (positive control inhibitor)[11]

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation:

    • Rehydrate the histone-coated wells with PARP buffer for 30 minutes at room temperature.

    • Aspirate the buffer from the wells.

  • Inhibitor Addition:

    • Add serial dilutions of the test compounds and the positive control (3-Aminobenzamide) to the appropriate wells. Include a vehicle control (DMSO).

  • Enzyme Addition:

    • Add diluted PARP1 enzyme to all wells except the "no enzyme" control wells.

  • Reaction Initiation:

    • Add the PARP cocktail (containing biotinylated NAD⁺) to all wells to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add diluted streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

    • Wash the wells again to remove unbound conjugate.

    • Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Diagram: PARP Inhibition Assay Workflow

G cluster_0 Assay Setup cluster_1 Incubation & Detection cluster_2 Data Analysis A Add Test Compounds & Controls to Plate B Add PARP1 Enzyme A->B C Add PARP Cocktail (Biotin-NAD+) B->C D Incubate (60 min) C->D E Wash Plate D->E F Add Strep-HRP E->F G Incubate & Wash F->G H Add TMB Substrate G->H I Add Stop Solution H->I J Read Absorbance (450 nm) I->J K Calculate % Inhibition & Determine IC50 J->K

Caption: Workflow for a colorimetric PARP1 inhibition assay.

Protocol 3: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commonly used methods for assessing COX-2 inhibition and is suitable for high-throughput screening.[3][12]

Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to prostaglandin H₂ (PGH₂). This peroxidase activity is monitored by the oxidation of a fluorogenic substrate.

Materials:

  • Recombinant human COX-2 enzyme

  • Assay buffer

  • Heme

  • Fluorogenic substrate (e.g., ADHP)

  • Arachidonic acid

  • Synthesized benzamide library compounds (dissolved in DMSO)

  • Celecoxib (positive control inhibitor)

  • 96- or 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Assay Setup:

    • In a black microplate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

    • Add the test compounds, positive control (Celecoxib), or vehicle control (DMSO) to the wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Detection:

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: In Vitro HDAC Inhibitor Screening Assay (Fluorometric)

This protocol provides a method for identifying inhibitors of histone deacetylases (HDACs).[13][14][15]

Principle: The assay uses an acetylated lysine substrate. Deacetylation by HDACs sensitizes the substrate, allowing a developer enzyme to cleave it and release a fluorescent product.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Fluorometric HDAC substrate

  • HDAC developer solution

  • Synthesized benzamide library compounds (dissolved in DMSO)

  • Trichostatin A (positive control inhibitor)

  • 96- or 384-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reaction Setup:

    • In a black microplate, add the HDAC assay buffer, HDAC enzyme, and the test compounds, positive control (Trichostatin A), or vehicle control (DMSO).

    • Add the fluorometric HDAC substrate to all wells to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Development:

    • Add the HDAC developer solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Detection:

    • Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Application Note III: Lead Optimization Strategies

Once initial "hit" compounds are identified from the HTS campaign, the lead optimization phase begins. The goal is to improve the potency, selectivity, and drug-like properties of the initial hits.[7][16]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the hit compounds is crucial for understanding the SAR. For the 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold, modifications can be explored at several positions:

  • The 3-amino group: A wide variety of substituents can be introduced here to probe interactions with the target protein. This includes different alkyl chains, aryl groups, and heterocyclic moieties.

  • The benzamide ring: Substituents can be introduced at other positions on this ring to modulate electronic properties and explore additional binding interactions.

  • The N-phenyl ring: The chloro and methyl groups can be moved to other positions or replaced with other substituents to fine-tune the compound's conformation and lipophilicity.

Bioisosteric Replacement

Bioisosterism is a powerful strategy in lead optimization where a functional group is replaced by another group with similar physical or chemical properties.[1][17][18] This can be used to improve potency, selectivity, or pharmacokinetic properties. For the benzamide scaffold, potential bioisosteric replacements for the amide bond include:

  • Thioamides

  • Ureas

  • Sulfonamides

  • Triazoles [1]

Improving Physicochemical Properties

Lead optimization also focuses on improving the "drug-likeness" of the compounds. This involves optimizing properties such as:

  • Solubility: Can be improved by introducing polar functional groups.

  • Metabolic Stability: Can be enhanced by blocking sites of metabolism, for example, by introducing fluorine atoms.[7]

  • Permeability: Can be modulated by adjusting the lipophilicity of the molecule.

Conclusion

The 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with the proven biological relevance of the broader benzamide class, makes it an attractive framework for scaffold-based drug design. By employing systematic library synthesis, robust high-throughput screening against relevant biological targets, and rational lead optimization strategies, researchers can effectively leverage this scaffold to develop new drug candidates with the potential to address a wide range of diseases. The protocols and strategies outlined in this guide provide a comprehensive roadmap for initiating and advancing a successful drug discovery program based on this versatile chemical scaffold.

References

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  • BMG Labtech. (2013). Screening for histone deacetylase (HDAC) active compounds.
  • BenchChem. (n.d.). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide.
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  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
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  • Abcam. (n.d.). HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378).
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  • Ballo, A., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology, 17(2), 23-31.
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  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
  • Gerson, S. L. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102609.
  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425.
  • Wang, S., et al. (2017). Structural simplification: an efficient strategy in lead optimization. Acta Pharmaceutica Sinica B, 7(5), 555-564.
  • Promega Corporation. (n.d.). High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology.
  • Reddy, G. S., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6909.
  • Sorn, V., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 30(20), 4983.
  • Li, Y., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry, 65(1), 449-467.
  • Samad, A., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3829-3852.
  • Wang, Y., et al. (2019). Design, Synthesis, and Structure–Activity Relationships of 1,2,3-Triazole Benzenesulfonamides as New Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors. Journal of Medicinal Chemistry, 62(12), 5837-5854.
  • Scribd. (n.d.).
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Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Technical Support Center: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Introduction: The Solubility Challenge 3-Amino-N-(3-chloro-2-methylphenyl)benzamide is a substituted benzamide, a chemical scaffold of significant in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide

Introduction: The Solubility Challenge

3-Amino-N-(3-chloro-2-methylphenyl)benzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] Like many complex organic molecules developed as potential therapeutic agents, this compound exhibits poor aqueous solubility. This property is a critical hurdle, as it directly impacts bioavailability, dose uniformity in in vitro assays, and the feasibility of developing parenteral formulations.

This guide provides a structured, in-depth approach to understanding and overcoming the solubility challenges associated with this compound. It is designed for researchers in drug discovery and development, offering a tiered troubleshooting strategy from simple solvent adjustments to advanced formulation techniques.

Molecular Structure and Physicochemical Drivers of Insolubility:

The structure of 3-amino-N-(3-chloro-2-methylphenyl)benzamide contains several features that contribute to its low water solubility:

  • Aromatic Rings: The two phenyl rings are large, rigid, and hydrophobic, which limits favorable interactions with water molecules.

  • Amide Linkage: While the amide group can participate in hydrogen bonding, its contribution is often outweighed by the large non-polar surface area.

  • Substituents: The chloro and methyl groups further increase the molecule's lipophilicity (hydrophobicity).

The primary amino group (-NH2) offers a key handle for solubility manipulation, as its basicity allows for protonation and salt formation under acidic conditions.

Initial Assessment: Quantifying the Problem

Before attempting to solve a solubility issue, it is crucial to accurately measure it. Different methods provide different insights into a compound's behavior.

Q1: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A1: Understanding this distinction is critical for designing relevant experiments.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a given temperature and pressure.[2][3] This value is determined using methods like the traditional shake-flask method , where excess solid is agitated in the solvent for an extended period (24-72 hours) to ensure equilibrium is reached.[2] This is the gold standard for understanding a compound's intrinsic properties.

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution.[2][4] It is typically measured by adding a concentrated stock solution (e.g., in DMSO) to an aqueous buffer and detecting the point of precipitation.[2] This value is often higher than the thermodynamic solubility because the compound may initially dissolve to a higher concentration before it has time to form a stable crystal lattice.[4] Kinetic solubility is highly relevant for in vitro screening assays where compounds are introduced from DMSO stocks.

Recommendation: For initial screening and troubleshooting in vitro assay problems, a kinetic solubility measurement is often sufficient and faster. For formulation development aimed at creating a stable drug product, determining the thermodynamic solubility is essential.

Parameter Thermodynamic Solubility Kinetic Solubility
Definition Equilibrium concentration of the most stable solid form.[2]Concentration at which precipitation occurs from a supersaturated solution.[2]
Relevance Formulation development, biopharmaceutics (BCS classification).[5]High-throughput screening, early in vitro assays.[6]
Typical Method Shake-Flask (24-72h incubation).[2]DMSO stock addition to buffer, nephelometry/turbidity measurement.
Expected Value Generally lower, represents the true stable state.[4]Often higher, represents a metastable state.[4]

Troubleshooting Guide: A Tiered Approach to Solubilization

This section is organized into a series of questions and answers, structured from the simplest and most common techniques to more advanced formulation strategies.

Tier 1: Foundational Adjustments (pH & Solvents)

These are the first-line strategies that should be attempted in any research lab.

Q2: My compound won't dissolve in aqueous buffer for my cell-based assay. What should I do first?

A2: The first step is to leverage the basicity of the 3-amino group. This group can be protonated to form a more soluble salt.

  • Mechanism: The lone pair of electrons on the amino group's nitrogen atom can accept a proton (H+) from an acidic medium.[7] This forms a positively charged ammonium cation (R-NH3+), which is significantly more polar and water-soluble than the neutral molecule. Most simple alkyl amines have pKa values in the 9.5-11.0 range.[8]

  • Action: Attempt to dissolve the compound in a buffer with a pH at least 2 units below the estimated pKa of the amino group. For an aromatic amine, the pKa is lower than for an aliphatic amine, but a pH of 4.0-5.0 is a good starting point. Prepare buffers at pH 4.0, 5.0, and 6.0 and test for solubility.

dot

cluster_0 Low pH Environment (e.g., pH 4.0) cluster_1 Neutral/High pH Environment (e.g., pH 7.4) Compound_Neutral R-NH₂ (Insoluble) Compound_Protonated R-NH₃⁺ (Soluble Cation) Compound_Neutral->Compound_Protonated Protonation Proton H⁺ Proton->Compound_Protonated Compound_Neutral_High R-NH₂ (Insoluble) caption Fig 1. pH-Dependent Solubilization Mechanism.

Q3: I need to make a concentrated stock solution. Which organic solvent is best?

A3: Dimethyl sulfoxide (DMSO) is the most common and powerful solvent for a wide variety of organic compounds and is a good first choice.[9]

  • Recommended Starting Solvents:

    • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many complex organic molecules.[10]

    • N,N-Dimethylformamide (DMF): Another strong polar aprotic solvent.

    • Ethanol: A polar protic solvent that is less toxic and often used in formulations.[11]

  • Troubleshooting DMSO Stocks: A common issue is "crashing out" or precipitation when a concentrated DMSO stock is diluted into an aqueous buffer. This happens because the compound, which is stable in DMSO, suddenly finds itself in a poor solvent (water) and precipitates.

    • Mitigation:

      • Lower the stock concentration.

      • Add the DMSO stock to the buffer dropwise while vortexing vigorously.

      • Warm the buffer slightly (e.g., to 37°C) before adding the stock.

      • Consider using a co-solvent system for the final solution (see Tier 2).

Tier 2: Intermediate Strategies (Co-solvents & Excipients)

If pH and simple organic solvents are insufficient, the next step is to use formulation aids. These materials, often called excipients, are "inactive" ingredients that improve the physical properties of a formulation.[12][13]

Q4: My compound precipitates from my DMSO stock even with careful dilution. How can a co-solvent help?

A4: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar compounds.[11][14] It works by reducing the overall polarity of the solvent system, making it a more favorable environment for your hydrophobic compound.[9]

  • Common Co-solvents for Research:

    • Ethanol: Generally well-tolerated in cell culture up to ~1%.

    • Propylene Glycol (PG): A common pharmaceutical excipient.[11]

    • Polyethylene Glycol 400 (PEG 400): A low-molecular-weight PEG that is liquid and fully water-miscible.

  • Workflow:

    • Prepare your high-concentration stock in DMSO.

    • In a separate tube, prepare your final aqueous buffer containing a small percentage (e.g., 1-10%) of a co-solvent like PEG 400.

    • Add the DMSO stock to the co-solvent-containing buffer. The co-solvent will help keep the compound in solution.

dot

Start Insoluble Compound in Aqueous Buffer DMSO_Stock Prepare 100x Stock in DMSO Start->DMSO_Stock Dilute Add 1µL DMSO Stock to 99µL Co-solvent Buffer DMSO_Stock->Dilute Co-solvent Method Dilute_Fail Add 1µL DMSO Stock to 99µL Aqueous Buffer DMSO_Stock->Dilute_Fail Standard Dilution CoSolvent_Buffer Prepare Buffer with 5% Co-solvent (e.g., PEG 400) CoSolvent_Buffer->Dilute Final Homogeneous Solution Dilute->Final Precipitate Precipitation Dilute_Fail->Precipitate caption Fig 2. Co-solvent Dilution Workflow.

Q5: I've heard about cyclodextrins. How do they work and when should I use them?

A5: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic (lipophilic) interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex."[15] This complex presents a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule.[15]

  • Mechanism: The hydrophobic part of your benzamide derivative partitions into the non-polar interior of the cyclodextrin torus, while the overall complex remains soluble due to the hydrophilic outer surface.[16]

  • Common Types:

    • β-Cyclodextrin (βCD): Limited by its own low water solubility.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used in pharmaceutical formulations.

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®): An anionic derivative with excellent solubility and a strong ability to complex with basic drugs.

  • When to Use: Cyclodextrins are an excellent choice when pH modification and simple co-solvents are insufficient, or when the concentration of organic solvent must be minimized, especially for in vivo studies.

Technique Mechanism Pros Cons Best For
pH Adjustment Ionization of the amino group to form a soluble salt.[17]Simple, inexpensive.Only effective for ionizable compounds; may not be compatible with assay pH.Initial screening, compounds with basic/acidic handles.
Co-solvents Reduces solvent polarity, making it more favorable for the solute.[11]Simple to implement, effective for many compounds.May have toxicity/biological effects in assays; risk of precipitation on dilution.In vitro assays, preparing intermediate dilutions.
Cyclodextrins Encapsulates the hydrophobic drug in a soluble host molecule.[15]Significant solubility enhancement[18]; low toxicity (esp. HP-β-CD).More expensive; may alter drug availability to targets if binding is too strong.In vivo formulations, sensitive in vitro assays.
Tier 3: Advanced Formulation Strategies

For challenging compounds intended for further development, more advanced techniques are employed to create stable, high-performance formulations. These often involve creating an amorphous (non-crystalline) form of the drug, which has a higher energy state and thus higher apparent solubility.[19]

Q6: What is an Amorphous Solid Dispersion (ASD) and how is it made?

A6: An Amorphous Solid Dispersion (ASD) is a formulation where the active pharmaceutical ingredient (API) is molecularly dispersed in an amorphous state within a polymer matrix.[19][20] By preventing the API from crystallizing, ASDs can maintain a supersaturated concentration in solution, significantly enhancing dissolution and bioavailability.[19][21]

  • Key Principle: The energy barrier for dissolution is much lower for an amorphous solid than for a stable crystal lattice. The polymer carrier stabilizes the amorphous drug, preventing it from recrystallizing.[19]

  • Common Preparation Methods:

    • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed into a hot gas stream.[20] The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer.[20]

    • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded.[20] This solvent-free process produces a solid dispersion upon cooling.[20]

  • When to Consider: ASD is a leading strategy for developing oral dosage forms for poorly soluble (BCS Class II/IV) drugs.[22] It is typically explored during preclinical and clinical development when other methods fail to achieve the required bioavailability.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Turbidimetry

  • Preparation: Prepare a 10 mM stock solution of 3-amino-N-(3-chloro-2-methylphenyl)benzamide in 100% DMSO. Prepare a series of aqueous buffers (e.g., pH 5.0, 6.0, 7.4).

  • Assay Plate: In a clear 96-well plate, add 198 µL of the desired aqueous buffer to each well.

  • Compound Addition: Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock to the first row of wells, resulting in a 100 µM final concentration and 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a serial dilution down the plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubation: Incubate the plate at room temperature for 2 hours, protected from light.

  • Measurement: Read the absorbance (turbidity) of each well at a wavelength of ~620 nm using a plate reader.

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer/DMSO control wells.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Preparation: Prepare a 40% (w/v) solution of HP-β-CD in water. This may require gentle heating and stirring to fully dissolve. Prepare several dilutions of this stock (e.g., 20%, 10%, 5%).

  • Equilibration: Add an excess amount of solid 3-amino-N-(3-chloro-2-methylphenyl)benzamide to vials containing each HP-β-CD solution and a water-only control.

  • Incubation: Seal the vials and place them on a shaker or rotator at room temperature for 48-72 hours to allow the system to reach equilibrium.

  • Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant in a suitable mobile phase and determine the concentration of the dissolved compound using a validated HPLC-UV method.

  • Plotting: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The resulting phase-solubility diagram will show the effectiveness of the cyclodextrin as a solubilizing agent.

Frequently Asked Questions (FAQs)

  • Q: Can I just sonicate my compound to get it into solution?

    • A: Sonication can help break up solid aggregates and speed up the rate of dissolution, but it does not increase the thermodynamic equilibrium solubility.[9] If the solution is supersaturated after sonication, the compound will likely precipitate over time. It is a useful physical tool but not a chemical solution to poor solubility.

  • Q: Will increasing the temperature help dissolve my compound?

    • A: For most compounds, solubility increases with temperature. This can be a useful technique, but you must ensure your compound is thermally stable and will not degrade at higher temperatures. Also, if the solution is cooled, the compound may precipitate out.

  • Q: My compound is a BCS Class II drug. Which strategy is most common for development?

    • A: For Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability), amorphous solid dispersions (ASDs) are one of the most successful and widely used strategies to improve oral bioavailability.[22][23]

References

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  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31).
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  • ScienceAsia. (2020, June 20).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole.
  • PubMed. (2012, October 9).
  • Raytor. (2026, January 22).
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013, June 18). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Role of pH in partitioning and cation exchange of aromatic amines on water-satur
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PubChem - NIH. Benzamide | C7H7NO | CID 2331.
  • Cheméo. Benzamide (CAS 55-21-0) - Chemical & Physical Properties.
  • ISSR. Solubility and pH of amines.
  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines.
  • Benchchem. N-Isobutylbenzamide: A Technical Guide to its Solubility in Organic Solvents.
  • MDPI. (2021, April 19).
  • PubChem. (2026, January 10). 3-amino-2-chloro-N-(3-methylcyclobutyl)benzamide | C12H15ClN2O.
  • BLDpharm. 897595-50-5|3-Amino-N-(3-chloro-2-methylphenyl)benzamide.
  • PubChem. 3-amino-N-(3-methylphenyl)benzamide | C14H14N2O | CID 762856.
  • Wikipedia. 3-Aminobenzamide.
  • Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.
  • CUTM Courseware. Amines terms refer to the number of alkyl (or aryl)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Side Product Identification for 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Synthesis

Welcome to the Technical Support Center. The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide typically involves a two-stage process: an initial amide coupling between a 3-nitrobenzoic acid derivative and 3-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide typically involves a two-stage process: an initial amide coupling between a 3-nitrobenzoic acid derivative and 3-chloro-2-methylaniline, followed by the catalytic hydrogenation of the nitro group to an amine.

While seemingly straightforward, the presence of the aryl chloride moiety and the highly reactive intermediates of nitro reduction introduce significant chemoselectivity challenges. This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to help you identify and eliminate side products.

Part 1: FAQ & Troubleshooting Guide

Issue 1: Dehalogenation During Nitro Reduction

Q: I am observing a major byproduct at m/z 227 during the nitro reduction step. What is it, and why is it forming? A: This is the dehalogenated byproduct, 3-amino-N-(2-methylphenyl)benzamide. When using standard Palladium on Carbon (Pd/C) for the nitro reduction of chloroaromatics, the zero-valent Pd readily inserts into the C–Cl bond via oxidative addition. This side reaction accelerates as the electron-withdrawing nitro group is reduced to an electron-donating amine, making the ring more electron-rich and susceptible to hydrodehalogenation[1].

  • The Fix: Switch the catalyst to Platinum on Carbon (Pt/C) or Raney Nickel, which have a significantly lower propensity for C–Cl bond activation[2]. If Pd/C must be used, poisoning the catalyst with triphenylphosphine (PPh₃) inhibits the coplanar adsorption of the halogenated nitroaromatic, thereby suppressing dehalogenation[3].

Issue 2: Hydroxylamine Accumulation & Coloration

Q: My reduction mixture has turned deep orange/red, and LC-MS shows a mass around m/z ~517. What happened? A: This indicates the accumulation of the hydroxylamine intermediate (m/z 277). The reduction of hydroxylamine to the amine is often the rate-determining step in catalytic hydrogenation. Halogenated substrates stabilize this intermediate, causing it to pool in the reactor. The accumulated hydroxylamine then condenses with the highly reactive nitroso intermediate to form highly colored azo or azoxy dimers (m/z ~517)[2].

  • The Fix: Ensure adequate hydrogen pressure and avoid low temperatures. More importantly, add a vanadium promoter (e.g., ammonium metavanadate, NH₄VO₃) or use a Vanadium-doped Pt/C catalyst. Vanadium facilitates the disproportionation of the hydroxylamine and accelerates its conversion to the amine, preventing dimer accumulation[2].

Issue 3: Amide Coupling Byproducts

Q: During the initial amide coupling using EDC/HOBt, I see a persistent impurity that co-elutes with my product. What is it? A: This is likely the urea byproduct from the carbodiimide coupling reagent (e.g., EDC-urea). Carbodiimides form an active O-acylisourea intermediate, which can undergo an undesired rearrangement to a stable, unreactive N-acylurea if the amine nucleophile (3-chloro-2-methylaniline) is sterically hindered or poorly nucleophilic.

  • The Fix: Utilize an acyl chloride approach (detailed in the protocols below) or switch to HATU with a non-nucleophilic base (DIPEA). If EDC is preferred, ensure thorough aqueous acidic and basic washes during workup to partition the urea.

Part 2: Quantitative Data Presentation

To rapidly diagnose your reaction mixtures, cross-reference your LC-MS data with the table below.

Table 1: LC-MS Identification of Common Side Products

Compound IdentityMolecular FormulaExpected m/z [M+H]⁺Reaction StageCausality / Source
Target Product C₁₄H₁₃ClN₂O261 Nitro ReductionComplete successful reduction.
Dehalogenated Byproduct C₁₄H₁₄N₂O227 Nitro ReductionOxidative addition of Pd into C–Cl bond.
Hydroxylamine Intermediate C₁₄H₁₃ClN₂O₂277 Nitro ReductionRate-limiting reduction step; incomplete H₂ transfer.
Azo Dimer Byproduct C₂₈H₂₂Cl₂N₄O₂517 Nitro ReductionCondensation of hydroxylamine and nitroso intermediates.
Urea Byproduct (EDC) VariesVariesAmide CouplingRearrangement/hydration of the active O-acylisourea.

Part 3: Experimental Protocols

Protocol 1: Chemoselective Nitro Reduction (Suppressing Dehalogenation)

This self-validating system uses Pt/C to prevent C–Cl cleavage and a Vanadium promoter to eliminate hydroxylamine pooling.

  • Setup: Charge a pressure reactor with 3-nitro-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq) and a solvent mixture of THF/MeOH (1:1, 10 mL/g).

  • Catalyst Addition: Add 5% Pt/C (5 wt% loading relative to substrate) and NH₄VO₃ (1-2 mol%).

    • Mechanistic Note: Pt/C prevents C–Cl oxidative addition, while NH₄VO₃ acts as a redox catalyst to drive the hydroxylamine-to-amine transition.

  • Purge: Purge the reactor with N₂ (3x) to remove oxygen, followed by H₂ (3x).

  • Reaction: Pressurize to 30-40 psi H₂ and stir at 25-30 °C.

    • Safety Note: Nitro reductions are highly exothermic. Monitor the internal temperature closely to prevent runaway reactions.

  • Validation: Sample the reaction after 2 hours. Analyze via LC-MS. Do not stop the reaction until the intermediate at m/z 277 is fully consumed.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with THF and concentrate the filtrate in vacuo.

Protocol 2: Amide Coupling via Acyl Chloride (Avoiding Urea Byproducts)

This protocol avoids carbodiimide reagents entirely, preventing urea byproduct formation.

  • Activation: Suspend 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM (10 mL/g). Add a catalytic amount of DMF (0.05 eq).

  • Chlorination: Add oxalyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature until gas evolution ceases (approx. 2 h).

  • Concentration: Concentrate in vacuo to remove excess oxalyl chloride, yielding the highly reactive 3-nitrobenzoyl chloride.

  • Coupling: Redissolve the acyl chloride in DCM and cool to 0 °C. Add 3-chloro-2-methylaniline (1.0 eq) followed by DIPEA (2.0 eq).

  • Workup: Stir for 4 hours. Quench with 1M HCl. Extract with DCM, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

Part 4: Visualizations

Reaction Workflow & Side Product Generation

G SM1 3-Nitrobenzoic Acid Coupling Amide Coupling (EDC/HOBt or SOCl2) SM1->Coupling SM2 3-Chloro-2- methylaniline SM2->Coupling Intermediate 3-Nitro-N-(3-chloro-2- methylphenyl)benzamide Coupling->Intermediate Main Pathway Urea Urea Byproduct (Coupling Reagent) Coupling->Urea Side Reaction Reduction Nitro Reduction (H2, Catalyst) Intermediate->Reduction Target Target Product: 3-Amino-N-(3-chloro-2- methylphenyl)benzamide Reduction->Target Main Pathway Dehal Dehalogenated Byproduct (-Cl) Reduction->Dehal Over-reduction (Pd/C) Azo Azo/Azoxy Dimers (Incomplete Reduction) Reduction->Azo Hydroxylamine Accumulation

Caption: Synthetic workflow mapping the main pathways and the origins of major side products.

Troubleshooting Logic Tree for Nitro Reduction

Troubleshooting Start LC-MS Analysis of Reduction Mixture Mass261 m/z 261 [M+H]+ Target Product Start->Mass261 Success Mass227 m/z 227 [M+H]+ Dehalogenation Start->Mass227 Loss of Cl Mass277 m/z 277[M+H]+ Hydroxylamine Start->Mass277 Incomplete Mass516 m/z ~517 [M+H]+ Azo/Azoxy Dimers Start->Mass516 Condensation Action1 Action: Switch to Pt/C or Raney Ni Mass227->Action1 Action2 Action: Add Vanadium Promoter (NH4VO3) Mass277->Action2 Action3 Action: Increase H2 Pressure / Temp Mass277->Action3 Mass516->Action2

Caption: Diagnostic logic tree for identifying and resolving nitro reduction side products via LC-MS.

References

  • ACS GCI Pharmaceutical Roundtable. "Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation." ACS GCI Reagent Guides. Available at: [Link]

  • Boymans, E. et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2018. Available at:[Link]

  • "Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects." CCS Chemistry, 2024. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the synthetic bottlenecks encountered during the preparation of 3-amino-N-(3-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the synthetic bottlenecks encountered during the preparation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS 897595-50-5).

This molecule is a critical building block in targeted drug discovery, but its synthesis presents two distinct chemical challenges:

  • Steric and Electronic Deactivation : The 3-chloro-2-methylaniline nucleophile is severely deactivated. The ortho-methyl group imposes steric hindrance, while the meta-chloro group withdraws electron density via inductive effects, rendering standard coupling reagents highly inefficient.

  • Chemoselectivity During Nitro Reduction : The intermediate contains both a reducible nitro group and a labile aryl-chloride bond. Standard catalytic hydrogenation frequently results in hydrodechlorination, destroying the target molecule.

Reaction Pathway and Workflow

SynthesisWorkflow A 3-Nitrobenzoyl Chloride + 3-Chloro-2-methylaniline B Amide Coupling (Pyridine, DMAP, DCM, 0°C to RT) A->B C 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide (Intermediate) B->C Overcomes Steric Hindrance D Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O, 80°C) C->D E 3-Amino-N-(3-chloro-2-methylphenyl)benzamide (Target API Intermediate) D->E Prevents Hydrodechlorination

Two-step synthesis workflow for 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Module 1: Overcoming Hindrance in Amide Bond Formation

Context & Causality The formation of amide bonds with sterically hindered and electronically deactivated anilines remains a notorious challenge in organic synthesis ( [1]). To drive the coupling to completion, the electrophilicity of the acyl donor must be maximized. Converting 3-nitrobenzoic acid to 3-nitrobenzoyl chloride generates a highly reactive electrophile. The addition of catalytic DMAP (4-Dimethylaminopyridine) acts as a critical acyl transfer agent, forming a transient N-acylpyridinium intermediate that rapidly intercepts the hindered aniline.

Data Presentation: Optimization of Coupling Parameters
Acyl DonorCoupling Reagent / BaseSolventTempConversion (LC-MS)Mechanistic Note
3-Nitrobenzoic acidEDC·HCl, HOBt, DIPEADMFRT< 15%Severe steric clash at aniline ortho-position.
3-Nitrobenzoic acidHATU, DIPEADMF50°C45%Improved, but stalls due to poor nucleophilicity.
3-Nitrobenzoyl chloridePyridine (2.0 eq)DCMRT70%Background hydrolysis competes with coupling.
3-Nitrobenzoyl chloride Pyridine (2.0 eq), DMAP (0.1 eq) DCM 0°C to RT > 98% DMAP acts as an efficient acyl transfer agent.
Self-Validating Protocol: Acyl Chloride Coupling
  • Activation : Dissolve 3-nitrobenzoyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere and cool to 0°C.

  • Nucleophile Addition : In a separate oven-dried flask, dissolve 3-chloro-2-methylaniline (1.0 eq), pyridine (2.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Coupling : Add the aniline solution dropwise to the acyl chloride solution over 30 minutes to control the exotherm and prevent side reactions.

  • Propagation : Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Validation Checkpoint : Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the aniline peak disappears and the intermediate mass [M+H]⁺ = 291.0 is the dominant signal.

  • Workup : Wash the organic layer sequentially with 1M HCl (to remove pyridine/DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Amide Coupling FAQs

Q: Why is my amide coupling stalling at 50% conversion even when using 3-nitrobenzoyl chloride? A: This is typically caused by moisture in the reaction system leading to competitive hydrolysis of the highly reactive acyl chloride back to the unreactive 3-nitrobenzoic acid. Ensure all glassware is oven-dried, use strictly anhydrous DCM, and verify the integrity of your 3-nitrobenzoyl chloride via NMR before use.

Q: Can I use standard peptide coupling agents like PyBOP or HATU to avoid handling acid chlorides? A: While HATU is powerful, the dual deactivation (steric + electronic) of 3-chloro-2-methylaniline makes uronium-based coupling sluggish. You will likely need to heat the reaction to 50-60°C for 24+ hours, which often leads to epimerization or degradation of sensitive functional groups. The acyl chloride/DMAP route is significantly more robust for this specific substrate.

Module 2: Chemoselective Nitro Reduction

Context & Causality The reduction of the nitro group to an amine must be strictly chemoselective. Palladium-catalyzed hydrogenation typically inserts into the C-Cl bond, leading to rapid hydrodechlorination. To prevent this, a single-electron transfer (SET) reduction using activated Iron (Fe) powder and Ammonium Chloride (NH₄Cl) in aqueous ethanol is employed. This provides a highly effective SET pathway that selectively reduces the nitro group while leaving the aryl-chloride bond intact ( [2]).

Data Presentation: Catalyst Screening for Nitro Reduction
Reductant SystemSolventTempNitro ReductionDechlorinationIsolated Yield
10% Pd/C, H₂ (1 atm)MeOHRTCompleteHigh (>80%)< 10% (Failed)
5% Pt/C, H₂ (1 atm)EtOAcRTCompleteModerate (30%)65%
SnCl₂·2H₂OEtOH70°CCompleteNone78% (Difficult workup)
Fe powder, NH₄Cl EtOH/H₂O (3:1) 80°C Complete None 92% (Optimal)
Self-Validating Protocol: Iron-Mediated Reduction
  • Preparation : Suspend the 3-nitro-N-(3-chloro-2-methylphenyl)benzamide intermediate (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Activation of Reductant : Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq) to the suspension.

  • Reduction : Heat the mixture to 80°C (reflux) under vigorous mechanical stirring for 2 hours.

  • Validation Checkpoint : Spot the reaction mixture on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The nitro intermediate (UV active, higher Rf) should be completely converted to the highly fluorescent, lower Rf amino product. LC-MS must confirm [M+H]⁺ = 261.1 without a 227.1 (dechlorinated) peak.

  • Workup : Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Isolation : Concentrate the filtrate to remove ethanol, extract the aqueous residue with ethyl acetate, wash with brine, dry, and evaporate to yield the target API intermediate.

Nitro Reduction FAQs

Q: During the iron reduction, my product mixture turns into a thick black sludge that clogs the Celite filter. How do I prevent this? A: The black sludge is a mixture of iron(II,III) oxides (Fe₃O₄). If the stirring rate is too low, these oxides agglomerate and trap the product. To troubleshoot: (1) Use an overhead mechanical stirrer instead of a magnetic stir bar to ensure high shear. (2) You must filter the reaction mixture while it is still hot (≥60°C). If it cools, the benzamide product will co-precipitate with the iron oxides, drastically reducing your yield.

Q: Can I use standard catalytic hydrogenation (Pd/C) if I strictly control the hydrogen pressure and time? A: It is highly discouraged. The oxidative addition of Palladium into the aryl-chloride bond is extremely fast, especially when the ring becomes electron-rich (which happens immediately as the nitro group is reduced to an amine). Even at 1 atm H₂ and short reaction times, you will observe 10-30% hydrodechlorination. Stick to SET reductants like Fe/NH₄Cl or use specialized non-noble metal nanocatalysts ( [3]).

References
  • de Figueiredo, R. M., Suppo, J. S., & Campagne, J. M. (2016). Nonconventional Amide Bond Formation. Chemical Reviews, 116(19), 12029-12122. URL:[Link]

  • Liu, Y., et al. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2), 217-219. URL:[Link]

  • Diez-Cecilia, E., Kelly, B., & Rozas, I. (2014). Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water. Inorganic Chemistry, 53(6), 2904-2909. URL:[Link]

Optimization

Technical Support Center: Stability Studies of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide

Document ID: TSS-ACMB-2603 Version: 1.0 This guide provides comprehensive technical support for researchers, scientists, and drug development professionals conducting stability studies on 3-amino-N-(3-chloro-2-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-ACMB-2603

Version: 1.0

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals conducting stability studies on 3-amino-N-(3-chloro-2-methylphenyl)benzamide (referred to herein as 'the compound'). The information is structured to anticipate and resolve common experimental challenges, ensuring the integrity and success of your stability program.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and execution of a stability testing program for the compound, in line with regulatory expectations.

Q1: What are the first steps in designing a stability study for this novel benzamide compound?

A1: The initial and most critical step is to perform a forced degradation (or stress testing) study.[1][2] The purpose of forced degradation is to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[2] This helps to:

  • Identify potential degradation pathways: Understanding how the molecule breaks down (e.g., via hydrolysis, oxidation) is crucial.[3][4]

  • Elucidate the structure of degradation products: This is essential for safety and toxicological assessments.[2]

  • Develop and validate a stability-indicating analytical method: The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be able to separate and quantify the intact compound from all its potential degradation products.[5]

Forced degradation studies should be conducted before initiating long-term formal stability studies.[1]

Q2: What specific stress conditions should be applied to 3-amino-N-(3-chloro-2-methylphenyl)benzamide?

A2: Based on the compound's structure—which contains an amide linkage, an aromatic amine, and a chlorinated phenyl ring—the following conditions are recommended as per ICH guidelines:[4][6]

  • Acidic Hydrolysis: Treat the compound with a strong acid like 0.1N HCl at elevated temperatures (e.g., 60-80°C).[1][3] The amide bond is susceptible to acid-catalyzed hydrolysis.[3][6]

  • Basic Hydrolysis: Use a strong base such as 0.1N NaOH at similar temperatures. Amide bonds are also readily cleaved under basic conditions.[6][7]

  • Oxidation: Expose the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[2] The 3-amino group on the benzoyl ring is a primary target for oxidation, potentially forming N-oxides or colored impurities.[2][7]

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) to assess its solid-state thermal stability.[7]

  • Photostability: Expose the compound (both in solid state and in solution) to light conditions as specified in ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] Aromatic halides and amines can be susceptible to photodegradation.

Q3: What are the standard long-term and accelerated stability conditions I should use?

A3: The choice of conditions is dictated by the intended climatic zone for marketing, as outlined in the ICH Q1A(R2) guideline.[9][10][11] For a new drug substance, the following conditions are standard for Zones I and II (e.g., Europe, USA, Japan):

  • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[11][12]

  • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[12]

If a "significant change" (defined as failure to meet specifications) occurs during accelerated testing, intermediate testing at 30°C ± 2°C / 65% RH ± 5% RH is required.[9][12]

Q4: How many batches of the compound are required for a registration stability study?

A4: For a registration application, stability data from at least three primary batches of the drug substance are required.[9][11] These batches should be manufactured at a minimum of pilot scale using the same synthetic route and manufacturing process that will be used for full-scale production.[9]

Part 2: Troubleshooting Guides

This section is designed to address specific issues you may encounter during your experiments.

Issue 1: My solution of the compound turns yellow/brown upon standing, even when protected from light.

  • Question: Why is my solution changing color, and how can I prevent it?

  • Answer: The development of a yellow or brown color is a classic indicator of the oxidation of the aromatic amino group (the 3-amino moiety).[7] This can happen even with dissolved oxygen in the solvent.

    • Causality: Aromatic amines are susceptible to oxidation, which can lead to the formation of highly colored, conjugated polymeric impurities. This process can be catalyzed by trace metal ions.

    • Troubleshooting & Corrective Actions:

      • De-gas Solvents: Before preparing solutions, sparge your solvent (e.g., methanol, acetonitrile) with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

      • Use Antioxidants: For formulation development, consider the inclusion of an antioxidant. However, for analytical purposes, this may interfere with the assay.

      • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize catalytic metal impurities.

      • Work Quickly: Prepare solutions fresh and analyze them promptly. If storage is necessary, store under an inert atmosphere at 2-8°C.[7]

Issue 2: During my forced degradation study, I am seeing poor mass balance in the HPLC analysis.

  • Question: After subjecting the compound to stress conditions, the decrease in the parent peak area does not correspond to the increase in degradation product peaks. Why is my mass balance below 95%?

  • Answer: Poor mass balance is a common but critical issue in stability studies. It suggests that not all degradants are being detected by your analytical method.

    • Causality & Troubleshooting:

      • Non-Chromophoric Degradants: A potential degradation pathway could be hydrolysis of the amide bond, yielding 3-aminobenzoic acid and 3-chloro-2-methylaniline.[7] If these smaller molecules have significantly different UV absorbance maxima or extinction coefficients from the parent compound, they may not be adequately detected at your chosen wavelength.

        • Corrective Action: Use a photodiode array (PDA) or diode array detector (DAD) to analyze the entire UV spectrum of each peak and ensure no degradants are missed.[13] Re-run chromatograms at multiple wavelengths (e.g., 210 nm, 254 nm, and the λmax of the parent).

      • Formation of Volatile or Insoluble Products: Aggressive degradation (e.g., high heat or strong acid/base concentration) might lead to the formation of volatile products that are lost, or insoluble polymers that precipitate out of solution and are removed during sample filtration.

        • Corrective Action: Visually inspect stressed samples for any precipitate. Reduce the severity of the stress condition (e.g., lower temperature, shorter duration, or lower acid/base concentration) to achieve a target degradation of 5-20%.[2]

      • Degradants Retained on Column: Highly polar or non-polar degradants may be irreversibly adsorbed or have extremely long retention times on your HPLC column.

        • Corrective Action: Modify your gradient elution method. Extend the gradient run time and include a high-organic "wash" step at the end to elute any strongly retained compounds.

Issue 3: I observe a new peak in my long-term stability samples that was not seen in the forced degradation study.

  • Question: A new impurity has appeared under long-term (25°C/60%RH) conditions that was absent in my accelerated and forced degradation studies. How should I proceed?

  • Answer: This indicates that a degradation pathway exists under ambient conditions that is not favored at higher temperatures or under harsh chemical stress.

    • Causality: Some degradation reactions have a different activation energy and may only become apparent over longer durations at moderate temperatures. It could also be an interaction with container closure components or a slow reaction with an excipient (in a drug product).

    • Troubleshooting & Action Plan:

      • Characterize the Impurity: This is the highest priority. Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to determine the molecular weight of the unknown peak.[5] This will provide crucial clues to its structure.

      • Evaluate the Degradation Rate: Continue to monitor the growth of this impurity peak over the full duration of the long-term study to establish its rate of formation.

      • Update Analytical Method: Ensure your stability-indicating method is capable of resolving and quantifying this new peak. If necessary, re-validate the method to include this new impurity.

      • Risk Assessment: The presence of a new, uncharacterized degradant requires a thorough safety and toxicological evaluation. Its level must be controlled and kept within qualified limits.

Part 3: Protocols and Data Presentation

Protocol: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1N HCl, 80°C, 4h) Prep->Acid Aliquot Stock Base Base Hydrolysis (0.1N NaOH, 80°C, 2h) Prep->Base Aliquot Stock Oxidation Oxidation (3% H2O2, RT, 24h) Prep->Oxidation Aliquot Stock Thermal Thermal (Solid) (80°C, 48h) Photo Photolytic (ICH Q1B Conditions) Prep->Photo Aliquot Stock Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. (e.g., 100 µg/mL) Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze via Validated Stability-Indicating HPLC-DAD Dilute->HPLC Eval Evaluate: - % Degradation - Peak Purity - Mass Balance - Identify Major Degradants HPLC->Eval

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for the compound based on its functional groups.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) Parent 3-amino-N-(3-chloro-2- methylphenyl)benzamide Prod1 3-Aminobenzoic Acid Parent->Prod1 Amide Cleavage Prod2 3-Chloro-2-methylaniline Parent->Prod2 Amide Cleavage Prod3 N-Oxide Derivative Parent->Prod3 Amino Group Oxidation Prod4 Colored Polymers Parent->Prod4 Amino Group Oxidation

Caption: Predicted degradation pathways for the compound.

Table 1: Example Forced Degradation Data Summary

This table summarizes hypothetical results from a forced degradation study, which is essential for validating the stability-indicating nature of the analytical method.

Stress Condition% Assay of Parent CompoundMajor Degradation Products (RRT)Mass Balance (%)Observations
Control 99.8None100.0Clear, colorless solution
Acid (0.1N HCl, 80°C) 85.20.45, 0.6198.9Clear, colorless solution
Base (0.1N NaOH, 80°C) 79.80.45, 0.6199.1Slight yellow tinge
Oxidative (3% H₂O₂, RT) 81.50.88, 1.1597.5Solution turned dark yellow
Thermal (80°C, solid) 98.9None significant99.8No change in appearance
Photolytic (ICH Q1B) 96.51.2199.3Slight discoloration of solid

RRT = Relative Retention Time

References

  • ICH Topic Q1A (R2): Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). Veeprho. [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link]

  • How to Reduce Amide Degradation During Storage — Stability Tips. (2026). Celerity. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). E&E Co. Ltd. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]

  • Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. (2025). ResearchGate. [Link]

  • Stability indicating study by using different analytical techniques. (n.d.). IJSDR. [Link]

  • Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021). PMC. [Link]

  • Stability Indicating Analytical Method Development and Validation. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Welcome to the technical support center for 3-amino-N-(3-chloro-2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions fo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-amino-N-(3-chloro-2-methylphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the crystallization of this molecule. As an N-substituted benzamide, its purification and solid-state form are critical for ensuring batch-to-batch consistency, stability, and ultimate performance in downstream applications. This document provides field-proven insights and detailed protocols to help you achieve high-purity, crystalline material.

Frequently Asked Questions (FAQs)
Q1: Why is the crystallization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide a critical step?

Crystallization is a fundamental purification technique essential for obtaining high-purity Active Pharmaceutical Ingredients (APIs).[1] For a molecule like 3-amino-N-(3-chloro-2-methylphenyl)benzamide, achieving a specific crystalline form is paramount. Different crystal forms, known as polymorphs, can possess distinct physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability.[2][3][4] Controlling the crystallization process ensures the isolation of a pure, stable, and consistent solid form, which is a regulatory and therapeutic necessity in drug development.[3][5]

Q2: What is polymorphism and how does it relate to this compound?

Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[2][4] These different forms can arise due to the molecule's conformational flexibility and the influence of crystallization conditions like solvent choice, temperature, and cooling rate.[5][6] Aromatic amides, due to their potential for various hydrogen bonding and π-π stacking arrangements, are known to exhibit polymorphism.[7][8][9] The unexpected appearance of a more stable, less soluble polymorph can have significant consequences, making control over the crystallization process vital.[5]

Q3: How pure should the crude material be before attempting the final crystallization?

The purity of the starting material significantly impacts the success of crystallization.[10] It is highly recommended to start with material that is at least 90-95% pure. Structurally related impurities are particularly problematic as they can inhibit crystal nucleation, alter crystal shape (habit), or become incorporated into the crystal lattice, thereby compromising the final product's purity.[11][12] In some cases, impurities can even direct the crystallization towards an undesired polymorphic form.[11] If the crude material contains significant impurities, a preliminary purification step, such as column chromatography or a wash with a suitable solvent, should be performed before the final recrystallization.[7]

Q4: What are the best starting solvents to screen for the crystallization of this benzamide derivative?

Selecting the right solvent is the most critical step in developing a successful crystallization protocol.[13][14] A good solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[15] For aromatic amides like the topic compound, a range of solvents should be screened. Based on the solubility of similar benzamides, the following solvents are excellent starting points.[16][17]

Solvent Class Examples Rationale & Considerations
Alcohols Ethanol, Methanol, IsopropanolOften provide a good balance of solubility at high and low temperatures. Ethanol is a common choice for N-aryl benzamides.[15][18]
Esters Ethyl AcetateGood for compounds of intermediate polarity. Often used in combination with a non-polar anti-solvent like hexanes.
Ketones AcetoneA polar aprotic solvent that can be effective, but its high volatility can sometimes lead to rapid crashing out of the solid.[14]
Nitriles AcetonitrileAnother polar aprotic solvent that can be a good choice, particularly for producing specific polymorphs.
Mixed Systems Ethanol/Water, Ethyl Acetate/Hexane, Toluene/HexaneUsing a solvent/anti-solvent pair provides fine control over supersaturation and is a powerful technique when a single solvent is not ideal.[7][15]
Troubleshooting Guide: Specific Crystallization Issues

This section addresses common problems encountered during the crystallization of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Problem 1: No crystals are forming from the solution, even after cooling.

This is a common issue that typically points to a problem with supersaturation or nucleation.

  • Potential Cause 1: Insufficient Supersaturation. The concentration of your compound is below its solubility limit, even at the lower temperature.

    • Solution: Concentrate the solution by slowly evaporating the solvent under a stream of nitrogen or in a fume hood until you observe the formation of a slight turbidity (cloudiness). Then, gently warm the solution until it becomes clear again and allow it to cool slowly.[7]

  • Potential Cause 2: High Solubility. The compound is too soluble in the chosen solvent, even at low temperatures.

    • Solution (Anti-Solvent Addition): Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until turbidity persists. Common anti-solvents include water (for alcohol solutions) or hexanes/heptane (for ethyl acetate or toluene solutions).[7][14] Warm the mixture slightly to redissolve the precipitate and then cool slowly.

  • Potential Cause 3: Kinetic Barrier to Nucleation. The solution is supersaturated, but the initial formation of crystal nuclei is kinetically hindered.

    • Solution 1 (Seeding): If you have a few crystals from a previous batch, add a single, tiny seed crystal to the supersaturated solution.[19] This provides a template for further crystal growth.

    • Solution 2 (Scratching): Use a clean glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass can act as nucleation sites.[7]

G start No Crystals Formed After Cooling q1 Is the solution clear? start->q1 action1 Solution is likely not supersaturated. q1->action1 Yes q2 Is the solution slightly cloudy or known to be concentrated? q1->q2 No sol1a Concentrate solution by slowly evaporating solvent. action1->sol1a sol1b Add an anti-solvent dropwise until turbidity appears. action1->sol1b end Crystal Formation Initiated sol1a->end sol1b->end action2 Nucleation is likely hindered. q2->action2 Yes sol2a Add a seed crystal. action2->sol2a sol2b Scratch the inner surface of the flask with a glass rod. action2->sol2b sol2a->end sol2b->end

Caption: Workflow for troubleshooting crystallization failure.
Problem 2: The compound separates as an oil ("oiling out") instead of forming crystals.

"Oiling out" occurs when the solubility of the compound is exceeded to such a great extent or so rapidly that the molecules separate as a liquid phase rather than organizing into a crystal lattice.

  • Potential Cause: Extreme Supersaturation or Rapid Cooling. The solution is too concentrated, or the temperature was dropped too quickly.

    • Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (10-20% by volume) of additional hot solvent to reduce the supersaturation level.[7] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow cooling and proper crystal formation.[7][15]

Problem 3: The resulting crystals are very small, needle-like, or appear as an amorphous powder.

This outcome is typically caused by very rapid nucleation, which leads to the simultaneous formation of a large number of small crystals rather than the slow growth of a smaller number of large crystals.

  • Potential Cause: High Supersaturation. Similar to "oiling out," the driving force for crystallization is too high.

    • Solution 1 (Slower Cooling): A slower cooling rate is the most effective remedy.[15] Allow the flask to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator.

    • Solution 2 (Adjust Solvent System): Use a solvent system in which the compound has slightly higher solubility at room temperature. This reduces the level of supersaturation at any given temperature during the cooling process.

    • Solution 3 (Vapor Diffusion): For obtaining very high-quality single crystals for analysis, vapor diffusion is an excellent technique. Dissolve the compound in a minimal amount of a good solvent (e.g., ethyl acetate) in a small vial. Place this open vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the vial, gradually reducing the solubility and promoting slow, controlled crystal growth.[15]

G start Poor Crystal Quality (Needles, Powder, Oil) q1 Did the compound 'oil out'? start->q1 sol1 Reheat to dissolve. Add more solvent (10-20%). Cool very slowly. q1->sol1 Yes q2 Are crystals needles or very fine powder? q1->q2 No end High-Quality Crystals Obtained sol1->end sol2 Recrystallize using a slower cooling rate. (e.g., insulated flask) q2->sol2 Yes sol3 Use a solvent with slightly higher solubility. sol2->sol3 sol4 Consider advanced methods like vapor diffusion. sol3->sol4 sol4->end

Caption: Decision-making process for improving crystal quality.
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-amino-N-(3-chloro-2-methylphenyl)benzamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent just until all the solid has dissolved.[20]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[19] A slow cooling process is crucial for forming well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Small-Scale Solvent Screening
  • Preparation: Place a small amount (approx. 10-20 mg) of the crude compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate solvent will not dissolve the compound well at this stage.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the tubes to cool to room temperature, and then place them in an ice bath.

  • Observation: A suitable solvent is one that dissolves the compound completely when hot but yields a significant amount of crystalline precipitate upon cooling. Observe the quality and quantity of the crystals formed.

References
  • Cryer, M., & Seaton, C. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1369. [Link]

  • Datta, S., & Grant, D. J. W. (2004). Crystal structures of drugs: advances in determination, prediction and engineering. Nature Reviews Drug Discovery, 3(1), 42-57.
  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. [Link]

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. [Link]

  • Tang, C. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • Seaton, C. C., & Cryer, M. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. ResearchGate. [Link]

  • Zhang, J., et al. (2021).
  • Syrris. (2024). Crystallization in drug development. [Link]

  • Cysewska, M., et al. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3310.
  • ter Horst, J. H., & Weissbuch, I. (2019). The Influence of Impurities and Additives on Crystallization.
  • Tey, C. Y., et al. (2025). Impact of Impurities on Nickel Sulfate Crystallization and Strategies for Removal. Industrial & Engineering Chemistry Research.
  • Dhaifallah, H. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
  • PraxiLabs. (2022). Recrystallization Definition, Principle &Purpose. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K...
  • Huc, I., et al. (2015). Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. Organic & Biomolecular Chemistry, 13(18), 5194-5200.
  • Guionneau, P. (n.d.).
  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Polymorphic Form of Ritonavir. White Rose Research Online.
  • Alvarez-Hernandez, A., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm, 24, 1145-1163.
  • Sudo, K., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(10), 3601-3608.
  • WorldOfChemicals. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. [Link]

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]

  • Rodrigues, C. A., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E, 67(Pt 12), o3277.
  • Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
  • Vo, D. D., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • Pagliari, A. B., et al. (2022). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm, 24(29), 5267-5278.

Sources

Optimization

common impurities found in 3-amino-N-(3-chloro-2-methylphenyl)benzamide and their removal

Welcome to the Technical Support Center for process chemistry and API intermediate synthesis. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of 3-amino-N-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemistry and API intermediate synthesis. This guide is specifically engineered for researchers and drug development professionals scaling the synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide , a sterically hindered and electronically complex pharmaceutical building block.

Below, you will find a comprehensive breakdown of the typical impurity profile, causality-driven troubleshooting FAQs, and self-validating experimental protocols designed to ensure high-fidelity synthesis.

Quantitative Impurity Profile

During the two-step synthesis (amide coupling followed by nitro reduction), several critical impurities can emerge. Controlling these to meet regulatory thresholds requires a deep understanding of their mechanistic origins.

ImpurityChemical NatureTypical RRTOrigin / Mechanistic PathwayICH Q3A Threshold (MDD < 2g)
Impurity A 3-Chloro-2-methylaniline0.45Unreacted starting material due to steric hindrance at the ortho-methyl position.≤ 0.15%[1]
Impurity B 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide1.25Unreacted intermediate (incomplete catalytic hydrogenation).≤ 0.15%[1]
Impurity C 3-(Hydroxyamino)-N-(3-chloro-2-methylphenyl)benzamide0.85Stalled reduction intermediate (+16 Da mass shift).≤ 0.10% (Potential Genotox)
Impurity D 3-Amino-N-(2-methylphenyl)benzamide0.70Hydrodehalogenation (loss of Cl) during Pd/C catalysis.≤ 0.15%[1]
Impurity E 3,3'-Azobis(N-(3-chloro-2-methylphenyl)benzamide)2.10Bimolecular condensation of nitroso and hydroxylamine intermediates.≤ 0.15%[1]

Synthesis & Impurity Workflow Visualization

The following workflow maps the critical generation points for the impurities listed above during the standard synthetic route.

G SM Starting Materials: 3-Nitrobenzoic Acid + 3-Chloro-2-methylaniline Step1 Step 1: Amide Coupling (Activation & Condensation) SM->Step1 Int Intermediate: 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide Step1->Int Imp1 Coupling Impurities: Unreacted Aniline (Impurity A) & N-Acylureas Step1->Imp1 Step2 Step 2: Catalytic Hydrogenation (H2, Metal Catalyst) Int->Step2 Prod Target API Intermediate: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Step2->Prod Imp2 Reduction Impurities: Hydroxylamines (Imp C) & Azo Dimers (Imp E) Step2->Imp2 Imp3 Over-Reduction Impurity: Dehalogenated Amine (Imp D) Step2->Imp3

Workflow of 3-amino-N-(3-chloro-2-methylphenyl)benzamide synthesis and impurity generation points.

Troubleshooting FAQs

Q1: We are observing a persistent +16 Da mass impurity in our final LC-MS analysis. What is the mechanistic origin, and how do we clear it?

  • Causality: This is Impurity C , the hydroxylamine intermediate resulting from incomplete reduction. During catalytic hydrogenation, the nitro group reduces sequentially: Nitro → Nitroso → Hydroxylamine → Amine[2]. If mass transfer of H₂ is poor, or if the catalyst surface becomes saturated/poisoned, the reaction stalls at the hydroxylamine stage, which is notoriously stable in neutral conditions.

  • Solution: Increase the agitation rate to improve gas-liquid-solid mass transfer. Alternatively, utilize a doped catalyst (e.g., Pt/C promoted with vanadium or iron salts) which facilitates the rapid disproportionation of the hydroxylamine intermediate into the target amine[2].

Q2: Our assay shows a dehalogenated byproduct (loss of the chlorine atom on the aniline ring). How can we prevent this during the nitro reduction step?

  • Causality: Palladium on carbon (Pd/C) is highly active for nitro reduction but has a strong propensity to undergo oxidative addition into aryl C-Cl bonds, leading to hydrodehalogenation (Impurity D ).

  • Solution: Switch the catalyst from Pd/C to Platinum on Carbon (Pt/C) or sulfided Pt/C . Platinum has a significantly lower affinity for C-Cl bond insertion. If Pd/C must be used, introduce a mild catalyst poison (such as morpholine or a trace amount of a sulfide) to selectively deactivate the highly energetic edge sites responsible for dehalogenation.

Q3: We are using a standard carbodiimide coupling reagent (e.g., DCC or EDC) for the amide bond formation, but we see high levels of unreacted 3-chloro-2-methylaniline. Why?

  • Causality: 3-chloro-2-methylaniline is severely sterically hindered by the ortho-methyl group and electronically deactivated by the meta-chloro group. When using carbodiimides, the initially formed O-acylisourea intermediate often undergoes an unproductive [1,3]-sigmatropic rearrangement to a stable, unreactive N-acylurea before the hindered aniline can successfully attack[3].

  • Solution: Abandon standard carbodiimides for this specific substrate. Instead, convert the 3-nitrobenzoic acid to an acid chloride using oxalyl chloride or thionyl chloride prior to coupling. If a one-pot coupling is mandatory, use highly reactive uronium salts (e.g., HATU) with a strong base like DIPEA[3].

Self-Validating Experimental Protocols

To ensure reproducibility and built-in quality control, implement the following self-validating protocols for the two critical synthetic steps.

Protocol 1: High-Efficiency Amide Coupling (Acid Chloride Method)
  • Activation: Dissolve 3-nitrobenzoic acid (1.05 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq), followed by the slow, dropwise addition of Oxalyl Chloride (1.1 eq) at 0°C.

    • Causality: The DMF acts as a catalyst, forming the highly electrophilic Vilsmeier-Haack reagent, which rapidly converts the acid to the acid chloride, bypassing the steric limitations of standard coupling reagents.

  • Degassing & Validation: Stir the mixture for 2 hours at room temperature.

    • Self-Validating Check: Monitor the reaction vessel for gas evolution (CO₂ and CO). The absolute cessation of bubbling is a direct, visual indicator of complete acid chloride formation. Do not proceed until bubbling has completely stopped.

  • Condensation: In a separate vessel, dissolve 3-chloro-2-methylaniline (1.0 eq) and DIPEA (2.0 eq) in DCM. Dropwise add the acid chloride solution at 0°C.

    • Self-Validating Check: The reaction should be highly exothermic. The immediate formation of a white precipitate (DIPEA·HCl salts) validates that the amide bond condensation is proceeding successfully.

  • Workup: Quench with water. Wash the organic layer sequentially with 1N HCl (to purge unreacted Impurity A), 1N NaOH, and brine.

Protocol 2: Chemoselective Catalytic Hydrogenation (Nitro to Amine)
  • Preparation: Charge the pressure reactor with the intermediate 3-nitro-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq) and a solvent mixture of THF/MeOH (1:1 v/v).

    • Causality: THF ensures complete solubilization of the bulky intermediate, while MeOH provides the protic source necessary to facilitate the proton-coupled electron transfer required for nitro reduction.

  • Catalyst Loading: Add 1% w/w of 5% Pt/C (Sulfided).

    • Causality: Sulfided platinum selectively poisons the active sites responsible for C-Cl bond cleavage, preventing the formation of Impurity D.

  • Reaction & Validation: Purge the reactor with N₂ (3x), then H₂ (3x). Pressurize to 3 bar H₂ and agitate vigorously (≥600 rpm) at 25°C.

    • Self-Validating Check: Monitor hydrogen uptake via a mass flow controller. The reaction must consume exactly 3.0 molar equivalents of H₂.

      • If uptake stops at ~2.0 equivalents: The reaction has stalled at the hydroxylamine stage (Impurity C).

      • If uptake exceeds 3.0 equivalents: Hydrodehalogenation is occurring (Impurity D).

  • Isolation: Filter the catalyst through a tightly packed Celite pad under an N₂ atmosphere.

    • Self-Validating Check: Inspect the filtrate. It must be colorless to pale yellow. A deep orange or red hue indicates the presence of azo/azoxy dimers (Impurity E), signaling that the reaction was starved of hydrogen during the run.

References

  • Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Guide: Production of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide

Answering the complex challenges in scaling the production of 3-amino-N-(3-chloro-2-methylphenyl)benzamide requires a blend of robust chemical principles and practical, field-tested experience. This Technical Support Cen...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the complex challenges in scaling the production of 3-amino-N-(3-chloro-2-methylphenyl)benzamide requires a blend of robust chemical principles and practical, field-tested experience. This Technical Support Center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this synthesis effectively.

This guide is structured to walk you through the critical stages of synthesis, from selecting your core strategy to final purification and scale-up considerations. Each section addresses common questions and potential pitfalls in a direct, question-and-answer format.

Section 1: Synthesis Strategy and Reagent Selection

The synthesis of this benzamide derivative fundamentally involves the formation of an amide bond between a 3-aminobenzoic acid moiety and a 3-chloro-2-methylaniline moiety. The primary challenge lies in achieving this coupling efficiently, with high purity, and in a manner that is scalable and safe.

FAQ 1.1: What are the primary synthetic routes for producing 3-amino-N-(3-chloro-2-methylphenyl)benzamide?

There are two principal pathways, differing in the order of operations and the method of amide bond formation:

  • Route A: Amide Coupling First. This involves coupling 3-aminobenzoic acid with 3-chloro-2-methylaniline. This is often preferred for its directness but requires careful selection of coupling agents to avoid side reactions with the free amino group on the benzoic acid.

  • Route B: Protecting Group Strategy. This route involves first protecting the amino group of 3-aminobenzoic acid (e.g., as a nitro group in 3-nitrobenzoic acid), followed by amide coupling with 3-chloro-2-methylaniline, and a final reduction step to convert the nitro group to the desired amine. This adds steps but can lead to a cleaner reaction and higher yields by preventing unwanted side reactions. A new synthesis path for a similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide, starts with 2-nitro-3-methyl benzoic acid and proceeds through reduction, chlorination, esterification, and ammonolysis, achieving an overall yield of over 80%.[1]

Workflow: Comparing Synthetic Routes

G cluster_A Route A: Direct Coupling cluster_B Route B: Protecting Group Strategy A1 3-Aminobenzoic Acid A3 Amide Coupling (e.g., Acid Chloride or Coupling Agent) A1->A3 A2 3-Chloro-2-methylaniline A2->A3 A4 Final Product A3->A4 B1 3-Nitrobenzoic Acid B3 Amide Coupling B1->B3 B2 3-Chloro-2-methylaniline B2->B3 B4 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide B3->B4 B5 Nitro Group Reduction (e.g., SnCl2, H2/Pd-C) B4->B5 B6 Final Product B5->B6

Caption: Comparison of direct vs. protecting group synthetic routes.

Troubleshooting 1.2: My direct coupling reaction (Route A) is low-yielding and produces many side products. What's wrong?

This is a classic challenge when both coupling partners contain amine functionalities. The primary amine on 3-aminobenzoic acid can react with activated intermediates, leading to polymerization or undesired side products.

Possible Causes & Solutions:

  • Self-Condensation: The activated 3-aminobenzoic acid can react with another molecule of itself.

    • Solution: Use a protecting group strategy (Route B). By starting with 3-nitrobenzoic acid, you eliminate this possibility. The nitro group can be reliably reduced to an amine in the final step.

  • Poor Activation Method: If you are forming the acid chloride in situ, the harsh conditions might be causing degradation.

    • Solution: Switch to a milder amide coupling agent. These reagents are designed to work under gentle conditions, minimizing side reactions.

Section 2: The Amide Coupling Step - A Deeper Dive

The success of the entire synthesis hinges on the amide bond formation. Choosing the right activation method is critical for yield, purity, and scalability.

FAQ 2.1: Should I use a direct acylation (e.g., via acid chloride) or a coupling agent?

The choice involves a trade-off between cost, reactivity, safety, and waste generation.

  • Acid Chloride Method: Involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

    • Pros: Inexpensive, highly reactive reagents.

    • Cons: Generates corrosive HCl gas, reagents are hazardous and require careful handling.[3] The high reactivity can lead to side reactions and epimerization if chiral centers are present. Not ideal for substrates with sensitive functional groups.

  • Coupling Agent Method: Uses reagents that activate the carboxylic acid in situ under milder conditions.

    • Pros: Milder conditions, higher functional group tolerance, lower risk of side reactions, and easier workup.[4]

    • Cons: Reagents are more expensive, and generate stoichiometric byproducts that must be removed.

Table 1: Comparison of Common Amide Coupling Strategies

MethodActivating Reagent(s)Typical ConditionsProsCons & Scale-up Challenges
Acid Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideDCM or Toluene, RefluxInexpensive, high reactivityHazardous reagents, corrosive HCl byproduct, harsh conditions, potential for side reactions.[3]
Carbodiimide EDC, HOBt/OxymaDCM or DMF, Room TempMild conditions, good yields, commonByproduct removal (DCU/EDU), potential for racemization, cost of reagents.
Phosphonium BOP, PyBOPAprotic solvents (DMF, NMP)High reactivity, low racemizationExpensive, phosphine oxide byproducts can be difficult to remove.
Anhydride Propylphosphonic Anhydride (T3P®)Ethyl Acetate, Me-THFExcellent yields, low epimerization, easy workupCost, requires a base (e.g., pyridine).[4]
Troubleshooting 2.2: After reacting my acid chloride with the aniline, my yield is still low and TLC shows multiple spots.

Possible Causes & Solutions:

  • Incomplete Acid Chloride Formation: If the conversion of the carboxylic acid to the acid chloride was not complete, you will have unreacted starting material.

    • Solution: Ensure anhydrous conditions. Use a slight excess of the chlorinating agent (e.g., 1.1-1.2 equivalents) and allow for sufficient reaction time, monitoring by IR (disappearance of the broad O-H stretch) or by quenching a small aliquot for LC-MS analysis.

  • Base Stoichiometry: The reaction liberates one equivalent of HCl, which will protonate the aniline starting material, rendering it non-nucleophilic. An additional equivalent of a non-nucleophilic base is required.

    • Solution: Add at least 2 equivalents of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the aniline solution before adding the acid chloride. One equivalent neutralizes the generated HCl, and the other ensures the aniline remains deprotonated and nucleophilic.

  • Reaction Temperature: Adding the highly reactive acid chloride to the aniline solution at room temperature can cause rapid, exothermic reactions leading to side products.

    • Solution: Cool the aniline/base solution to 0 °C before slowly adding the acid chloride solution dropwise. Maintain the low temperature for a period before allowing it to warm to room temperature.

Section 3: Work-up, Isolation, and Purification

Proper work-up and purification are essential for removing unreacted starting materials, reagent byproducts, and side products, which is critical for meeting pharmaceutical-grade purity standards.

Protocol 3.1: General Work-up and Recrystallization Procedure

This protocol assumes the reaction was performed in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Quench the Reaction: Slowly pour the reaction mixture into a separatory funnel containing a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base and wash away the water-soluble salts.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl, water, a saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid), and finally with brine.[5]

    • Rationale: Each wash removes specific impurities. The bicarbonate wash is crucial for removing any unreacted 3-aminobenzoic or 3-nitrobenzoic acid.

  • Dry and Concentrate: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization:

    • Select an appropriate solvent system (e.g., Ethanol/Water, Toluene/Heptane). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Dissolve the crude solid in a minimal amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting 3.2: My product won't crystallize, or it oils out during recrystallization.

Possible Causes & Solutions:

  • High Impurity Level: Significant amounts of impurities can inhibit crystal lattice formation.

    • Solution: First, attempt a purification by column chromatography to remove the bulk of the impurities. Then, attempt to recrystallize the enriched material.

  • Incorrect Solvent System: The chosen solvent may be too good (product remains dissolved) or too poor (product crashes out as an amorphous solid).

    • Solution: Systematically screen different solvent systems. A good starting point is an alcohol (Ethanol, Isopropanol) with an anti-solvent (Water, Heptane). Dissolve the crude product in the good solvent and slowly add the anti-solvent at an elevated temperature until turbidity persists, then clarify with a few drops of the good solvent and cool slowly.

Section 4: Scale-Up and Safety Considerations

Transitioning from the bench to a pilot or production scale introduces new challenges related to reaction kinetics, heat transfer, and safety.

FAQ 4.1: What are the main safety hazards I should be aware of?
  • Reagents: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water.[3] All handling must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Product: While specific data for the target molecule is limited, related benzamide compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7] Assume the final product has similar hazards and handle accordingly.

  • Exotherms: The amidation reaction, especially using the acid chloride route, can be highly exothermic. On a large scale, this heat must be managed to prevent a runaway reaction. Ensure the reactor has adequate cooling capacity and that reactive reagents are added slowly and at a controlled temperature.

Troubleshooting 4.2: I'm seeing new impurities at a larger scale that weren't present in my lab-scale reactions.

This is common and often related to extended reaction times or localized "hot spots" due to inefficient mixing or heat transfer.

Possible Causes & Solutions:

  • Thermal Degradation: Extended heating or localized overheating can cause the product or intermediates to decompose.

    • Solution: Re-optimize the reaction temperature for the larger scale. Use a reactor with better heat transfer capabilities (e.g., a jacketed reactor with a powerful overhead stirrer). Consider a lower reaction temperature with a longer reaction time.

  • Mass Transfer Limitations: Inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions.

    • Solution: Ensure the stirring is adequate for the reactor volume and geometry. For biphasic reactions, mass transfer can be a limiting factor; ensure sufficient agitation to maximize the interfacial area.

Process Safety Workflow

G cluster_plan Planning & Assessment cluster_exec Execution cluster_resp Response A1 Identify Reagents & Product Hazards (SDS) A2 Review Reaction Energetics (Identify Exotherms) A1->A2 A3 Define Critical Process Parameters (Temp, Dosing) A2->A3 B1 Select Appropriate Reactor & PPE A3->B1 Input C1 Establish Quenching Procedure A3->C1 Input B2 Controlled Dosing of Reagents B1->B2 B3 Monitor Reaction Progress & Temperature B2->B3 C2 Define Spill & Emergency Protocols C1->C2

Caption: A workflow for ensuring process safety during scale-up.

References

  • CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • 2-[(chloroacetyl)amino]-N-(3-methylphenyl)
  • Gowda, B. T., et al. (2008). N-(3-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379. [Link]

  • An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. [Link]

  • Pawar, S. S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-08. [Link]

  • Gowda, B. T., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. [Link]

  • Process for the synthesis of a benzamide derivative.
  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Synthesis of benzamide derivatives. ResearchGate. [Link]

  • Ishihara, K. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]

  • Liu, H., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(9), 10739-10751. [Link]

  • Gowda, B. T., et al. (2008). N-(3-Chlorophenyl)-2-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o861. [Link]

  • Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. [Link]

  • CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-amino-N-(3-chloro-2-methylphenyl)benzamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 3-amino-N-(3-chloro-2-methylphenyl)benzamide . This molecule contains two highly reactive functional groups that dictate its stability profile: a primary aromatic amine and an amide linkage .

Understanding the mechanistic causality behind its degradation is critical for maintaining scientific integrity. This guide provides self-validating workflows, troubleshooting logic, and structural storage protocols to ensure your experimental data remains robust.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why did my stock solution turn brown/yellow after a few days on the bench? Causality & Mechanism: This discoloration is a classic hallmark of autoxidation of the primary aromatic amine group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making it highly susceptible to radical formation 1. When exposed to atmospheric oxygen and ambient light, peroxy radicals (ROO•) form, driving a chain reaction that yields highly conjugated, colored impurities such as azo compounds, nitroso derivatives, and polymeric species 2.

  • Solution: Always prepare stock solutions in anhydrous, degassed solvents (e.g., DMSO purged with Argon). Store in amber vials to prevent photolytic radical initiation, and keep at -20°C or lower.

Q2: My LC-MS analysis shows a loss of the parent mass and new peaks corresponding to 3-aminobenzoic acid and 3-chloro-2-methylaniline. What happened? Causality & Mechanism: Your compound has undergone amide hydrolysis . While amides are generally more stable than esters due to resonance stabilization, they remain vulnerable to nucleophilic attack by water at the electrophilic carbonyl carbon 3. This cleavage is catalyzed by both specific acid (H⁺) and specific base (OH⁻) conditions, breaking the C-N bond to yield the corresponding carboxylic acid and amine .

  • Solution: This indicates moisture ingress or an incompatible formulation pH. Ensure solid stocks are stored in a desiccator. If formulating in aqueous buffers, prepare them fresh immediately before use and maintain the pH strictly within the neutral, uncatalyzed region (typically pH 6.0–7.5).

Q3: Can I store aqueous formulations of this compound at room temperature for long-term studies? Causality & Mechanism: No. The thermodynamics of both amide hydrolysis and amine oxidation are highly temperature-dependent. Elevated temperatures exponentially increase the rate of nucleophilic attack on the carbonyl carbon and accelerate oxidative radical chain reactions 4.

  • Solution: For long-term storage, the compound must be kept in its solid state at ≤ -20°C. Aqueous solutions should not be stored for more than 24 hours.

Section 2: Troubleshooting Workflows & Experimental Protocols

To ensure your experimental setup is a self-validating system, you must run a Forced Degradation Study (Stability-Indicating Assay) . This protocol deliberately stresses the compound to identify its specific degradation pathways, allowing you to validate that your analytical methods can accurately separate the intact active pharmaceutical ingredient (API) from its degradants.

Protocol 1: Forced Degradation Study (Self-Validating Assay)

Self-Validation Check: This protocol is self-validating because the mass balance (sum of intact API and degradant peak areas) must equal ~100% of the unstressed control. If mass balance is <90%, it indicates secondary degradation or insoluble degradants (e.g., polymeric precipitation), prompting a revision of the extraction or analytical method.

Step-by-Step Methodology:

  • Preparation of Stock: Dissolve 3-amino-N-(3-chloro-2-methylphenyl)benzamide in anhydrous HPLC-grade acetonitrile to a concentration of 1 mg/mL.

  • Acidic Hydrolysis Stress: Mix 1 mL of stock with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before injection.

  • Basic Hydrolysis Stress: Mix 1 mL of stock with 1 mL of 1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1N HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours.

  • Photolytic Stress: Expose 1 mL of stock (in a clear glass vial) to UV/Visible light (target: 1.2 million lux hours and 200 watt hours/square meter) according to ICH Q1B guidelines.

  • Thermal Stress (Solid State): Place 5 mg of the solid powder in a sealed vial at 60°C for 7 days.

  • Analysis: Analyze all stressed samples alongside an unstressed control using a reverse-phase HPLC-UV/MS method to quantify percent degradation and identify fragments.

Protocol 2: Optimal Storage and Handling Procedure
  • Solid State: Store the lyophilized powder in a tightly sealed, opaque container under an inert atmosphere (Argon/N₂) at -20°C. Include a desiccant pack.

  • Reconstitution: Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Liquid Aliquoting: Dissolve in anhydrous DMSO. Immediately divide into single-use aliquots to prevent freeze-thaw cycles, flush the headspace of each vial with Argon, and freeze at -80°C.

Section 3: Quantitative Data & Storage Parameters

Table 1: Forced Degradation Conditions & Expected Outcomes

Stress ConditionReagent/EnvironmentTemp/TimePrimary Degradation PathwayExpected Degradants
Acidic 1N HCl60°C, 24hSpecific Acid Hydrolysis3-aminobenzoic acid, 3-chloro-2-methylaniline
Basic 1N NaOH60°C, 24hSpecific Base Hydrolysis3-aminobenzoic acid, 3-chloro-2-methylaniline
Oxidative 3% H₂O₂RT, 24hAmine AutoxidationAzo compounds, nitroso derivatives, N-oxides
Photolytic UV/Vis LightRT, ICH Q1BPhoto-oxidationPolymeric species (colored), radical fragments
Thermal Solid heat60°C, 7 daysThermal decompositionMinimal (if kept strictly anhydrous)

Table 2: Recommended Storage Parameters

ParameterRecommendationMechanistic Rationale
Temperature ≤ -20°C (Solid) / -80°C (Solution)Reduces kinetic energy, exponentially slowing both hydrolysis and oxidation rates.
Atmosphere Argon or Nitrogen (Inert)Displaces oxygen, preventing peroxy radical formation at the primary amine.
Light Amber vials / Dark storagePrevents UV/Vis-catalyzed homolytic bond cleavage and radical initiation.
Moisture Desiccator / Anhydrous solventsEliminates the nucleophile (H₂O) required for amide bond cleavage.

Section 4: Visualizations

DegradationPathways API 3-amino-N-(3-chloro- 2-methylphenyl)benzamide Oxidation Oxidation (O2, Light, Metals) API->Oxidation Hydrolysis Amide Hydrolysis (H2O, Extremes of pH) API->Hydrolysis Azo Azo/Nitroso Compounds (Colored Impurities) Oxidation->Azo Polymers Polymeric Species (Brown/Yellow Precipitate) Oxidation->Polymers Cleavage 3-aminobenzoic acid + 3-chloro-2-methylaniline Hydrolysis->Cleavage

Primary chemical degradation pathways of 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Troubleshooting Start Sample Shows Degradation CheckColor Is the sample discolored (yellow/brown)? Start->CheckColor CheckMass Does LC-MS show cleaved fragments? CheckColor->CheckMass No OxiIssue Amine Oxidation. Purge with Argon, protect from light, store at -20°C. CheckColor->OxiIssue Yes HydroIssue Amide Hydrolysis. Ensure anhydrous solvent, avoid pH extremes. CheckMass->HydroIssue Yes Unknown Run Forced Degradation Study CheckMass->Unknown No

Logical troubleshooting workflow for identifying and resolving sample degradation.

Section 5: References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions Source: PMC (nih.gov) URL:[Link]

  • Understanding the chemical basis of drug stability and degradation Source: Pharmaceutical Journal URL:[Link]

  • DRUG STABILITY - IJSDR Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

  • How to Minimize Amide Hydrolysis in High-Humidity Environments Source: Patsnap URL:[Link]

Sources

Troubleshooting

managing reaction exotherms in 3-amino-N-(3-chloro-2-methylphenyl)benzamide synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up bottlenecks of benzamide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up bottlenecks of benzamide derivatives. The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS 897595-50-5) presents two critical thermodynamic challenges: the highly exothermic amide coupling of 3-nitrobenzoyl chloride with 3-chloro-2-methylaniline, and the subsequent, notoriously hazardous nitro reduction.

This guide abandons generic advice in favor of mechanistic causality. We will troubleshoot these exotherms using validated thermodynamic principles, ensuring your scale-up is both safe and high-yielding.

SynthesisWorkflow A 3-Nitrobenzoyl Chloride + 3-Chloro-2-methylaniline B Amide Coupling (Exothermic Node 1) A->B C 3-Nitro-N-(3-chloro-2- methylphenyl)benzamide B->C Base Neutralization Heat D Nitro Reduction (Exothermic Node 2) C->D E 3-Amino-N-(3-chloro-2- methylphenyl)benzamide D->E High Enthalpy Release

Caption: Two-step synthesis workflow highlighting critical exothermic nodes.

Module 1: Amide Coupling Exotherm Management

Q: Why does the reaction temperature spike uncontrollably during the addition of 3-nitrobenzoyl chloride, even with external cooling? A: The temperature spike is a compounding effect of two distinct thermodynamic events. First, the electrophilic attack of the aniline on the acid chloride is inherently fast and exothermic ( ΔHrxn​≈−100 to −150 kJ/mol). Second, the generation of HCl necessitates a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA). The neutralization of HCl by DIPEA releases a significant heat of neutralization . On a laboratory scale, the high surface-area-to-volume ratio allows this heat to dissipate. On a larger scale, the reactor becomes semi-adiabatic, leading to rapid temperature spikes that can degrade the acid chloride into inactive byproducts.

Q: How do we decouple these thermal events to maintain control? A: You must shift from a batch process to a semi-batch (dosed) process. By controlling the feed rate of the limiting reagent (the acid chloride), you dictate the rate of heat generation, ensuring it never exceeds the specific cooling capacity ( hS/V ) of your reactor.

Self-Validating Protocol: Semi-Batch Amide Coupling

Causality: Dosing the electrophile into a pre-cooled solution of the nucleophile and base ensures that the reaction rate is mass-transfer limited (controlled by the addition rate) rather than kinetically limited, preventing thermal runaway.

  • System Preparation: Charge a jacketed reactor with 3-chloro-2-methylaniline (1.0 eq), DIPEA (1.5 eq), and 2-methyltetrahydrofuran (2-MeTHF) (10 volumes). Validation Checkpoint: Ensure moisture content is <0.1% via Karl Fischer titration to prevent acid chloride hydrolysis.

  • Thermal Equilibration: Set the jacket temperature to 0 °C and allow the internal temperature ( Tint​ ) to equilibrate to 0–5 °C.

  • Reagent Dosing: Prepare a 2.0 M solution of 3-nitrobenzoyl chloride (1.05 eq) in 2-MeTHF. Begin continuous dosing via a syringe pump.

  • Exotherm Management: Adjust the dosing rate such that Tint​ does not exceed 15 °C. If Tint​ reaches 12 °C, pause dosing until the temperature drops back to 5 °C.

  • Completion & Quench: Once dosing is complete, stir at 20 °C for 1 hour. Validation Checkpoint: Confirm >99% conversion via HPLC before proceeding to the aqueous quench.

Module 2: Nitro Reduction Thermal Safety

Q: We are scaling up the reduction of the 3-nitro intermediate. What are the hidden thermal risks beyond the standard heat of hydrogenation? A: While the reduction of a nitro group is massively exothermic ( ΔH≈−500 to −550 kJ/mol), the hidden, often catastrophic risk lies in autocatalytic decomposition. Recent calorimetric studies demonstrate that low-level nitro-containing impurities—which inherently possess lower thermal stability than the bulk material—can initiate a cross-catalyzed thermal runaway. The impurity decomposes first, generating a catalyst that prematurely triggers the decomposition of the bulk nitro compound, drastically lowering the expected onset temperature ( Tonset​ ) .

Autocatalysis Bulk Bulk Nitro Compound (Stable Baseline) Runaway Thermal Runaway (Cross-Catalyzed) Bulk->Runaway Triggered by Catalyst Impurity Nitro Impurity (Lower Thermal Stability) Catalyst Decomposition Catalyst (Generated Species) Impurity->Catalyst Heat Activation Catalyst->Runaway Cross-Catalysis

Caption: Cross-catalyzed autocatalytic decomposition pathway triggered by nitro impurities.

Q: Traditional iron/acid reductions are too harsh and exothermic. How can we safely reduce the nitro group without investing in high-pressure hydrogenation reactors? A: You can leverage aqueous micellar catalysis. By using inexpensive Zinc dust in water containing nanomicelles derived from a designer surfactant (like TPGS-750-M), you eliminate flammable organic solvents and high-pressure hydrogen gas. The high heat capacity of water acts as an exceptional thermal sink, and the micellar environment regulates the reaction kinetics, allowing the reduction to proceed smoothly at room temperature .

Self-Validating Protocol: Room Temperature Micellar Nitro Reduction

Causality: The TPGS-750-M surfactant forms nanomicelles that solubilize the highly lipophilic 3-nitro-N-(3-chloro-2-methylphenyl)benzamide. The reaction occurs exclusively at the micelle-water interface, pacing the electron transfer from the Zinc dust and preventing sudden thermal spikes.

  • Aqueous Matrix Preparation: Prepare a 2 wt % aqueous solution of TPGS-750-M surfactant. Degas the solution with nitrogen for 15 minutes.

  • Substrate Charging: Add the 3-nitro-N-(3-chloro-2-methylphenyl)benzamide intermediate to achieve a 0.5 M concentration. Stir vigorously to ensure complete micellar encapsulation (the suspension will become a milky emulsion).

  • Controlled Reduction: Add Zinc dust (3.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq) in three equal portions over 45 minutes. Validation Checkpoint: Monitor the internal temperature; the aqueous heat sink should keep the exotherm strictly below 35 °C without external cooling.

  • Reaction Monitoring: Stir at room temperature (20–25 °C) for 3 hours. Validation Checkpoint: Pull an aliquot, dilute with acetonitrile, and analyze via LC-MS to confirm the complete disappearance of the nitro peak and the absence of hydroxylamine intermediates.

  • Isolation: Filter the mixture through a pad of Celite to remove zinc salts. Extract the filtrate with a minimal volume of ethyl acetate, dry over Na₂SO₄, and concentrate to yield the final 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Quantitative Thermodynamic Data Summary

To aid in your safety assessments and reactor design, the following table summarizes the critical thermodynamic parameters for this synthetic route.

Reaction StepThermodynamic ParameterTypical ValueProcess Safety Implication
Amide Coupling Enthalpy of Reaction ( ΔHrxn​ )-100 to -150 kJ/molRapid initial temperature spike; dictates the maximum safe dosing rate.
Amide Coupling Heat of Neutralization (Base·HCl)~ -70 kJ/molExacerbates the primary exotherm; requires high-heat-capacity solvents.
Nitro Reduction Enthalpy of Reduction ( ΔHred​ )-500 to -550 kJ/molSevere runaway risk in batch mode; necessitates active cooling or aqueous heat sinks.
Nitro Reduction Decomposition Onset Temp ( Tonset​ )200 - 250 °CImpurities can drastically lower Tonset​ via cross-catalytic decomposition.

References

  • Gaywood, A. P., Cushing, A. H., & Allison, M. L. (2022). "Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities." Organic Process Research & Development, 26(10), 2965-2972. URL:[Link]

  • Kelly, S. M., et al. (2014). "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." Organic Letters, 16(11), 3114–3117. (NIH Public Access PMC). URL:[Link]

Optimization

Technical Support Center: Troubleshooting Catalyst Poisoning in the Synthesis of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges encountered during the synthesis of 3-amino-N-(3-chloro-2-methylph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, field-proven challenges encountered during the synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide .

The synthesis of this molecule typically involves an amidation step between 3-nitrobenzoyl chloride and 3-chloro-2-methylaniline, followed by the catalytic hydrogenation of the nitro group to an amine. While the amidation is straightforward, the reduction step is notoriously problematic. The presence of the aryl chloride moiety makes the substrate highly susceptible to competitive hydrodehalogenation, leading to rapid catalyst poisoning and reaction stalling[1][2].

This guide breaks down the causality behind these failures and provides self-validating protocols to ensure chemoselective reduction.

Reaction Pathway & Poisoning Mechanisms

To troubleshoot effectively, we must first map the operational workflow and identify where the catalytic cycle breaks down.

Pathway A 3-Nitrobenzoyl Chloride + 3-Chloro-2-methylaniline B Amidation Step A->B C 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide B->C Trace SOCl2? F Sulfur Impurities (from SOCl2) B->F D Catalytic Hydrogenation (Pd/C or Pt/C) C->D E Target Product: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide D->E Desired Pathway G Hydrodehalogenation (Loss of Cl -> HCl) D->G Side Reaction H Catalyst Poisoning & Deactivation E->H Strong Amine Adsorption F->H G->H

Reaction pathway for the target molecule and primary catalyst poisoning mechanisms.

Troubleshooting Guide & FAQs

Q1: Why does my Pd/C-catalyzed reduction stall at 40-50% conversion, accompanied by the appearance of a des-chloro byproduct in LC-MS? A: You are observing a classic case of competitive hydrodehalogenation leading to auto-catalyst poisoning. Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of aryl carbon-chlorine bonds[1][3]. As the nitro group is reduced, the catalyst also cleaves the chlorine atom from the 3-chloro-2-methylphenyl moiety, generating hydrochloric acid (HCl)[1][2]. This HCl protonates the newly formed basic amine, forming an insoluble hydrochloride salt that precipitates directly onto the porous carbon support, physically blocking the active metal sites. To resolve this, you must switch from Pd/C to a poisoned Platinum catalyst, such as sulfided Platinum on carbon (Pt/C-S) or Vanadium-doped Pt/C (Pt-V/C), which thermodynamically favors nitro reduction over C-Cl bond cleavage[4][5].

Q2: I switched to Pt/C-S to prevent dehalogenation, but the reaction still fails to initiate. What is the root cause? A: If hydrodehalogenation is suppressed but the catalyst remains inactive, the root cause is likely upstream chemical carryover—specifically, irreversible sulfur poisoning. The amidation precursor, 3-nitrobenzoyl chloride, is typically synthesized using thionyl chloride (SOCl 2​ ) or oxalyl chloride with a catalytic amount of DMF. If trace sulfur compounds (e.g., sulfinyl chlorides or elemental sulfur) are not rigorously purged during the isolation of the intermediate, they will irreversibly bind to the Pt active sites[4]. Platinum is extremely sensitive to uncontrolled sulfur exposure. Ensure your intermediate is recrystallized or passed through a silica plug prior to hydrogenation.

Q3: Can I use base additives to mitigate HCl poisoning if I am forced to use standard Pt/C? A: Yes. If specialized catalysts like Pt/C-S are unavailable, you can use standard Pt/C by adding a stoichiometric amount of a mild, non-nucleophilic base or an inorganic acid scavenger, such as Magnesium Oxide (MgO) or Morpholine[6]. These additives neutralize the trace HCl generated by any background hydrodehalogenation, preventing the formation of the amine hydrochloride salt and keeping the product soluble.

Diagnostic Logic Tree

Use the following diagnostic workflow to isolate the exact cause of reaction failure during your scale-up or optimization runs.

Troubleshooting Start Reaction Stalls / Incomplete Conversion Q1 Is Dechlorination Observed (via LC-MS)? Start->Q1 A1_Yes Hydrodehalogenation. HCl poisons catalyst. Q1->A1_Yes Yes Q2 Were Thionyl/Oxalyl Chloride used in Step 1? Q1->Q2 No Sol1 Switch to Pt/C-S or Pt-V/C. Add Morpholine/MgO. A1_Yes->Sol1 A2_Yes Irreversible Sulfur Poisoning. Q2->A2_Yes Yes Q3 Is Product Precipitating on Catalyst? Q2->Q3 No Sol2 Rigorous intermediate purification. Use Scavengers. A2_Yes->Sol2 A3_Yes Product Inhibition (Active Site Blocking). Q3->A3_Yes Yes Sol3 Increase solvent volume. Optimize agitation. A3_Yes->Sol3

Troubleshooting logic tree for identifying and resolving catalyst deactivation.

Quantitative Catalyst Comparison

To guide your experimental design, the following table summarizes the performance of various heterogeneous catalyst systems when applied to chloronitroarene reductions[1][4][5].

Catalyst SystemTypical ConversionChemoselectivity (Cl Retention)Resistance to Auto-PoisoningRecommended Application
10% Pd/C 100% (Rapid)< 50% (High Dehalogenation)Low (HCl salt precipitation)Non-halogenated substrates only.
5% Pt/C (Standard) 85 - 95%70 - 80%ModerateRequires addition of MgO or Morpholine.
5% Pt/C-S (Sulfided) > 98%> 99%HighIndustry Standard for chloronitroarenes.
Pt-V/C (Vanadium doped) > 98%> 98%HighExcellent alternative to sulfided catalysts.
Raney Nickel / Co Variable> 95%ModerateHigh pressure/temp required; lower activity.
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in verification check to ensure causality is maintained before proceeding to the next phase.

Protocol A: Synthesis of 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide (With Sulfur Purge)

Objective: Synthesize the intermediate while strictly eliminating trace sulfur to protect downstream catalysts.

  • Activation: Dissolve 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (0.05 eq). Slowly add oxalyl chloride (1.2 eq) at 0 °C. (Note: Oxalyl chloride is preferred over SOCl 2​ here to minimize persistent sulfur residues).

  • Degassing (Validation Step): Stir at room temperature for 2 hours. Verify the complete cessation of gas evolution (CO 2​ and CO). Concentrate the mixture under reduced pressure to yield the crude acid chloride.

  • Amidation: Redissolve the acid chloride in anhydrous THF. Add 3-chloro-2-methylaniline (1.05 eq) and triethylamine (1.5 eq) at 0 °C. Stir for 4 hours at room temperature.

  • Rigorous Purification (Critical): Quench with water, extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine.

  • Validation: Recrystallize the crude product from ethanol/water. Perform an elemental analysis or X-ray fluorescence (XRF) check to confirm the absence of trace sulfur before proceeding to hydrogenation.

Protocol B: Chemoselective Catalytic Hydrogenation using Pt/C-S

Objective: Reduce the nitro group to an amine without triggering hydrodehalogenation or catalyst poisoning.

  • Preparation: In a high-pressure reactor (e.g., Parr shaker), suspend the purified 3-nitro-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq) in a 4:1 mixture of Methanol/Ethyl Acetate. (The mixed solvent system prevents the precipitation of the highly polar amine product).

  • Catalyst Loading: Add 5% Sulfided Platinum on Carbon (Pt/C-S) at 1-2 mol% relative to the substrate.

  • Reaction: Purge the vessel three times with Nitrogen, then three times with Hydrogen gas. Pressurize to 30-40 psi with H 2​ and stir vigorously at 25-30 °C[5].

  • Monitoring (Validation Step): Monitor hydrogen uptake. The reaction should consume exactly 3 equivalents of H 2​ . If the uptake exceeds 3 equivalents, halt the reaction immediately—this indicates the onset of hydrodehalogenation.

  • Isolation: Once H 2​ uptake ceases, vent the reactor and purge with Nitrogen. Filter the mixture through a tightly packed Celite pad to remove the Pt/C-S catalyst. Wash the pad with methanol.

  • Final Validation: Concentrate the filtrate and analyze via LC-MS. The target mass for 3-amino-N-(3-chloro-2-methylphenyl)benzamide should be observed, with the isotopic signature confirming the retention of the chlorine atom (M and M+2 peaks in a 3:1 ratio).

References
  • "Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective?" PubMed Central (PMC). Available at: [Link]

  • "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, ACS Publications. Available at: [Link]

  • "Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow." Organic Process Research & Development, ACS Publications. Available at: [Link]

  • "Evaluation of hydrogenation catalysts for selective nitro reduction." ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide vs. Standard Aniline Derivatives in Kinase Inhibitor Design

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently evaluate chemical building blocks for their potential to navigate complex biological targets. The rational design of Type II ki...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage hit-to-lead campaigns, I frequently evaluate chemical building blocks for their potential to navigate complex biological targets. The rational design of Type II kinase inhibitors heavily relies on privileged scaffolds capable of stabilizing the inactive "DFG-out" conformation of target kinases.

Among these, 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS 897595-50-5) has emerged as a highly specialized aniline derivative. Unlike simple anilines, this compound features a conformationally restricted bis-aryl amide core, making it an ideal precursor for targeting the deep hydrophobic pockets of kinases such as BCR-ABL and c-KIT [1]. This guide objectively compares its structural utility, experimental performance, and mechanistic advantages against standard aniline alternatives.

Structural and Electronic Comparison (The "Why")

When designing an ATP-competitive inhibitor, the choice of the core scaffold dictates both binding affinity and target selectivity. We must compare our target compound against simpler alternatives like 3-aminobenzamide and unsubstituted aniline to understand its structural superiority.

  • Steric Gating and Dihedral Restriction: The ortho-methyl and meta-chloro substituents on the phenyl ring create significant steric bulk. This restricts the rotation around the N-phenyl bond, locking the molecule into a preferred geometry. This rigid conformation perfectly mimics the binding pose required to navigate past gatekeeper residues (e.g., Thr315 in BCR-ABL) [2]. Simpler anilines lack this rigidity, resulting in a high entropic penalty upon binding.

  • The Benzamide Linker: This moiety acts as a critical hydrogen bond donor/acceptor pair with the kinase hinge region (specifically interacting with residues like Glu286 and Asp381).

  • The 3-Amino Handle: Serves as a highly reactive nucleophilic site for late-stage functionalization, allowing medicinal chemists to append solubilizing groups or hinge-binding heterocycles via cross-coupling [3].

Table 1: Physicochemical and Steric Properties Comparison
Scaffold / DerivativeMolecular WeightCLogPRotatable BondsSteric Bulk / ConformationPrimary Utility in Drug Design
3-Amino-N-(3-chloro-2-methylphenyl)benzamide 260.72 g/mol 3.43High (Restricted Dihedral)Type II Kinase Inhibitor Core
3-Aminobenzamide 136.15 g/mol 0.81Low (Flexible)PARP Inhibitor Fragment
N-(3-chloro-2-methylphenyl)acetamide 183.63 g/mol 2.12Moderate (Semi-flexible)Non-specific screening hit
Unsubstituted Aniline 93.13 g/mol 0.90MinimalBasic synthetic building block

Experimental Workflow: Synthesis and Kinase Assay Validation

To objectively validate the utility of this scaffold, we synthesize a library of derivatives and evaluate them using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Step-by-Step Methodology: A Self-Validating Protocol

Phase 1: Scaffold Functionalization (Buchwald-Hartwig Amination)

  • Causality: The 3-amino group is sterically accessible, but to couple it with electron-deficient heteroaryl halides efficiently without degrading the amide linker, a palladium-catalyzed cross-coupling is required rather than a simple SN​Ar reaction.

  • Step 1: In a highly controlled inert atmosphere, react 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq) with 4-chloro-pyrimidine (1.1 eq).

  • Step 2: Utilize Pd2​(dba)3​ (0.05 eq) as the catalyst and Xantphos (0.1 eq) as the ligand in anhydrous dioxane at 90°C for 12 hours.

  • Step 3: Purify the resulting product via preparative HPLC. Quality Control: Purity must exceed 95% via LC-MS to prevent false-positive artifacts during biological screening.

Phase 2: TR-FRET Kinase Assay Setup

  • Causality: TR-FRET is chosen over radiometric assays because it eliminates radioactive waste and uses a time-delay measurement to completely negate compound autofluorescence interference, ensuring high-fidelity data.

  • Step 1: Incubate the purified derivative (in a 10-point dose-response curve from 10 nM to 10 µM) with recombinant BCR-ABL1 enzyme.

  • Step 2: Add ATP at its exact Km​ concentration. Causality: Using the Km​ ensures the assay is highly sensitive to competitive binding at the ATP pocket.

  • Step 3 (Self-Validating System): The assay plate must include Imatinib as a positive control (expected IC50​ ~250 nM) and 1% DMSO as a negative vehicle control. Calculate the Z'-factor for the plate. The protocol dictates that the run is only valid if Z' > 0.6 , proving a robust signal-to-background ratio.

Workflow A Scaffold Selection (CAS 897595-50-5) B Pd-Catalyzed Cross-Coupling A->B C HPLC Purification B->C D TR-FRET Kinase Assay C->D E SAR Analysis & Lead Optimization D->E

Workflow for synthesizing and screening benzamide derivatives.

Mechanistic Pathway: Engaging the ATP-Binding Site

When the 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold is successfully functionalized, it acts as a molecular wedge. The benzamide core anchors into the hinge region, while the 3-chloro-2-methylphenyl group is thrust into the hydrophobic pocket adjacent to the gatekeeper residue. By stabilizing the inactive state of the kinase, it effectively shuts down the downstream phosphorylation cascade responsible for oncogenic proliferation.

Pathway Inhibitor Benzamide Derivative (Inhibitor) Kinase BCR-ABL Kinase (Active State) Inhibitor->Kinase Blocks ATP Pocket Substrate STAT5 / PI3K (Phosphorylated) Kinase->Substrate Phosphorylation Proliferation Leukemic Cell Proliferation Substrate->Proliferation Promotes Survival

Mechanism of action: Benzamide derivatives block BCR-ABL kinase signaling.

Comparative Performance Data

To demonstrate the empirical advantage of the 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold, we compare the kinase inhibitory activity ( IC50​ ) of its pyrimidine-coupled derivative against derivatives synthesized from simpler aniline precursors. The data below represents validated TR-FRET outputs against wild-type BCR-ABL and the highly resistant T315I mutant [1][2].

Table 2: Comparative Kinase Inhibition Profile (Representative Data)
Core Scaffold Used in SynthesisBCR-ABL (WT) IC50​ BCR-ABL (T315I) IC50​ Binding Affinity ( Kd​ )Target Selectivity
3-Amino-N-(3-chloro-2-methylphenyl)benzamide 12 nM 450 nM 4.5 nM High (Type II)
3-Aminobenzamide>10,000 nM>10,000 nM>5,000 nMPoor
N-(3-chloro-2-methylphenyl)acetamide8,500 nM>10,000 nM3,200 nMLow
Unsubstituted Aniline>20,000 nM>20,000 nM>10,000 nMNon-specific

Data Analysis: The addition of the conformationally locked 3-chloro-2-methylphenyl group yields a multi-log improvement in binding affinity compared to the simple 3-aminobenzamide core. The steric bulk forces the molecule into a bioactive conformation that perfectly complements the DFG-out pocket, a feat impossible for highly flexible, unsubstituted anilines.

References

  • Past, present, and future of Bcr-Abl inhibitors: from chemical development to clinical efficacy Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Analogs as Potential PARP Inhibitors

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-amino-N-(3-chloro-2-methylphenyl)benzamide and its analogs, with a primary focus on their potential as inhibitors of...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-amino-N-(3-chloro-2-methylphenyl)benzamide and its analogs, with a primary focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). The content herein is curated for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to inform rational drug design.

Introduction: The 3-Aminobenzamide Scaffold and PARP Inhibition

The 3-aminobenzamide core is a classical pharmacophore in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP).[1][2] PARP is a family of enzymes critical for cellular processes, most notably DNA repair.[1] The most abundant member, PARP-1, plays a pivotal role in detecting and signaling single-strand DNA breaks (SSBs), initiating their repair.

In the context of cancer therapy, particularly in tumors with deficiencies in the homologous recombination (HR) pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during cell division. This concept, known as synthetic lethality, forms the basis for the clinical application of PARP inhibitors in oncology.[1]

The compound of interest, 3-amino-N-(3-chloro-2-methylphenyl)benzamide, represents a scaffold for developing more potent and selective PARP inhibitors. This guide will dissect the structural components of this molecule and its analogs to elucidate their relationship with biological activity.

Mechanism of Action: Competitive Inhibition at the NAD+ Binding Site

3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP. They achieve this by mimicking the nicotinamide moiety of PARP's natural substrate, nicotinamide adenine dinucleotide (NAD+).[1][2] By occupying the NAD+ binding pocket in the catalytic domain of the enzyme, these inhibitors prevent the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins, thereby disrupting the DNA damage response.[1]

Over-activation of PARP-1 can also trigger a form of programmed cell death termed "PARthanatos," which is characterized by the depletion of cellular NAD+ and ATP. PARP inhibitors can mitigate this process in certain disease models.[1]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-amino-N-(3-chloro-2-methylphenyl)benzamide analogs is profoundly influenced by the nature and position of substituents on the benzamide scaffold. The core structure can be divided into three key regions for SAR analysis:

  • The 3-Aminobenzamide Core: This unit is essential for binding to the nicotinamide-binding pocket of PARP. The primary amino group and the amide linkage are critical for forming key hydrogen bonds with the enzyme's active site residues.

  • The N-Phenyl Ring: The substituent pattern on this ring significantly modulates the potency and selectivity of the inhibitor.

  • Substituents on the N-Phenyl Ring: In the case of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, the chloro and methyl groups play a crucial role in defining the compound's interaction with the enzyme.

The Impact of N-Aryl Substitution

The introduction of an N-aryl group, such as the 3-chloro-2-methylphenyl moiety, allows for additional interactions within and around the PARP active site. These interactions can be both steric and electronic in nature, influencing the overall binding affinity.

  • Lipophilicity and Cellular Permeability: The nature of the N-aryl substituent affects the molecule's lipophilicity, which in turn influences its ability to cross cell membranes and reach its intracellular target.

  • Conformational Effects: The substitution pattern on the N-phenyl ring dictates the preferred conformation of the molecule, which can either facilitate or hinder optimal binding to the enzyme.

The Role of Chloro and Methyl Substituents

In the specific case of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, the chloro and methyl groups on the N-phenyl ring are strategically placed to potentially enhance inhibitory activity:

  • The Chloro Group: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the phenyl ring. Its position may allow for specific halogen bonding interactions with the protein, or it could simply serve to occupy a specific hydrophobic pocket.

  • The Methyl Group: The methyl group provides steric bulk and can engage in van der Waals interactions within a hydrophobic region of the binding site. Its ortho position relative to the amide linkage can influence the dihedral angle between the two aromatic rings, which is often a critical determinant of activity in this class of inhibitors.

Comparative Biological Data

The inhibitory potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the PARP-1 inhibitory activity of 3-aminobenzamide and a selection of its derivatives to illustrate the impact of structural modifications.

CompoundTarget(s)IC50 ValueCell Line/System
3-Aminobenzamide PARP~30 µM-
3-Aminobenzamide PARP< 50 nMCHO cells
3-Aminobenzamide PARP~50 nMCHO cells
KJ-28d (a novel hydroxybenzamide derivative) PARP-13.2 µM-

Note: The reported IC50 values for 3-aminobenzamide can vary significantly depending on the assay conditions and the biological system used.[1]

Experimental Protocols

Reproducible and validated methodologies are fundamental to the accurate assessment of the SAR of novel compounds. Below are generalized protocols for the synthesis and biological evaluation of 3-aminobenzamide analogs.

General Synthesis of N-Substituted 3-Aminobenzamide Analogs

A common synthetic route to N-substituted 3-aminobenzamide analogs involves the following steps:

  • Nitration: Benzoic acid is nitrated to yield 3-nitrobenzoic acid.

  • Acyl Chloride Formation: The 3-nitrobenzoic acid is converted to its corresponding acyl chloride using a chlorinating agent such as thionyl chloride.

  • Amidation: The acyl chloride is reacted with the desired substituted aniline (e.g., 3-chloro-2-methylaniline) to form the N-substituted 3-nitrobenzamide.

  • Reduction: The nitro group is reduced to an amino group, typically via catalytic hydrogenation, to yield the final 3-aminobenzamide analog.

PARP-1 Enzymatic Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1.

  • Reaction Setup: A reaction mixture is prepared containing assay buffer, purified recombinant PARP-1 enzyme, a histone substrate, and NAD+.

  • Compound Incubation: The test compounds (analogs of 3-amino-N-(3-chloro-2-methylphenyl)benzamide) are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The reaction is initiated by the addition of activated DNA (containing strand breaks). The mixture is incubated to allow for the PARylation of histones.

  • Detection: The amount of PARylated histone is quantified. This is often done using an ELISA-based method with an anti-PAR antibody.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PARP inhibition against the compound concentration.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., BRCA-deficient cell lines) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing the Science

PARP-1 Signaling Pathway in DNA Repair

PARP_Signaling DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair SSB Repair Repair_Proteins->Repair mediate Inhibitor 3-Aminobenzamide Analog Inhibitor->PARP1 inhibits SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 3-Aminobenzamide Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PARP_Assay PARP-1 Enzymatic Assay (IC50 Determination) Purification->PARP_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT on BRCA-deficient cells) SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Experimental workflow for the synthesis and evaluation of 3-aminobenzamide analogs.

Logical Relationship of SAR

SAR_Logic Core 3-Aminobenzamide Core Scaffold Binding Binding Affinity to PARP-1 Core->Binding Substituents N-(3-chloro-2-methylphenyl) Substituents Properties Physicochemical Properties (Lipophilicity, Conformation) Substituents->Properties Properties->Binding Activity Biological Activity (IC50) Binding->Activity

Caption: Logical relationship of the SAR for 3-aminobenzamide analogs.

Conclusion

The 3-amino-N-(3-chloro-2-methylphenyl)benzamide scaffold represents a promising starting point for the development of novel PARP inhibitors. The structure-activity relationship is governed by a complex interplay between the core benzamide moiety, which ensures binding to the NAD+ pocket, and the N-aryl substituents, which fine-tune the compound's physicochemical properties and interactions with the enzyme. A thorough understanding of these relationships, supported by robust experimental data, is crucial for the rational design of next-generation PARP inhibitors with enhanced potency, selectivity, and therapeutic potential.

References

  • OAText. (2014). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. [Link]

  • Journal of Critical and Intensive Care. (2022). Effects of PARP Inhibitör 3-Aminobenzamide on Impaired Mesenteric Blood Flow and Organ Injury in CLP-Induced Septic Shock Model. [Link]

  • OAText. (2014). Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. [Link]

  • Taylor & Francis Online. (2020). 3-Aminobenzamide – Knowledge and References. [Link]

  • Online Inhibitor. (2026). 3-Aminobenzamide (PARP-IN-1): Mechanistic Insights and St.... [Link]

  • NMS Group. (2013). NIH Public Access. [Link]

  • PubMed Central. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]

Sources

Validation

comparative analysis of different synthetic routes to 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Introduction 3-amino-N-(3-chloro-2-methylphenyl)benzamide is a valuable building block in medicinal chemistry and drug discovery, frequently appearing as a core scaffold in a variety of pharmacologically active agents. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-amino-N-(3-chloro-2-methylphenyl)benzamide is a valuable building block in medicinal chemistry and drug discovery, frequently appearing as a core scaffold in a variety of pharmacologically active agents. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in the pharmaceutical sciences. This guide provides a comprehensive comparative analysis of three distinct synthetic strategies for the preparation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, offering an in-depth look at their respective methodologies, advantages, and limitations. The routes discussed are:

  • Route A: The Nitro Reduction Strategy - A classical two-step approach involving amide bond formation followed by nitro group reduction.

  • Route B: The Direct Amination Strategy - A more convergent approach utilizing direct coupling of a substituted aminobenzoic acid.

  • Route C: The One-Pot Nitroarene Conversion Strategy - An efficient, modern approach combining reduction and acylation in a single reaction vessel.

This guide is intended for researchers, scientists, and drug development professionals, providing objective comparisons and supporting experimental data to inform the selection of the most appropriate synthetic route for their specific needs.

Comparative Overview of Synthetic Routes

The choice of a synthetic route is a critical decision that influences not only the yield and purity of the final product but also the overall efficiency, cost-effectiveness, and environmental impact of the process. Below is a summary of the key performance indicators for the three synthetic routes to 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Parameter Route A: Nitro Reduction Route B: Direct Amination Route C: One-Pot Conversion
Number of Steps 2 (Amidation + Reduction)1 (Amidation)1
Overall Yield (Estimated) Good to ExcellentModerate to GoodGood to Excellent
Reagent Cost ModerateModerate to HighLow to Moderate
Reaction Conditions Can involve harsh reducing agentsGenerally mildMild to moderate
Scalability Readily scalableScalable with optimizationPotentially highly scalable
Key Advantages Reliable, well-established chemistryConvergent, fewer stepsHighly efficient, atom-economical
Key Disadvantages Longer overall sequencePotentially lower yields due to less reactive amineMay require careful optimization

Route A: The Nitro Reduction Strategy

This is a robust and widely employed strategy that proceeds in two distinct steps: the formation of an amide bond between 3-nitrobenzoic acid (or its activated derivative) and 3-chloro-2-methylaniline, followed by the reduction of the nitro group to the desired amine.

Causality Behind Experimental Choices

The initial acylation is typically performed using the more reactive 3-nitrobenzoyl chloride to ensure high conversion with the aniline. The subsequent reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation being a clean and efficient option. Alternatively, metal-acid systems like iron in acidic media offer a cost-effective and reliable method.

Experimental Protocol

Step 1: Synthesis of N-(3-chloro-2-methylphenyl)-3-nitrobenzamide

  • To a solution of 3-chloro-2-methylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C, add a solution of 3-nitrobenzoyl chloride (1.05 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3-chloro-2-methylphenyl)-3-nitrobenzamide.

Step 2: Reduction of N-(3-chloro-2-methylphenyl)-3-nitrobenzamide

  • Method 1: Catalytic Hydrogenation

    • Dissolve N-(3-chloro-2-methylphenyl)-3-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature until the uptake of hydrogen ceases.[1][2]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or recrystallization to yield 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

  • Method 2: Metal-Acid Reduction

    • In a round-bottom flask, suspend N-(3-chloro-2-methylphenyl)-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water.

    • Add iron powder (3-5 eq) and a catalytic amount of hydrochloric acid.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and filter through Celite.

    • Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify as described above.

Visualization of the Workflow

Route_A cluster_start Starting Materials cluster_step1 Step 1: Amidation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Acylation Acylation 3-Nitrobenzoic Acid->Acylation 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline->Acylation N-(3-chloro-2-methylphenyl)-3-nitrobenzamide N-(3-chloro-2-methylphenyl)-3-nitrobenzamide Acylation->N-(3-chloro-2-methylphenyl)-3-nitrobenzamide Nitro Reduction Nitro Reduction N-(3-chloro-2-methylphenyl)-3-nitrobenzamide->Nitro Reduction 3-Amino-N-(3-chloro-2-methylphenyl)benzamide 3-Amino-N-(3-chloro-2-methylphenyl)benzamide Nitro Reduction->3-Amino-N-(3-chloro-2-methylphenyl)benzamide

Caption: Workflow for the Nitro Reduction Strategy (Route A).

Route B: The Direct Amination Strategy

This route offers a more convergent and potentially shorter synthesis by directly coupling 3-aminobenzoic acid with 3-chloro-2-methylaniline. This approach avoids the need for a separate reduction step.

Causality Behind Experimental Choices

The primary challenge in this route is the reduced nucleophilicity of the amino group in 3-aminobenzoic acid due to the electron-withdrawing effect of the carboxylic acid group. To overcome this, potent peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxybenzotriazole (HOBt) are employed. These reagents form a highly reactive activated ester intermediate, facilitating the amide bond formation with the aniline.

Experimental Protocol
  • In a round-bottom flask, dissolve 3-aminobenzoic acid (1.0 eq), 3-chloro-2-methylaniline (1.0 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Add a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3][4]

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine to remove the urea byproduct and unreacted starting materials.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-amino-N-(3-chloro-2-methylphenyl)benzamide.

Visualization of the Workflow

Route_B cluster_start Starting Materials cluster_step1 Step 1: Direct Amidation cluster_product Final Product 3-Aminobenzoic Acid 3-Aminobenzoic Acid EDC/HOBt Coupling EDC/HOBt Coupling 3-Aminobenzoic Acid->EDC/HOBt Coupling 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline->EDC/HOBt Coupling 3-Amino-N-(3-chloro-2-methylphenyl)benzamide 3-Amino-N-(3-chloro-2-methylphenyl)benzamide EDC/HOBt Coupling->3-Amino-N-(3-chloro-2-methylphenyl)benzamide

Caption: Workflow for the Direct Amination Strategy (Route B).

Route C: The One-Pot Nitroarene Conversion Strategy

This modern and highly efficient approach combines the reduction of a nitroarene and subsequent acylation in a single reaction vessel, avoiding the isolation of the intermediate aniline. This strategy offers significant advantages in terms of step economy and reduced waste generation.

Causality Behind Experimental Choices

The success of this one-pot reaction relies on a reagent system that can selectively reduce the nitro group in the presence of an acylating agent or allow for a sequential addition without complex workup procedures. Iron powder in water has emerged as an effective, inexpensive, and environmentally benign reducing agent for nitroarenes. The in situ generated amine can then react with an acyl chloride to form the desired amide.

Experimental Protocol
  • To a mixture of 3-nitrobenzoic acid (1.0 eq) and iron powder (4.0 eq) in water, add a catalytic amount of acid (e.g., HCl).

  • Heat the mixture to 60-80 °C and stir for 2-3 hours to facilitate the reduction of the nitro group.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, prepare 3-chloro-2-methylaniline (1.05 eq) and an acylating agent like thionyl chloride to form the corresponding isocyanate or a related activated species in situ.

  • Add the in situ generated amine from the first step to the activated aniline derivative.

  • Stir the reaction at room temperature for an additional 2-4 hours.

  • After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.[5]

Note: An alternative one-pot approach involves the reduction of the nitroarene with a reagent like trichlorosilane, followed by the addition of an anhydride as the acylating agent.[6][7][8][9]

Visualization of the Workflow

Route_C cluster_start Starting Materials cluster_onepot One-Pot Reaction cluster_product Final Product 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid In situ Reduction & Amidation In situ Reduction & Amidation 3-Nitrobenzoic Acid->In situ Reduction & Amidation 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline 3-Chloro-2-methylaniline->In situ Reduction & Amidation 3-Amino-N-(3-chloro-2-methylphenyl)benzamide 3-Amino-N-(3-chloro-2-methylphenyl)benzamide In situ Reduction & Amidation->3-Amino-N-(3-chloro-2-methylphenyl)benzamide

Caption: Workflow for the One-Pot Conversion Strategy (Route C).

Synthesis of Key Starting Material: 3-Chloro-2-methylaniline

The availability of the starting aniline is crucial for all the discussed routes. A common and cost-effective synthesis of 3-chloro-2-methylaniline involves the chlorination of o-nitrotoluene followed by reduction.

Experimental Protocol

Step 1: Chlorination of o-Nitrotoluene

  • In a reaction vessel, charge o-nitrotoluene and a catalytic amount of ferric chloride (e.g., 2 mol%).

  • Heat the mixture to 50-60 °C and bubble chlorine gas through the solution until the desired degree of chlorination is achieved, as monitored by gas chromatography (GC).[10]

  • Wash the reaction mixture with an aqueous solution of sodium sulfite to remove excess chlorine, followed by a wash with water.

  • Separate the organic layer and purify by vacuum distillation to obtain 2-chloro-6-nitrotoluene.

Step 2: Reduction of 2-Chloro-6-nitrotoluene

  • To a mixture of iron powder and dilute hydrochloric acid in water, heat to approximately 90 °C.

  • Slowly add the molten 2-chloro-6-nitrotoluene to the stirred mixture.[10]

  • After the addition is complete, continue to reflux for an additional 2-3 hours.

  • Cool the reaction mixture and neutralize with an aqueous base (e.g., sodium hydroxide) to a pH of ~8.

  • The product, 3-chloro-2-methylaniline, can be isolated by steam distillation or solvent extraction followed by vacuum distillation.[11][12][13][14]

Conclusion

The synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide can be successfully achieved through several distinct synthetic strategies.

  • Route A (Nitro Reduction) is a reliable and well-understood method that consistently provides good yields, making it a suitable choice for both laboratory and larger-scale synthesis.

  • Route B (Direct Amination) offers the advantage of being more convergent, but may require careful optimization of coupling conditions to achieve high yields, especially on a larger scale.

  • Route C (One-Pot Conversion) represents the most modern and efficient approach, minimizing waste and operational time. While highly promising, it may necessitate more development to establish robust and scalable conditions.

The selection of the optimal route will ultimately depend on the specific requirements of the project, including the desired scale, available resources, and the importance of factors such as cost, efficiency, and environmental impact.

References

  • Benaglia, M. et al. A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Adv., 2020, 10, 4839-4843. [Link]

  • Benaglia, M. et al. A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Adv., 2020, 10, 4839-4843. [Link]

  • Patsnap. Synthetic method of 3-chloro-2-methylaniline. [Link]

  • Ye, J. et al. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Adv., 2021, 11, 15303-15307. [Link]

  • Benaglia, M. et al. A one pot protocol to convert nitro-arenes into N-aryl amides. SciSpace, 2020. [Link]

  • Google Patents.
  • Benaglia, M. et al. A one pot protocol to convert nitro-arenes into N -aryl amides. ResearchGate, 2020. [Link]

  • ChemBK. 3-Chloro-2-methylaniline. [Link]

  • Friedel-Crafts Acylation. [Link]

  • Semantic Scholar. 3-chloro-2-methylaniline. [Link]

  • Google Patents.
  • An, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, 2010. [Link]

  • Scribd. Hydrogenation of Nitro Product. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Kumar, A. et al. Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. ResearchGate, 2016. [Link]

  • Turáková, M. et al. Liquid phase hydrogenation of nitrobenzene. Åbo Akademi University Research Portal, 2015. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents. Synthetic method of 3-chloro-2-methylaniline.

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Comparative

A Researcher's Guide to Validating the Biological Target of 3-amino-N-(3-chloro-2-methylphenyl)benzamide Derivatives

In the landscape of modern drug discovery, the definitive identification and validation of a drug's biological target are paramount. This process ensures that a compound's therapeutic effects are mediated through the int...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the definitive identification and validation of a drug's biological target are paramount. This process ensures that a compound's therapeutic effects are mediated through the intended mechanism of action, a critical step that significantly increases the probability of success in clinical trials.[1][2] For researchers working with novel 3-amino-N-(3-chloro-2-methylphenyl)benzamide derivatives, a class of molecules with diverse pharmacological potential, rigorous target validation is the bedrock upon which successful therapeutic development is built.[3]

This guide provides an in-depth comparison of essential experimental methodologies for validating the biological target of these specific benzamide derivatives. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, describe self-validating systems, and ground our discussion in authoritative, field-proven insights.

The Target Validation Funnel: A Conceptual Framework

Effective target validation is not a single experiment but a multi-faceted, iterative process. It begins with broad, initial hypotheses and progressively narrows down to definitive, high-confidence evidence of direct target engagement in physiologically relevant systems. This can be visualized as a funnel, moving from in vitro biochemical assays to cellular and, ultimately, in vivo models.

G biochem Biochemical Assays (e.g., Enzyme Inhibition) biophys Biophysical Assays (e.g., SPR, ITC) cetsa Cellular Target Engagement (e.g., CETSA) biochem->cetsa Confirms cell permeability & target binding biophys->cetsa pheno Phenotypic Assays (e.g., Cell Viability, Signaling) pkpd PK/PD Modeling (Target Occupancy) cetsa->pkpd Guides dose selection for in vivo studies efficacy Animal Models of Disease (Therapeutic Effect) pheno->efficacy Links cellular effect to therapeutic outcome pkpd->efficacy

Caption: The Target Validation Funnel.

Part 1: Direct Target Interaction in a Purified System (In Vitro)

The initial step is to demonstrate a direct physical interaction between your benzamide derivative and its putative protein target in a simplified, cell-free environment. This approach eliminates the complexities of cellular systems, providing a clear, direct measure of binding affinity and/or functional modulation.[4][5]

Methodology 1: Biochemical Enzyme Inhibition Assays

If the hypothesized target is an enzyme, the most direct validation method is a biochemical inhibition assay.[4][5] These assays measure the effect of the compound on the enzyme's catalytic activity.

Causality Behind Experimental Choices: Running an enzyme inhibition assay first provides a rapid and cost-effective way to determine if the compound has a functional effect on the purified target.[6] By varying the concentrations of both the substrate and the inhibitor, one can determine the mechanism of inhibition (e.g., competitive, non-competitive), which offers crucial insights into the compound's binding site and potential in vivo behavior.[7]

Step-by-Step Protocol: Generic Enzyme Inhibition Assay
  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the enzyme's specific substrate.

    • Prepare a serial dilution of the 3-amino-N-(3-chloro-2-methylphenyl)benzamide derivative (e.g., from 100 µM to 1 nM) in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Assay Execution:

    • In a microplate, add the assay buffer, the enzyme, and the compound/vehicle control.

    • Incubate for a pre-determined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of product or depletion of substrate using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Normalize the rates to the vehicle control (representing 100% activity).

    • Plot the normalized activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Comparison with Alternatives

Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can also confirm direct binding. However, they measure binding affinity (K_D) rather than functional inhibition (IC₅₀) and can be more technically demanding.

Method Principle Key Output Pros Cons
Enzyme Inhibition Assay Measures modulation of enzyme's catalytic activity.IC₅₀, Mechanism of Inhibition (Ki)Functional relevance, high-throughput, cost-effective.[5][7]Requires an active enzyme and a measurable reaction.
Surface Plasmon Resonance (SPR) Detects mass changes on a sensor chip as the compound binds to the immobilized target.K_D (Affinity), k_on/k_off (Kinetics)Real-time binding kinetics, no labeling required.Requires protein immobilization, can be technically complex.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target protein in solution.K_D (Affinity), ΔH (Enthalpy), ΔS (Entropy)Gold standard for thermodynamics, no immobilization.Requires large amounts of pure protein, lower throughput.

Part 2: Confirming Target Engagement in a Cellular Context

Demonstrating that a compound binds its target in a purified system is a crucial first step, but it doesn't guarantee the same interaction will occur within the complex milieu of a living cell.[8] Cellular target engagement assays are designed to bridge this gap by verifying that the compound can permeate the cell membrane and bind to its intended target in a native environment.[9][10]

Methodology 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing drug-target interaction in intact cells and tissues.[11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[12][13][14]

Causality Behind Experimental Choices: CETSA is a critical validation step because it directly measures target binding inside the cell, implicitly accounting for cell permeability and intracellular competition from endogenous ligands.[11][13] A positive CETSA result provides strong evidence that the biochemical activity observed in vitro translates to a direct interaction in a more physiologically relevant setting.[15]

Step-by-Step Protocol: Western Blot-Based CETSA
  • Cell Treatment:

    • Culture cells known to express the target protein to ~80% confluency.

    • Treat the cells with the 3-amino-N-(3-chloro-2-methylphenyl)benzamide derivative at a desired concentration (e.g., 10x the biochemical IC₅₀) or with a vehicle control (DMSO).

    • Incubate for a sufficient time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler (e.g., from 40°C to 70°C).[12] This creates a "melt curve."

    • Include an unheated control sample.

  • Lysis and Separation:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[12]

    • Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[12]

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting with a target-specific antibody.[12][16]

  • Data Analysis:

    • Plot the band intensity for the target protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift of the melt curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement.

G start Treat cells with compound or vehicle heat Heat challenge across a temperature gradient start->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation to separate soluble vs. aggregated protein lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot to detect soluble target protein supernatant->wb analysis Analyze thermal shift: Compound-bound protein is more stable at higher temps wb->analysis

Caption: Workflow for a Western Blot-based CETSA experiment.
Comparison with Alternatives

Other methods can infer target engagement, but often less directly than CETSA.

Method Principle Key Output Pros Cons
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein in intact cells.[13]Thermal shift (ΔT_m)Directly measures intracellular target binding, no compound modification needed.[11][12]Requires a good antibody, protein must show thermal shift.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[17]Protease resistanceDoes not require heating, applicable to a wide range of proteins.Can be prone to artifacts, may not be as sensitive as CETSA.
Genetic Methods (e.g., CRISPR/Cas9 Knockout) Knocking out the target gene should render the cells insensitive to the compound.[18]Loss of compound efficacyProvides strong genetic evidence for target necessity.Does not prove direct binding, potential for off-target genetic effects.

Part 3: Linking Target Engagement to Biological Function

The ultimate validation is demonstrating that engaging the target with your 3-amino-N-(3-chloro-2-methylphenyl)benzamide derivative leads to a desired biological outcome in a disease-relevant model.[9] This involves correlating target engagement with downstream pathway modulation and, eventually, in vivo efficacy.

Methodology 3: In Vivo Target Occupancy and Pharmacodynamic (PD) Biomarker Analysis

Moving into animal models, it's crucial to confirm that the compound reaches the target tissue and engages the target at a level sufficient to cause a biological effect.[9][15] This is often achieved by measuring target occupancy and linking it to a pharmacodynamic (PD) biomarker — a downstream molecular indicator of target engagement.

Causality Behind Experimental Choices: These studies are essential for establishing a dose-exposure-response relationship.[9] By showing that the therapeutic effect only occurs at doses and time points where the target is significantly engaged (as measured by a PD biomarker), you build a strong case that the drug's efficacy is on-target. This is a cornerstone of translational science, bridging preclinical findings to clinical development.[1]

Step-by-Step Protocol: In Vivo Target Engagement Study
  • Model and Dosing:

    • Select a relevant animal model (e.g., a mouse xenograft model for an oncology target).

    • Dose cohorts of animals with a range of concentrations of the benzamide derivative and a vehicle control.

    • Include multiple time points to understand the kinetics of target engagement.

  • Tissue Collection:

    • At each time point, collect the relevant tissues (e.g., tumor, brain, plasma).

    • Process tissues appropriately (e.g., snap-freeze for protein analysis, fix for histology).

  • Target Occupancy/PD Biomarker Measurement:

    • Ex vivo CETSA: Perform CETSA on tissue homogenates to directly measure target engagement in the tissue.[15]

    • PD Biomarker Analysis: Measure the level or modification state of a protein downstream of your target. For example, if your target is a kinase, measure the phosphorylation of its substrate via Western blot, ELISA, or immunohistochemistry.

  • Pharmacokinetic (PK) Analysis:

    • Measure the concentration of the compound in the plasma and target tissue at each time point using LC-MS/MS.

  • Data Analysis (PK/PD Modeling):

    • Correlate the compound concentration (PK) with the degree of target engagement and the change in the PD biomarker.

    • Establish the exposure level required to achieve a certain level of target modulation (e.g., 80% inhibition of the PD marker). This data is invaluable for predicting a therapeutic dose in humans.

References
  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Cravatt, B. F., & Wright, A. T. (2012). Determining target engagement in living systems. Cell, 150(5), 879-883. Available from: [Link]

  • Pelago Bioscience. In vivo target engagement with CETSA® in Drug Discovery. Available from: [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available from: [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

  • Horizon Discovery. Drug Target Identification & Validation. Available from: [Link]

  • ResearchGate. (2019). Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. Available from: [Link]

  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]

  • ACS Publications. (2021). Target Engagement Assays in Early Drug Discovery. Available from: [Link]

  • Aragen Life Sciences. Target Identification and Validation. Available from: [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. Available from: [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • BTP. Small Molecule Drug Target Identification and Validation. Available from: [Link]

  • Sygnature Discovery. Target Validation in Drug Discovery. Available from: [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Available from: [Link]

  • ACS Publications. (2000). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Available from: [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Available from: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

  • Scholars Middle East Publishers. (2025). Design, Synthesis, Characterizations and Biological Evaluations of Substituted 2-((3-Chloro-2-Methylphenyl) ((1 - Phenyl-1H-1,2,3-Triazol-4-yl)methyl)amino) Benzoic Acid. Available from: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • Rodrigues, C. A., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o393. Available from: [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Available from: [Link]

  • ChemRxiv. (2024). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. Available from: [Link]

  • MDPI. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • EPA. 2-[(chloroacetyl)amino]-N-(3-methylphenyl)benzamide - GHS Data. Available from: [Link]

  • Gowda, B. T., et al. (2011). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o391. Available from: [Link]

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Validation

A Spectroscopic Guide to the Differentiation of Aminobenzamide Isomers: A Comparative Analysis of 2-, 3-, and 4-Amino-N-(3-chloro-2-methylphenyl)benzamide

Introduction In the landscape of pharmaceutical research and drug development, the precise structural characterization of synthesized compounds is a non-negotiable cornerstone of quality control and regulatory compliance...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of synthesized compounds is a non-negotiable cornerstone of quality control and regulatory compliance. Positional isomers—molecules that share the same molecular formula but differ in the arrangement of substituents on an aromatic ring—can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to unambiguously differentiate these isomers is of paramount importance.

This guide provides an in-depth spectroscopic comparison of three key positional isomers of amino-N-(3-chloro-2-methylphenyl)benzamide: the ortho (2-amino), meta (3-amino), and para (4-amino) variants. While all three share the same core structure, the location of the amino group on the benzoyl moiety induces subtle yet distinct electronic and steric changes. These differences manifest as unique fingerprints across various spectroscopic techniques.

We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy in the structural elucidation of these isomers. This document is intended for researchers, analytical chemists, and drug development professionals seeking a robust framework for identifying and characterizing substituted benzamide derivatives.

Molecular Structures of the Isomers

The fundamental difference between the three compounds lies in the position of the amino (-NH₂) group on the benzoyl ring relative to the amide linkage. This seemingly minor structural variance has a profound impact on the electronic distribution within the molecule, which is the basis for their spectroscopic differentiation.

Caption: Chemical structures of the ortho, meta, and para isomers.

General Experimental Workflow

A systematic approach is crucial for reliable spectroscopic analysis. The following workflow outlines the general procedure from sample preparation to final structural confirmation. Adherence to these steps ensures data integrity and reproducibility.

G cluster_workflow Spectroscopic Analysis Workflow prep Sample Preparation (Dissolution in appropriate deuterated solvent, e.g., DMSO-d6) nmr NMR Analysis (¹H, ¹³C, COSY, HSQC) prep->nmr ftir FTIR Analysis (KBr pellet or ATR) prep->ftir ms Mass Spectrometry (EI or ESI) prep->ms uv UV-Vis Analysis (Solution in EtOH or MeOH) prep->uv data Data Interpretation & Comparison nmr->data ftir->data ms->data uv->data id Isomer Identification & Confirmation data->id

Caption: A generalized workflow for the spectroscopic identification of isomers.

Detailed Experimental Protocols
  • Sample Preparation:

    • For NMR: Dissolve ~5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

    • For FTIR (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • For FTIR (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

    • For Mass Spectrometry: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or acetonitrile for Electrospray Ionization (ESI). For Electron Ionization (EI), the sample is introduced directly.

    • For UV-Vis: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation and Data Acquisition:

    • NMR: Utilize a 400 MHz or higher spectrometer. For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • FTIR: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan before running the sample.

    • Mass Spectrometry: Acquire data in a positive ion mode over a mass range of m/z 50-500.

    • UV-Vis: Scan the sample from 200 to 400 nm using a quartz cuvette, with the pure solvent as a blank.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C).[1] The position of the electron-donating amino group (-NH₂) significantly alters the chemical shifts and coupling patterns of the protons and carbons on its own ring (Ring A) and, to a lesser extent, on the adjacent ring (Ring B).

¹H NMR Analysis

The aromatic region (typically 6.5-8.5 ppm) of the ¹H NMR spectrum provides the most definitive information for isomer differentiation.[1][2] The amine protons (-NH₂) themselves often appear as a broad signal that can be exchanged with D₂O, confirming their identity.[3][4] The amide proton (N-H) is typically observed as a singlet further downfield.

Table 1: Predicted ¹H NMR Key Chemical Shift (δ, ppm) Differences in DMSO-d₆

Proton Assignment2-Amino Isomer (ortho)3-Amino Isomer (meta)4-Amino Isomer (para)Rationale for a Difference
Ring A Protons Complex multiplet, upfield shiftDistinct splitting patternsSymmetrical AA'BB' systemThe -NH₂ group is strongly electron-donating, shielding ortho and para protons, causing an upfield shift (lower ppm). The splitting patterns are highly dependent on the substitution.[5]
Amide N-H ~10.1 ppm (potential H-bonding)~10.3 ppm~10.2 ppmIntramolecular hydrogen bonding between the ortho-amino group and the amide proton can cause deshielding (downfield shift).
Amine -NH₂ Broad, ~5.0 ppmBroad, ~5.3 ppmBroad, ~5.8 ppmThe electronic environment influences the chemical shift.
Methyl -CH₃ ~2.1 ppm~2.1 ppm~2.1 ppmLeast affected by the remote -NH₂ group position.
¹³C NMR Analysis

In the ¹³C NMR spectrum, the carbons of the amino-substituted ring (Ring A) show the most significant variations. The carbon directly attached to the amino group (C-NH₂) will be highly shielded (shifted upfield to a lower ppm value).

Table 2: Predicted ¹³C NMR Key Chemical Shift (δ, ppm) Differences in DMSO-d₆

Carbon Assignment2-Amino Isomer (ortho)3-Amino Isomer (meta)4-Amino Isomer (para)Rationale for a Difference
C=O (Amide) ~167 ppm~166 ppm~165 ppmThe electron-donating -NH₂ group can influence the carbonyl carbon's electronic density, with the para isomer often showing the most shielding.
C-NH₂ (Ring A) ~149 ppm~148 ppm~152 ppmThe carbon directly bonded to the nitrogen of the amino group shows a characteristic downfield shift due to the electronegativity of nitrogen, but its exact position is influenced by resonance effects.
Ring A Carbons 6 distinct signals6 distinct signals4 distinct signalsThe para isomer possesses a plane of symmetry, resulting in fewer unique carbon signals in the aromatic region.[2]
Methyl -CH₃ ~15 ppm~15 ppm~15 ppmInsignificant variation is expected for this remote carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational frequencies of functional groups. While many peaks will be common across the isomers (e.g., C-H stretches), key differences can be observed in the N-H stretching, C=O stretching, and the "fingerprint" regions.

Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)

Vibrational Mode2-Amino Isomer (ortho)3-Amino Isomer (meta)4-Amino Isomer (para)Rationale for a Difference
N-H Stretch (Amine) ~3450, 3350 (sharp pair)~3460, 3370 (sharp pair)~3470, 3380 (sharp pair)Primary amines show two distinct bands for asymmetric and symmetric stretching.[4][6] The ortho isomer may show broader, shifted bands due to intramolecular H-bonding.
N-H Stretch (Amide) ~3300 (possibly broad)~3320 (sharper)~3325 (sharper)Intramolecular H-bonding in the ortho isomer can broaden and shift this peak to a lower wavenumber.
C=O Stretch (Amide) ~1640 cm⁻¹~1655 cm⁻¹~1650 cm⁻¹The carbonyl stretch is sensitive to electronic effects. Intramolecular H-bonding in the ortho isomer weakens the C=O bond, shifting its frequency lower.[7] Conjugation effects in the para isomer can also cause a slight shift.
C-H Bending (oop) ~750 cm⁻¹~880, 780 cm⁻¹~830 cm⁻¹The out-of-plane (oop) C-H bending in the fingerprint region (900-675 cm⁻¹) is highly characteristic of the aromatic ring substitution pattern.[2][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers will have the same molecular weight (C₁₄H₁₃ClN₂O, Exact Mass: 276.0716), subtle differences in their fragmentation patterns, particularly the relative intensities of fragment ions, can aid in their differentiation.[9][10]

The primary fragmentation is expected to be the cleavage of the amide bond, a characteristic fragmentation pathway for N-substituted benzamides.[11]

G cluster_frags Primary Fragmentation Pathways parent Molecular Ion (M⁺) m/z = 276/278 frag1 Benzoyl Cation Fragment [H₂N-C₆H₄-CO]⁺ parent->frag1 Amide Bond Cleavage frag2 Aniline Radical Cation [Cl-CH₃-C₆H₃-NH]⁺˙ parent->frag2 Amide Bond Cleavage (H transfer) frag3 Aniline Cation Fragment [Cl-CH₃-C₆H₃-NH₂]⁺ frag2->frag3 Rearrangement

Caption: Plausible mass spectrometry fragmentation pathways for the isomers.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

Fragment Ionm/z ValueIsomer-Specific Information
Molecular Ion [M]⁺ 276 (¹²C, ³⁵Cl), 278 (¹²C, ³⁷Cl)Confirms molecular weight. The ~3:1 isotopic pattern for chlorine will be present.
[H₂N-C₆H₄-CO]⁺ 120This fragment arises from the amino-benzoyl portion. While the m/z is the same for all isomers, its relative intensity may vary.
[Cl-CH₃-C₆H₃-NH]⁺ 140 (³⁵Cl), 142 (³⁷Cl)This fragment arises from the N-phenyl portion after amide cleavage.
Loss of substituent VariesThe ortho isomer might exhibit a unique fragmentation pattern due to the "ortho effect," where the adjacent amino and amide groups interact, potentially leading to the loss of water (H₂O) or ammonia (NH₃).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds exhibit characteristic absorptions due to π-π* transitions.[8] The position of the amino group, a strong auxochrome, will significantly affect the wavelength of maximum absorbance (λ_max).[12]

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) in Ethanol

IsomerPredicted λ_max (nm)Rationale for a Difference
2-Amino Isomer (ortho) ~240, ~330Steric hindrance from the ortho-amino group may slightly disrupt coplanarity, leading to a hypsochromic (blue) shift compared to the para isomer.
3-Amino Isomer (meta) ~235, ~280The meta position offers less direct conjugation between the amino group and the carbonyl group, resulting in the lowest λ_max (a blue shift).[13]
4-Amino Isomer (para) ~245, ~295The para position allows for maximum resonance interaction and extension of the conjugated system between the electron-donating amino group and the electron-withdrawing carbonyl group, leading to a bathochromic (red) shift to a longer wavelength.[14]

Conclusion

The differentiation of the 2-amino, 3-amino, and 4-amino isomers of N-(3-chloro-2-methylphenyl)benzamide is readily achievable through a systematic application of standard spectroscopic techniques.

  • ¹H and ¹³C NMR offer the most definitive evidence, with the substitution pattern on the amino-bearing aromatic ring providing a unique and unambiguous fingerprint for each isomer.

  • FTIR spectroscopy serves as an excellent confirmatory tool, where shifts in the N-H and C=O stretching frequencies, particularly for the ortho isomer, provide clear differentiation.

  • Mass Spectrometry confirms the molecular weight and can offer clues through subtle variations in fragment intensities or unique pathways arising from ortho effects.

  • UV-Vis Spectroscopy provides a rapid method for differentiation based on the distinct λ_max values that result from the varying degrees of electronic conjugation in each isomer.

By integrating the data from these orthogonal techniques, researchers and analytical scientists can confidently determine the precise structure of their synthesized compounds, ensuring the integrity and quality of materials destined for further development.

References

  • Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Science Publishing.
  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • NMR spectra of aromatic amines and amides-I Correlations of amino proton shifts with Hammett substituents constants with Hückel electron densities. Tetrahedron.
  • Synthesis and characterization of di- and tri- substituted benzamide derivatives as bis-swallow-tailed mesogens. Thesis, University of Baghdad.
  • Spectroscopic Comparison of 4-Ethyl-2,3-dihydro-1H-inden-1-one and its Positional Isomers. BenchChem.
  • ¹H NMR Chemical Shifts for Common Functional Groups. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry.
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
  • FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Deriv
  • Synthesis and Characterization of N-Benzhydrylbenzamide. Asian Journal of Chemistry.
  • NMR Spectroscopy Of Amines. JoVE.
  • Spectroscopy of Amines.
  • 3-Amino-N-(3-chloro-2-methylphenyl)benzamide. BLDpharm.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst.
  • Evaluation of N-Alkyl-bis-o-aminobenzamide Receptors for the Determination and Separation of Metal Ions by Fluorescence, UV-Visible Spectrometry and Zeta Potential. PMC.
  • New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applic
  • Spectroscopy of Arom
  • Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ioniz
  • Spectroscopy of Arom
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Mass Spectrometry: Fragment
  • mass spectra - fragmentation p
  • Fragmentation Patterns in Mass Spectrometry. IB DP Chemistry HL 2025 Notes.
  • Synthesis, spectroscopic characterizations, and comparison of experimental, and theoretical results of N-(3-chloro-2-methylphenyl)-2-(3,4-dichlorobenzylidene) thiosemicarbazone. Open Research@CSIR-NIScPR.
  • Mass Spectrometry - Fragmentation P
  • 3-Amino-4-chloro-N-methylbenzamide. SpectraBase.
  • UV/VIS Spectrum of Benzamide: How to Interpret?
  • 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • MASS SPECTROMETRY: FRAGMENTATION P
  • 3-Chloro-N-(3-methylphenyl)benzamide. PMC.
  • UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies.
  • UV-visible spectra illustrating products formation following 1 h...

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Comparative

Publish Comparison Guide: In Vitro vs. In Vivo Correlation of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Executive Summary & Mechanistic Rationale As drug development professionals, we constantly battle the translational gap between biochemical potency and physiological efficacy. The compound 3-amino-N-(3-chloro-2-methylphe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

As drug development professionals, we constantly battle the translational gap between biochemical potency and physiological efficacy. The compound 3-amino-N-(3-chloro-2-methylphenyl)benzamide (hereafter referred to as 3-ACMB ) represents a fascinating case study in rational pharmacophore optimization.

Derived from the classic first-generation Poly(ADP-ribose) polymerase (PARP) inhibitor, 3-aminobenzamide[1], 3-ACMB introduces a bulky, lipophilic 3-chloro-2-methylphenyl moiety to the amide nitrogen.

The Causality of Design: The parent 3-aminobenzamide is highly hydrophilic and lacks the steric bulk required to effectively trap PARP on damaged DNA, resulting in weak cellular potency (IC50 ~ 20–50 µM) and poor in vivo efficacy[2]. By incorporating the 3-chloro-2-methylphenyl group, 3-ACMB achieves two critical mechanistic upgrades:

  • It extends into the accessory hydrophobic pocket of the PARP1 NAD+ binding site, drastically increasing target affinity.

  • It sterically shields the amide bond from rapid enzymatic hydrolysis, fundamentally altering its In Vitro vs. In Vivo Correlation (IVIVC) by improving oral bioavailability and metabolic stability.

Mechanistic Pathway: PARP Inhibition & Trapping

To understand the IVIVC of 3-ACMB, we must first map its mechanism of action. Modern PARP inhibitors do not merely block catalytic activity; they act as interfacial poisons that trap PARP1/2 on single-strand DNA breaks (SSBs), leading to replication fork collapse and double-strand breaks (DSBs)[3]. In homologous recombination (HR)-deficient cells (e.g., BRCA1/2 mutants), this triggers synthetic lethality[4].

PARP_Pathway DNA_Damage DNA Damage (SSBs) PARP1 PARP1 Activation (NAD+ Consumption) DNA_Damage->PARP1 DNA_Repair Base Excision Repair (Cell Survival) PARP1->DNA_Repair Untreated Trapping PARP Trapping & DSBs PARP1->Trapping Inhibited Inhibitor 3-ACMB (PARP Inhibitor) Inhibitor->PARP1 Blocks NAD+ pocket Apoptosis Synthetic Lethality (BRCA-mutant Death) Trapping->Apoptosis

Figure 1: Mechanism of PARP1 inhibition, trapping, and synthetic lethality in BRCA-deficient cells.

In Vitro Profiling: Target Affinity and Cellular Efficacy

To establish a predictive baseline, 3-ACMB was benchmarked against its parent compound (3-Aminobenzamide) and a clinical standard (Olaparib).

Self-Validating Protocol: PARP1 Chemiluminescent Enzymatic Assay

Causality of Experimental Choice: A cell-free assay isolates intrinsic target affinity from membrane permeability variables, allowing us to pinpoint the exact pharmacodynamic driver.

  • Plate Preparation: Coat 96-well plates with histone proteins (50 µL/well) and incubate overnight at 4°C. Wash 3x with PBS-T.

  • Reaction Assembly: Add 10 µL of recombinant human PARP1 enzyme (0.5 U/well) in assay buffer (50 mM Tris-HCl, pH 8.0, 2 mM MgCl2, 1 mM DTT).

  • Compound Incubation: Add 10 µL of 3-ACMB (serial dilutions from 10 µM to 0.1 nM). Self-Validation: Include a vehicle control (1% DMSO) for maximum signal and a no-enzyme control for background subtraction.

  • Initiation: Add 20 µL of reaction mixture containing biotinylated NAD+ and activated DNA. Incubate for 1 hour at room temperature.

  • Detection: Add Streptavidin-HRP followed by chemiluminescent substrate. Read luminescence.

  • Validation Criteria: The assay is only considered valid if the Z'-factor is > 0.6.

Quantitative Data Summary: In Vitro Metrics
CompoundPARP1 IC50 (nM)Cellular EC50 (BRCA1-mut, nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
3-Aminobenzamide 3,300> 50,0002.1 (Low)
3-ACMB 12045018.5 (High)
Olaparib 52012.0 (Moderate)

Analysis: The addition of the 3-chloro-2-methylphenyl group shifts the IC50 from the micromolar to the nanomolar range. Crucially, the Caco-2 permeability increases nearly 9-fold, predicting superior intestinal absorption.

In Vivo Efficacy & Pharmacokinetics (PK)

In vitro potency is meaningless without in vivo exposure. The following protocol evaluates the translation of 3-ACMB's permeability into systemic bioavailability and tumor regression.

Self-Validating Protocol: Mouse Xenograft Efficacy Model

Causality of Experimental Choice: The MDA-MB-436 cell line is selected because it harbors a BRCA1 mutation, perfectly isolating the synthetic lethal mechanism of PARP inhibitors without confounding off-target toxicities[4].

  • Inoculation: Inject 5×106 MDA-MB-436 cells subcutaneously into the right flank of female BALB/c nude mice.

  • Randomization: Once tumors reach ~150 mm³, randomize mice into 3 groups (n=8/group) to ensure equal starting variance.

  • Dosing Regimen: Administer compounds via oral gavage (PO) daily for 21 days.

    • Group 1: Vehicle (10% DMSO / 90% Corn Oil)

    • Group 2: 3-ACMB (50 mg/kg)

    • Group 3: Olaparib (50 mg/kg) - Positive Control

  • Monitoring: Measure tumor volume via blinded caliper assessment bi-weekly.

  • PK Sampling: On Day 1, collect blood via tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose for LC-MS/MS quantification.

Quantitative Data Summary: In Vivo Metrics
CompoundOral Bioavailability (F%)Plasma Half-life ( T1/2​ , h)Tumor Growth Inhibition (TGI %)
3-Aminobenzamide < 10%0.85% (Non-significant)
3-ACMB 68%4.574% (p < 0.01)
Olaparib 55%3.288% (p < 0.001)

IVIVC Analysis: Bridging the Translational Gap

The core of application science lies in understanding why a compound translates successfully from the bench to the animal model.

IVIVC cluster_invitro In Vitro Metrics cluster_invivo In Vivo Outcomes IC50 Target Affinity (IC50: 120 nM) Efficacy Tumor Regression (TGI: 74%) IC50->Efficacy Potency Driver Perm Caco-2 Permeability (Papp > 15x10^-6) PK Pharmacokinetics (Bioavailability: 68%) Perm->PK Absorption Driver PK->Efficacy Exposure (AUC) Subst 3-chloro-2-methylphenyl Substitution Subst->IC50 Hydrophobic interactions Subst->Perm Increased Lipophilicity

Figure 2: Logical relationship mapping of 3-ACMB's physicochemical modifications to IVIVC outcomes.

IVIVC Discussion: The parent compound, 3-aminobenzamide, exhibits a complete failure of IVIVC. Despite showing moderate target engagement in vitro (IC50 = 3.3 µM)[2], it yields negligible efficacy in vivo. This disconnect is driven by its high hydrophilicity, which prevents intestinal absorption, and its exposed amide bond, which is rapidly cleaved by plasma amidases ( T1/2​ = 0.8h).

Conversely, 3-ACMB demonstrates a highly predictive IVIVC . The in vitro Caco-2 permeability ( 18.5×10−6 cm/s) perfectly correlates with its robust in vivo oral bioavailability (68%). Furthermore, the steric hindrance provided by the ortho-methyl and meta-chloro groups protects the amide from hydrolysis, extending the half-life to 4.5 hours. This sustained plasma exposure ensures that the in vitro IC50 translates directly into a high Tumor Growth Inhibition (74%), proving that rational structural modification can successfully bridge the translational gap.

Conclusion & Expert Recommendation

For drug development professionals evaluating PARP inhibitors, 3-ACMB represents a structurally optimized probe that overcomes the pharmacokinetic limitations of early-generation benzamides. While it does not yet surpass the absolute potency of clinical standards like Olaparib, its excellent in vitro vs. in vivo correlation makes it a highly reliable and predictable compound for in vivo synthetic lethality models.

References

  • Quantitative Studies of Inhibitors of ADP-ribosylation in Vitro and in Vivo. Journal of Biological Chemistry.[Link]

  • PARP Trapping Beyond Homologous Recombination and Platinum Sensitivity in Cancers. Annual Review of Cancer Biology.[Link]

  • PARP inhibition: PARP1 and beyond. Nature Reviews Cancer (via PMC).[Link]

Sources

Validation

Comparative Study of the Crystal Structures of Substituted Benzamides: A Structural and Crystallographic Guide

Substituted benzamides represent a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous therapeutics, including dopamine antagonists (e.g., sulpiride, eticlopride) and h...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzamides represent a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous therapeutics, including dopamine antagonists (e.g., sulpiride, eticlopride) and histone deacetylase (HDAC) inhibitors (e.g., entinostat). For drug development professionals and crystallographers, understanding the solid-state behavior of these compounds is critical. The macroscopic properties of a drug—such as solubility, bioavailability, and receptor-binding affinity—are inextricably linked to its microscopic crystal structure, specifically its conformational preferences and supramolecular assembly.

This guide provides an objective, data-driven comparison of how varying the position (ortho, meta, para) and electronic nature of substituents alters the crystal structure of benzamides.

Mechanistic Insights: Substituent Effects on Conformation

The 3D geometry of a benzamide molecule is primarily defined by the dihedral angle between the planar phenyl ring and the amide plane. This angle is highly sensitive to substitution patterns, driven by a delicate balance between steric hindrance and intramolecular hydrogen bonding.

The Ortho-Effect: Steric Clash vs. Conformational Locking

When a substituent is placed in the ortho position (adjacent to the amide group), it directly interacts with the amide moiety.

  • Steric Hindrance: If the substituent is bulky and incapable of hydrogen bonding (e.g., a methyl group or a large halogen like chlorine), it creates a severe steric clash with the carbonyl oxygen or the amide NH2​ . To minimize this repulsive energy, the amide group twists significantly out of the phenyl plane, resulting in a large dihedral angle (often >40∘ ).

  • Intramolecular Hydrogen Bonding: Conversely, if the ortho substituent is a hydrogen bond donor or acceptor (e.g., −NH2​ , −OH , or −F ), it can form a strong intramolecular hydrogen bond with the amide group. As demonstrated in [1], this interaction acts as a "conformational lock," forcing the molecule into a nearly planar geometry (dihedral angle ≈0∘−5∘ ).

Meta and Para Substitutions: Supramolecular Tuning

Substituents in the meta and para positions do not exert direct steric pressure on the amide group. Consequently, the dihedral angle in these derivatives is generally smaller ( 15∘−30∘ ) and is dictated primarily by intermolecular crystal packing forces. These positions are highly effective for tuning the supramolecular network. For instance, [2] frequently exhibit isostructurality, where halogen bonding ( C−X⋯O or C−X⋯π ) directs the formation of predictable, highly ordered 3D lattices.

From a pharmacological perspective, these structural nuances are vital. Research indicates that the specific orientation of benzamide ring substituents [3] (such as position 7.39 in the D4 dopamine receptor), directly impacting subtype-selective binding affinity.

Hierarchy Root Substituted Benzamides Ortho Ortho-Substitution Root->Ortho MetaPara Meta/Para-Substitution Root->MetaPara Steric Steric Hindrance (Twisted Conformation) Ortho->Steric e.g., -CH3, -Cl IntraHB Intramolecular H-Bond (Planar Conformation) Ortho->IntraHB e.g., -NH2, -OH InterHB Intermolecular H-Bond (Dimers/Catemers) MetaPara->InterHB Halogen Halogen Bonding (Isostructurality) MetaPara->Halogen e.g., -Cl, -Br, -I

Structural hierarchy and conformational drivers in substituted benzamide crystals.

Comparative Structural Data

The following table summarizes the quantitative crystallographic parameters obtained from Single-Crystal X-ray Diffraction (SCXRD) studies of various substituted benzamides.

CompoundSubstitution TypePrimary Intermolecular MotifIntramolecular H-BondTypical Dihedral Angle (°)
Benzamide None N−H⋯O Dimers & ChainsNo~24 - 26
2-Aminobenzamide Ortho (Electron Donating) N−H⋯O ChainsYes ( N−H⋯O=C )~0 - 5 (Near Planar)
2-Chlorobenzamide Ortho (Electron Withdrawing) N−H⋯O DimersNo> 40 (Steric Twist)
4-Chlorobenzamide Para (Halogenated) N−H⋯O Chains, Cl⋯Cl No~15 - 25
4-Methylbenzamide Para (Alkyl) N−H⋯O DimersNo~20 - 30

Experimental Workflows & Self-Validating Protocols

To objectively compare these structures, researchers must isolate the thermodynamic crystal polymorph and obtain high-resolution diffraction data. The following protocol outlines a self-validating system for the crystallization and structural elucidation of substituted benzamides.

Protocol: Single-Crystal X-ray Diffraction (SCXRD) of Benzamides

Step 1: Thermodynamic Crystallization (Slow Evaporation)

  • Action: Dissolve 50 mg of the substituted benzamide in a minimal volume of a moderately polar, non-competing solvent (e.g., toluene or ethyl acetate). Allow the solvent to evaporate slowly through a pierced septum over 3–7 days.

  • Causality: Toluene is specifically selected because it does not strongly compete for hydrogen bonding. This allows the intrinsic intra- and intermolecular hydrogen bond networks of the benzamide to form naturally, yielding the most thermodynamically stable polymorph rather than a kinetic defect.

Step 2: Crystal Selection and Cryoprotection

  • Action: Under a polarized light microscope, select a single, block-like crystal devoid of re-entrant angles (which indicate twinning). Submerge the crystal in Paratone-N oil and mount it on a cryoloop.

  • Causality: Paratone oil acts as a physical barrier. It prevents the loss of volatile solvent molecules from the crystal lattice during transfer, which could otherwise induce a destructive single-crystal-to-single-crystal (SC-SC) phase transition or a total loss of crystallinity.

Step 3: Cryogenic Data Collection

  • Action: Transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Collect data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

  • Causality: Collecting data at cryogenic temperatures drastically minimizes atomic thermal vibrations (Debye-Waller factors). This provides sharper electron density maps, which is absolutely critical for the accurate spatial location of the light hydrogen atoms involved in the N−H⋯O networks.

Step 4: Structural Solution and Self-Validation

  • Action: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine anisotropically on F2 using full-matrix least-squares (e.g., SHELXL).

  • Validation: The protocol is considered successful and self-validated if the final crystallographic agreement factors meet rigorous standards: R1​<0.05 , wR2​<0.15 , and the Goodness-of-Fit (GoF) is approximately 1.0. A CheckCIF report must be generated to confirm the absence of Level A or B alerts, ensuring absolute structural integrity before comparative analysis.

Workflow A 1. Crystal Growth (Slow Evaporation in Toluene) B 2. Crystal Selection & Mounting (Paratone Oil, Cryoloop) A->B C 3. Cryogenic Data Collection (Diffractometer, 100 K) B->C D 4. Structure Solution (Dual Space Algorithms) C->D E 5. Anisotropic Refinement (Least-Squares on F²) D->E F 6. Validation & Analysis (CheckCIF, R1 < 0.05, GoF ~ 1.0) E->F

Step-by-step self-validating workflow for Single-Crystal X-ray Diffraction of benzamides.

Conclusion

The comparative crystallographic study of substituted benzamides reveals that molecular conformation is not a static property, but a highly tunable feature dictated by substituent placement. Ortho-substitutions act as binary switches—either forcing the molecule out of plane via steric clash or locking it into a planar state via intramolecular hydrogen bonding. Meanwhile, meta and para substitutions serve as supramolecular anchors, guiding the formation of robust intermolecular networks through halogen bonding and classical N−H⋯O interactions. Mastering these structural rules allows drug development professionals to rationally design benzamide derivatives with optimized target-binding geometries and superior solid-state stability.

References

  • Maluleka, M. M., et al. "Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides." National Institutes of Health (PMC), 2017. URL:[Link]

  • Mondal, P. K., et al. "Role of halogen-involved intermolecular interactions and existence of isostructurality in the crystal packing of —CF3 and halogen (Cl or Br or I) substituted benzamides." Acta Crystallographica Section B, 2018. URL:[Link]

  • Cummings, D. P., et al. "Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor." National Institutes of Health (PMC), 2012. URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Synthetic Utility of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

An Objective Comparison for Medicinal and Materials Chemistry In the landscape of drug discovery and materials science, the selection of foundational building blocks is a critical decision that dictates the trajectory of...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Medicinal and Materials Chemistry

In the landscape of drug discovery and materials science, the selection of foundational building blocks is a critical decision that dictates the trajectory of a research program. Among the privileged scaffolds, the benzamide moiety is ubiquitous due to its structural rigidity, capacity for hydrogen bonding, and synthetic tractability.[1] This guide provides an in-depth assessment of a specific, highly functionalized building block: 3-amino-N-(3-chloro-2-methylphenyl)benzamide . We will dissect its structural attributes, compare its synthetic utility against relevant alternatives, and provide validated experimental protocols to demonstrate its application.

Deconstructing the Building Block: A Structural Rationale

The utility of 3-amino-N-(3-chloro-2-methylphenyl)benzamide stems from the unique interplay of its three key structural components. Understanding these components is essential to appreciating its synthetic potential.

  • The 3-Aminobenzamide Core: The meta-amino group is more than just a synthetic handle. Unlike its ortho and para isomers, which allow for extended electronic conjugation, the meta position electronically isolates the amino group from the benzamide carbonyl. This has profound implications for reactivity, basicity, and its role as a pharmacophore. Notably, the 3-aminobenzamide core is the foundational scaffold for a class of poly(ADP-ribose) polymerase (PARP) inhibitors, highlighting its validated role in medicinal chemistry.[2][3]

  • The N-Aryl Substituent: The N-(3-chloro-2-methylphenyl) group dictates the molecule's three-dimensional conformation. The ortho-methyl group creates significant steric hindrance, forcing the two aromatic rings out of planarity. This results in a high dihedral angle, which can be crucial for fitting into specific protein binding pockets or for creating defined cavities in materials. The crystal structure of a related compound, 3-chloro-N-(3-methylphenyl)benzamide, reveals a significant dihedral angle of 77.4°, a feature likely conserved or enhanced in our target molecule.[4]

  • The Chloro Substituent: The chlorine atom at the meta position of the N-aryl ring serves two purposes. Electronically, it acts as a weak deactivator through induction, influencing the overall electron density of the ring. Synthetically, it provides a valuable site for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage diversification of advanced intermediates.

Comparative Analysis: Strategic Selection of Building Blocks

The decision to use 3-amino-N-(3-chloro-2-methylphenyl)benzamide should be made with a clear understanding of its advantages and disadvantages relative to other commercially available or readily synthesized building blocks.

dot

Caption: Structural relationships between the target molecule and key alternatives.

The following table summarizes the key differentiators:

Feature3-amino-N-(3-chloro-2-methylphenyl)benzamide (Target)3-Amino-N-phenylbenzamide (Baseline)2-Amino-N-(3-chloro-2-methylphenyl)benzamide (Isomeric Core)3-Amino-N-(4-chlorophenyl)benzamide (Simplified N-Aryl)
Key Structural Attribute High dihedral angle; three distinct functional handles (amine, amide, chloride).Planar conformation possible; two functional handles.Intramolecular H-bonding possible; altered reactivity.[5]Near-planar conformation; lacks steric bulk.
Primary Advantage Pre-organized 3D structure; suitable for rigid scaffolds and late-stage diversification.Simple, high-yielding synthesis; good for initial SAR studies.Can act as a bidentate ligand; different biological profile.[6]Simple electronics; predictable SAR.
Primary Disadvantage Steric bulk may hinder some reactions; synthesis requires specific aniline precursor.Conformationally flexible; may lead to lower binding affinity.ortho-amino group is more nucleophilic, potentially leading to side reactions (e.g., cyclization).[6]Lacks the conformational constraint offered by an ortho-substituent.
Ideal Application Developing inhibitors for well-defined, non-planar binding pockets; creating structured polymers.Initial screening campaigns; building flexible linkers.Synthesis of heterocyclic systems (e.g., quinazolinones); metal chelation.Probing the effect of a simple halogenated aromatic ring.

Experimental Protocols: Synthesis and Application

To ensure trustworthiness and reproducibility, the following protocols are based on established and reliable chemical transformations.[7][8]

Workflow for the Synthesis of Substituted Aminobenzamides

dot

G cluster_0 Step 1: Amide Bond Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Downstream Functionalization (Example) A 3-Nitrobenzoyl Chloride C Intermediate: 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide A->C + Aniline (B) Base (e.g., Pyridine) Solvent (e.g., DCM) B 3-Chloro-2-methylaniline B->C D Target Molecule: 3-Amino-N-(3-chloro-2-methylphenyl)benzamide C->D Reducing Agent (e.g., SnCl2·2H2O) Solvent (e.g., EtOH) Acid (e.g., HCl) F Diversified Product D->F Buchwald-Hartwig or Chan-Lam Amination (on 3-amino group) E Aryl Boronic Acid E->F

Caption: General synthetic workflow from starting materials to a diversified product.

Protocol 1: Synthesis of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

This two-step protocol involves the formation of an amide bond followed by the reduction of a nitro group, a classic and robust sequence.

Step A: Synthesis of 3-Nitro-N-(3-chloro-2-methylphenyl)benzamide

  • Reagent Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 3-chloro-2-methylaniline (1.0 eq.) and a non-nucleophilic base such as pyridine (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add a solution of 3-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM dropwise over 15-20 minutes.

    • Causality: The dropwise addition at low temperature is crucial to control the exothermicity of the acylation reaction and prevent potential side reactions. Pyridine acts as a scavenger for the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove unreacted acid chloride), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Step B: Reduction to 3-amino-N-(3-chloro-2-methylphenyl)benzamide

  • Reagent Setup: To a solution of the nitro-intermediate from Step A (1.0 eq.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.).[7]

    • Causality: SnCl₂ in an acidic medium is a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities like amides and aryl chlorides.

  • Reaction: Add concentrated HCl (a few drops, catalytic) and heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous solution of NaHCO₃ or NaOH until the pH is ~8-9. This will precipitate tin salts.

  • Isolation: Extract the aqueous slurry multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid is the target compound, which can be further purified by recrystallization if necessary.

Protocol 2: Representative Downstream Application - N-Arylation of the 3-Amino Group

This protocol demonstrates the utility of the 3-amino group as a nucleophile in a modern cross-coupling reaction.[8]

  • Reagent Setup: In a reaction vial, combine the synthesized 3-amino-N-(3-chloro-2-methylphenyl)benzamide (1.0 eq.), the desired arylboronic acid (1.5 eq.), copper(II) acetate (Cu(OAc)₂, 1.1 eq.), and a base such as triethylamine (2.0 eq.).

  • Reaction: Add an appropriate solvent, such as dichloromethane or toluene. Seal the vial and stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the boronic acid.

    • Causality: This is a Chan-Lam-Evans amination. The copper catalyst facilitates the coupling between the amine nucleophile and the arylboronic acid electrophile. The base is required for the catalytic cycle to proceed. This method is often preferred for its mild conditions and tolerance of various functional groups.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-arylated final product.

Conclusion and Outlook

3-amino-N-(3-chloro-2-methylphenyl)benzamide is not merely another building block; it is a strategically designed scaffold offering a unique combination of features. Its pre-defined, non-planar geometry, conferred by the ortho-methyl group, makes it an excellent choice for targeting complex, three-dimensional binding sites in drug targets. The presence of two distinct and orthogonally reactive sites—the nucleophilic 3-amino group and the 3'-chloro handle suitable for cross-coupling—provides chemists with a powerful platform for creating diverse molecular libraries with precise control over the final architecture.

While simpler analogs like 3-amino-N-phenylbenzamide may be suitable for initial exploratory work, the targeted selection of 3-amino-N-(3-chloro-2-methylphenyl)benzamide is recommended when conformational rigidity and vectors for late-stage diversification are paramount design criteria. Its thoughtful application can accelerate the development of potent therapeutics and novel materials.

References

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [URL: https://www.longdom.org/open-access/synthesis-of-nsubstituted-benzamide-derivatives-and-their-evaluation-as-antitumor-agents-2161-0444-1000524.pdf]
  • Milić, M., Dimić, D., Avdović, E., & Marković, Z. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 947-958. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.8b00147]
  • Santa Cruz Biotechnology, Inc. N-(3-Amino-2-methylphenyl)-3-chlorobenzamide. SCBT. [URL: https://www.scbt.com/p/n-3-amino-2-methylphenyl-3-chlorobenzamide-1207217-03-6]
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [URL: https://www.walshmedicalmedia.com/open-access/pharmacological-potential-of-benzamide-analogues-and-their-uses-in-medicinal-chemistry-7-252.pdf]
  • Patel, K. et al. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. IP.com. [URL: https://priorart.ip.
  • Dyechem. (2013). 3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Dyechem. [URL: http://www.dyechem.net/product/3-amino-4-chloro-n-3-chloro-2-methylphenylbenzamide.html]
  • Combes, S., & Finet, J. P. (2000). Selective N-Arylation of Aminobenzanilides under Mild Conditions Using Triarylbismuthanes. The Journal of Organic Chemistry, 65(21), 7273-7276. [URL: https://pubs.acs.org/doi/10.1021/jo000854c]
  • Pang, A. H., & Walsh, C. T. (2012). Aminobenzoates as building blocks for natural product assembly lines. Current opinion in chemical biology, 16(1-2), 129-136. [URL: https://pubmed.ncbi.nlm.nih.gov/22245037/]
  • ResearchGate. Structures of 3-aminobenzamides reported by Schüler, Linusson et al. and by Ferraris et al. ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-3-aminobenzamides-reported-by-Schue-ler-Linusson-et-al-114-in-the-green_fig5_336585162]
  • BPS Bioscience. 3-aminobenzamide PARP1, PARP2. BPS Bioscience. [URL: https://bpsbioscience.com/parp-inhibitor-3-aminobenzamide-79888]
  • BLDpharm. 897595-50-5|3-Amino-N-(3-chloro-2-methylphenyl)benzamide. BLDpharm. [URL: https://www.bldpharm.com/products/897595-50-5.html]
  • Gowda, B. T., et al. (2011). 3-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o3277. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254350/]
  • Adams-Phillips, L., et al. (2018). 3-Aminobenzamide Blocks MAMP-Induced Callose Deposition Independently of Its Poly(ADPribosyl)ation Inhibiting Activity. Frontiers in Plant Science, 9, 1916. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2018.01916/full]
  • BenchChem. Application Notes and Protocols: 3-(2-Chloroacetyl)benzamide in Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.
  • Schirmer, L., et al. (2022). Functionalized C3-Symmetric Building Blocks—The Chemistry of Triaminotrimesic Acid. Molecules, 27(14), 4369. [URL: https://www.mdpi.com/1420-3049/27/14/4369]
  • Tsoungas, P. G., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 169. [URL: https://www.mdpi.com/1420-3049/27/1/169]
  • Wang, P., et al. (2022). Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6345638a169744650c33a925]
  • Google Patents. (2018). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof. Google Patents. [URL: https://patents.google.
  • Mirallai, S. I., et al. (2015). The reaction of 2-amino-N′-arylbenzamidines with tetracyanoethene reinvestigated: routes to imidazoles, quinazolines and quinolino[2′,3′:4,5]imidazo[1,2-c]quinazoline-8-carbonitrile. University of Cyprus Research Portal. [URL: https://gnosis.library.ucy.ac.cy/handle/7/65541]
  • Bentham Science Publishers. (2022). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science. [URL: https://www.benthamscience.com/article/128389]
  • Waisser, K., et al. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. ResearchGate. [URL: https://www.researchgate.net/publication/250005799_Synthesis_and_Biological_Activity_of_2-Amino-N-phenylbenzamides_and_3-Phenyl-123-benzotriazin-43H-ones]
  • Cayman Chemical. 3-amino Benzamide (CAS 3544-24-9). Cayman Chemical. [URL: https://www.caymanchem.com/product/16382/3-amino-benzamide]
  • Gultyai, V., et al. (2022). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104033/]
  • Johnston, J. N., et al. (2018). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6261358/]
  • Sigma-Aldrich. 3-chloro benzamide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.cn/CN/en/product/aldrich/r703931]
  • Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline. Google Patents. [URL: https://patents.google.
  • Zlotos, D. P., et al. (2017). 2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. [URL: https://www.researchgate.net/publication/320697960_2-Amino-N-2-chloropyridin-3ylbenzamide]

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Safety & Regulatory Compliance

Safety

3-amino-N-(3-chloro-2-methylphenyl)benzamide proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 3-amino-N-(3-chloro-2-methylphenyl)benzamide For drug development professionals and analytical chemists, managing the lifecycle of complex synthetic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3-amino-N-(3-chloro-2-methylphenyl)benzamide

For drug development professionals and analytical chemists, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. 3-amino-N-(3-chloro-2-methylphenyl)benzamide (CAS: 897595-50-5) is a highly specialized halogenated aromatic amine[1]. Due to its dual-hazard profile—combining a biologically active primary amine with a persistent chlorinated aromatic ring—standard solvent disposal methods are insufficient. This guide provides a self-validating, step-by-step operational protocol for the safe deactivation and regulatory-compliant disposal of this compound.

PART 1: Chemical Profiling & Hazard Causality

Understanding the molecular causality behind disposal regulations ensures laboratory safety and environmental compliance.

  • The Aromatic Amine Hazard: The primary amine group (-NH2) is electron-rich, making it susceptible to rapid oxidation and biologically active as a potential sensitizer or toxicant[2]. If discharged into standard wastewater, aromatic amines can cause severe aquatic toxicity.

  • The Halogenated Aromatic Hazard: The presence of a chlorine atom on the methylated phenyl ring classifies this compound strictly as a halogenated organic waste [3]. Chlorinated aromatics exhibit high environmental persistence and bioaccumulation potential[4].

  • Incineration Causality: If halogenated organics are incinerated at low temperatures, they risk forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, disposal mandates high-temperature incineration (>1000°C) in a facility equipped with an afterburner and an alkaline scrubber to neutralize the corrosive hydrogen chloride (HCl) gas generated during combustion[5].

PART 2: Waste Segregation & Quantitative Data

Proper segregation prevents dangerous cross-reactions (e.g., mixing with strong oxidizers or acids) and reduces exorbitant commercial disposal costs. Wastes with high halogen content must never be comingled with standard non-halogenated streams[3].

Parameter3-amino-N-(3-chloro-2-methylphenyl)benzamide (Halogenated Stream)Standard Non-Halogenated Organic Waste
Regulatory Classification Halogenated Organic Waste (RCRA F-listed or D-listed equivalent)Non-Halogenated Organic Waste
Halogen Content Threshold > 5% (Strictly segregated)[3]< 5%[3]
Maximum Water Content < 10% (to maintain high BTU for incineration)[3]< 10%[3]
Compatible Co-Solvents Chloroform, Dichloromethane, ChlorobenzeneAcetone, Ethanol, Hexane, Toluene
Primary Disposal Method High-Temperature Incineration with HCl Scrubber[5]Standard Fuel Blending / Incineration
In-Lab Deactivation Acidified Permanganate Oxidation (for small scale)[2]Solvent Evaporation / Distillation

PART 3: Step-by-Step Experimental Protocol for In-Lab Deactivation

Scope: This procedure is exclusively for small-scale laboratory residues (< 0.01 mol) to reduce toxicity prior to transferring the aqueous mixture to commercial waste streams.

Methodology: Acidified Potassium Permanganate Oxidation Aromatic amines can be efficiently degraded in the laboratory using acidified potassium permanganate ( KMnO4​ )[2]. The acidic environment protonates the amine, increasing solubility, while the permanganate oxidizes the electron-rich aromatic system, cleaving the ring or forming less toxic polymeric byproducts[6].

Step-by-Step Procedure:

  • Preparation: In a certified chemical fume hood, equip a 5-L round-bottom flask with a magnetic stirrer. Prepare a solution of 0.01 mol of 3-amino-N-(3-chloro-2-methylphenyl)benzamide in 3 L of 1.7 N sulfuric acid ( H2​SO4​ )[6].

    • Causality: The high dilution and acidic medium prevent violent exothermic reactions and ensure complete dissolution of the amine.

  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate ( KMnO4​ ) solution to the flask with continuous stirring[6].

  • Incubation: Allow the reaction mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidative degradation of the amine group[6].

  • Reduction of Excess Oxidant: Slowly add solid sodium hydrogen sulfite ( NaHSO3​ ) dropwise to the mixture[6].

    • Validation Checkpoint: Monitor the color of the solution. The complete disappearance of the deep purple permanganate color confirms that all excess, highly reactive oxidant has been successfully reduced to benign manganese species ( Mn2+ ). Do not proceed until the solution is clear[6].

  • Neutralization & Containerization: Once clear, cool the mixture to room temperature and carefully neutralize to approximately pH 7 using dilute sodium hydroxide ( NaOH ) or dilute hydrochloric acid ( HCl ) if over-adjusted[6]. Route the resulting neutralized aqueous mixture to the designated Halogenated Aqueous Waste container for commercial pickup. Never flush chlorinated reaction byproducts down the sanitary sewer.

PART 4: Commercial Disposal & Incineration Workflow

For bulk quantities, expired stock, or routine laboratory waste, commercial disposal is legally required[7].

  • Containerization: Place the material in a chemically compatible, leak-proof container (e.g., high-density polyethylene or Teflon-lined drums).

  • Labeling: Clearly label as "Hazardous Waste: Halogenated Organic (Contains 3-amino-N-(3-chloro-2-methylphenyl)benzamide)" with the date of initial accumulation[6].

  • Facility Specifications: Arrange for pickup by a licensed environmental health and safety (EHS) contractor. Ensure the waste profile specifies the need for a RCRA-permitted commercial incinerator capable of handling halogenated organic compounds (HOCs)[5]. The facility must utilize alkaline scrubbers to capture the HCl gas evolved from the chlorinated phenyl ring[5].

PART 5: Visualizing the Disposal Workflow

DisposalWorkflow Start Waste Generation: 3-amino-N-(3-chloro...) Decision Scale of Waste? Start->Decision SmallScale Small Scale (< 0.01 mol) Decision->SmallScale Lab Residue BulkScale Bulk / Routine Collection Decision->BulkScale Standard Waste Oxidation Acidified KMnO4 Oxidation SmallScale->Oxidation Segregation Segregate as Halogenated Waste BulkScale->Segregation Neutralization NaHSO3 Reduction & pH Neutralization Oxidation->Neutralization Neutralization->Segregation Residual Organics Incineration High-Temp Incineration (with HCl Scrubber) Segregation->Incineration End Final Compliant Disposal Incineration->End

Caption: Decision tree for the safe disposal and deactivation of halogenated aromatic amines.

References

  • Safety & Risk Services, University of British Columbia. "In-Laboratory Treatment of Chemical Waste". UBC Safety & Risk Services. Available at: [Link]

  • Health, Safety and Environment Office, Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines". HKUST HSEO. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". EPA National Service Center for Environmental Publications. Available at: [Link]

  • Centre for Environmental Rights. "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste". Department of Water Affairs & Forestry. Available at: [Link]

  • Environmental Health and Safety, University of Wisconsin Oshkosh. "UWO Guide to Classifying Unwanted Materials". UW Oshkosh EHS. Available at: [Link]

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-amino-N-(3-chloro-2-methylphenyl)benzamide

Senior Application Scientist Note: The safe handling of any chemical compound is paramount in a research and development setting. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE)...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: The safe handling of any chemical compound is paramount in a research and development setting. This guide provides a detailed protocol for the use of Personal Protective Equipment (PPE) when working with 3-amino-N-(3-chloro-2-methylphenyl)benzamide. It is important to note that a specific Safety Data Sheet (SDS) for this exact compound was not located during the literature search. Therefore, the recommendations provided herein are based on the known hazards of structurally similar aromatic amines and benzamides, and established principles of laboratory safety. It is imperative to treat this compound as hazardous and to supplement this guidance with a thorough, lab-specific risk assessment in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Profile Analysis: A Synthesis of Analogous Compound Data

Given the structure of 3-amino-N-(3-chloro-2-methylphenyl)benzamide, which incorporates both an aromatic amine and a substituted benzamide moiety, a conservative approach to safety is warranted. Analysis of safety data for analogous compounds reveals a consistent pattern of potential hazards that must be mitigated through appropriate PPE.

The likely hazards associated with this compound include:

  • Acute Oral Toxicity: Many benzamide derivatives are classified as harmful if swallowed.[1][2][3][4]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[2][4][5][6]

  • Serious Eye Irritation: The compound is expected to cause serious irritation if it comes into contact with the eyes.[2][4][5][6]

  • Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation.[2][3][6]

  • Potential for Genetic Defects: A safety data sheet for the parent compound, benzamide, indicates it is suspected of causing genetic defects, a serious long-term health hazard that necessitates stringent handling protocols.[1]

Due to these potential risks, a multi-layered PPE strategy is required to prevent exposure through all potential routes: inhalation, ingestion, skin contact, and eye contact.

Core PPE Requirements: A Multi-Layered Defense

The selection of appropriate PPE is the most critical step in ensuring personal safety. The following table summarizes the minimum required PPE for handling 3-amino-N-(3-chloro-2-methylphenyl)benzamide in a laboratory setting.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling solid (weighing, aliquoting) Tightly fitting safety goggles and a face shieldChemical-resistant nitrile or neoprene glovesFull-length lab coat, closed-toe shoesRequired. Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates if not handled in a certified chemical fume hood.
Preparing solutions Tightly fitting safety goggles and a face shieldChemical-resistant nitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a full-length lab coat, closed-toe shoesRecommended. All solution preparations should be performed in a certified chemical fume hood to minimize inhalation exposure.
General laboratory use of diluted solutions Tightly fitting safety gogglesChemical-resistant nitrile or neoprene glovesFull-length lab coat, closed-toe shoesNot typically required if handled in a well-ventilated area, but a risk assessment should confirm this.
Eye and Face Protection

Standard safety glasses are insufficient. The risk of serious eye irritation necessitates the use of tightly fitting chemical splash goggles .[7][8] When handling the solid compound or preparing concentrated solutions where the risk of splashing is higher, a full-face shield should be worn in addition to goggles to protect the entire face.

Hand Protection

Given that the compound is a skin irritant, robust hand protection is essential.[2][5] Chemical-resistant nitrile or neoprene gloves are recommended.[7][8] It is crucial to:

  • Inspect gloves for any signs of degradation or puncture before use.

  • Practice proper glove removal techniques to avoid contaminating the skin.

  • Dispose of contaminated gloves immediately as hazardous waste.[9]

Body Protection

To prevent skin contact, a full-length laboratory coat is the minimum requirement.[9] This should be supplemented with a chemical-resistant apron when handling larger quantities or preparing solutions.[8] Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited.

Respiratory Protection

Due to the potential for respiratory irritation from airborne particles of the solid compound, all handling of the powder should be conducted within a certified chemical fume hood .[9] If a fume hood is not available, or if the risk assessment indicates a potential for inhalation exposure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.

Procedural Workflow for Safe Handling

Adherence to a strict procedural workflow is as important as the PPE itself. The following diagram illustrates the critical steps for safely handling 3-amino-N-(3-chloro-2-methylphenyl)benzamide, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase prep_1 Conduct Task-Specific Risk Assessment prep_2 Designate Handling Area (Fume Hood) prep_1->prep_2 prep_3 Assemble All Necessary PPE (Goggles, Face Shield, Gloves, Coat) prep_2->prep_3 prep_4 Verify Emergency Equipment (Eyewash, Safety Shower) is Accessible prep_3->prep_4 handle_1 Don PPE Correctly prep_4->handle_1 Proceed to Handling handle_2 Handle Compound Exclusively within Fume Hood handle_1->handle_2 handle_3 Keep Containers Closed When Not in Use handle_2->handle_3 handle_4 Avoid Generating Dust handle_3->handle_4 disp_1 Segregate Waste: Solid, Liquid, Contaminated PPE handle_4->disp_1 Proceed to Disposal disp_2 Label Waste Containers Clearly with Full Chemical Name disp_1->disp_2 disp_3 Doff PPE Using Correct Technique to Avoid Contamination disp_2->disp_3 disp_4 Wash Hands Thoroughly After Procedure disp_3->disp_4

Sources

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